6-Bromo-2,4-dichloro-8-iodoquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H2BrCl2IN2 |
|---|---|
Molecular Weight |
403.83 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-8-iodoquinazoline |
InChI |
InChI=1S/C8H2BrCl2IN2/c9-3-1-4-6(5(12)2-3)13-8(11)14-7(4)10/h1-2H |
InChI Key |
QQDIVALLUPYNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)I)Br |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromo-2,4-dichloro-8-iodoquinazoline chemical properties
Orthogonal Functionalization of a Privileged Scaffold
Executive Summary
This technical guide details the chemical properties, reactivity profiles, and synthetic utility of 6-Bromo-2,4-dichloro-8-iodoquinazoline (CAS: 102393-82-8). This tetra-halogenated heterocycle represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, PI3K). Its core value lies in the orthogonal reactivity of its four halogen substituents, allowing researchers to sequentially install four distinct functional groups with high regioselectivity. This guide provides the decision frameworks and experimental protocols necessary to exploit this scaffold efficiently.
Part 1: Structural Analysis & Reactivity Profile
The utility of this compound stems from the distinct electronic environments of its four halogenated positions. Understanding the hierarchy of reactivity is critical for designing synthetic routes.
1.1 The Reactivity Hierarchy
The molecule features two types of reactive centers: electrophilic carbons susceptible to Nucleophilic Aromatic Substitution (SNAr) and halogens susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
| Position | Substituent | Reactivity Type | Relative Reactivity Order | Mechanistic Driver |
| C4 | Chlorine | SNAr | Primary (Fast) | |
| C8 | Iodine | Pd-Coupling | Secondary (Fast) | Weakest C-X bond energy; Oxidative addition is facile. |
| C6 | Bromine | Pd-Coupling | Tertiary (Slow) | Stronger C-X bond than Iodine; requires activated catalyst if I is present. |
| C2 | Chlorine | SNAr | Quaternary (Slow) | Less electrophilic than C4; steric hindrance from N1/N3 lone pairs. |
1.2 Visualizing the Orthogonal Logic
The following diagram maps the standard operational sequence for functionalizing this scaffold.
Figure 1: The sequential logic for functionalizing the quinazoline core. Note that C4 is the entry point for most medicinal chemistry campaigns.
Part 2: Synthesis Strategy
While commercially available, in-house synthesis allows for the introduction of isotopes or modification of the halogen pattern.
2.1 Retrosynthetic Analysis
The core is typically assembled from an anthranilic acid derivative. The key challenge is maintaining the integrity of the iodine at C8 during the harsh chlorination conditions.
Preferred Route:
-
Cyclization: 2-Amino-5-bromo-3-iodobenzoic acid + Urea
6-Bromo-8-iodoquinazolin-2,4(1H,3H)-dione. -
Aromatization/Chlorination: Dione + POCl3 (with base catalysis)
this compound.
2.2 Synthesis Workflow Diagram
Figure 2: Synthetic pathway from benzoic acid precursors. The melt reaction requires careful temperature control to avoid de-iodination.
Part 3: Experimental Protocols
3.1 Regioselective SNAr at C4 (Step 1)
This is the most common first step, often used to install the aniline pharmacophore seen in drugs like Gefitinib or Erlotinib.
-
Objective: Selective displacement of C4-Cl over C2-Cl, C6-Br, and C8-I.
-
Reagents: 1.0 eq Quinazoline core, 1.05 eq Aniline/Amine, 1.1 eq DIPEA (Hunig's Base).
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).
-
Temperature: 0°C to Room Temperature (RT). Note: Heating >50°C may trigger C2 substitution.
Protocol:
-
Dissolve this compound (1.0 mmol) in IPA (10 mL).
-
Cool to 0°C in an ice bath.
-
Add DIPEA (1.1 mmol) followed by the amine nucleophile (1.05 mmol) dropwise.
-
Stir at 0°C for 30 minutes, then allow to warm to RT.
-
Monitor: TLC/LCMS should show consumption of starting material and formation of a single regioisomer.
-
Workup: The product often precipitates from IPA. Filter and wash with cold IPA/Hexane. If soluble, evaporate and purify via flash chromatography (Hex/EtOAc).
3.2 Chemoselective Suzuki Coupling at C8 (Step 2)
Once the C4 position is blocked (e.g., as an amine), the C8-Iodine becomes the next target. The C-I bond is significantly weaker than the C-Br bond, allowing for chemoselective coupling without touching the C6-Bromine.
-
Objective: Cross-coupling at C8-I without affecting C6-Br or C2-Cl.
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.
-
Base: Na2CO3 (2.0 eq, aqueous).
-
Solvent: DME/Water or Dioxane/Water (3:1).
-
Temperature: 60-80°C.
Critical Control Point: Do not use highly active ligands (like XPhos or SPhos) or temperatures >100°C, as these may activate the C6-Bromine or C2-Chlorine prematurely.
Part 4: Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4[1]
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Respiratory): Category 3[1]
Specific Handling Notes:
-
Sensitizer: Halo-quinazolines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.
-
Lachrymator: The 2,4-dichloro variants can hydrolyze to release HCl, acting as mild lachrymators. Handle in a fume hood.
-
Hydrolysis: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture will slowly hydrolyze the C4-Cl back to the quinazolinone.
References
-
Regioselectivity of SNAr in 2,4-Dichloroquinazolines
-
Synthesis of 8-Iodoquinazoline Deriv
- Source: Mhlongo, J. L., et al.
- Context: Details the synthesis of 2-aryl-6-bromo-8-iodoquinazolines and subsequent orthogonal coupling str
-
URL:[Link]
-
Safety D
-
Palladium-C
- Source: Harris, M. C., et al. "One-Pot Synthesis of Unsymmetrical 4-Anilinoquinazolines." Journal of Organic Chemistry.
- Context: Demonstrates the utility of Buchwald-Hartwig amination on halo-quinazolines (relevant for C6/C8 functionaliz
-
URL:[Link]
Sources
- 1. 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kishida.co.jp [kishida.co.jp]
Introduction: The Strategic Importance of Polysubstituted Quinazolines
An In-depth Technical Guide on the Synthesis of 6-Bromo-2,4-dichloro-8-iodoquinazoline
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology. Molecules like Gefitinib and Lapatinib, which are potent kinase inhibitors, highlight the therapeutic potential of this heterocyclic system.[1][2] The ability to precisely functionalize the quinazoline core at various positions allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics.
The target molecule, this compound, represents a highly versatile synthetic intermediate. Its unique polysubstitution pattern offers multiple, orthogonal handles for further chemical elaboration through metal-catalyzed cross-coupling reactions.[2] The chlorine atoms at the C2 and C4 positions exhibit differential reactivity, allowing for sequential nucleophilic substitution. Concurrently, the bromine at C6 and iodine at C8 provide distinct sites for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the systematic construction of complex, drug-like molecules.[2][3] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key building block, intended for researchers and professionals in drug discovery and development.
Retrosynthetic Analysis and Strategic Pathway
A logical retrosynthetic analysis of this compound reveals a streamlined, two-step pathway originating from a substituted anthranilic acid. The core strategy involves the initial construction of the bicyclic quinazolinedione system, followed by a chlorination reaction to install the reactive chloro groups.
The C2 and C4 chloro substituents are most reliably installed by treating the corresponding quinazoline-2,4-dione with a potent chlorinating agent like phosphorus oxychloride (POCl₃). This precursor, 6-bromo-8-iodo-1H,3H-quinazoline-2,4-dione, can be formed through the cyclization of 2-amino-3-iodo-5-bromobenzoic acid with a suitable one-carbon synthon, such as urea or chlorosulfonyl isocyanate. This approach leverages a readily accessible, albeit specialized, starting material to efficiently construct the core heterocyclic structure.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis, grounded in established chemical principles for analogous systems.
Step 1: Synthesis of 6-Bromo-8-iodo-1H,3H-quinazoline-2,4-dione
The foundational step is the construction of the quinazolinedione ring system. This is achieved through the thermal condensation of 2-amino-3-iodo-5-bromobenzoic acid with urea. Urea serves as an efficient source of the N1 and C2 atoms of the final heterocyclic ring.
Experimental Protocol:
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-iodo-5-bromobenzoic acid (1.0 eq) and urea (3.0 eq).
-
Reaction Execution: Heat the solid mixture in a sand bath or heating mantle to 190-200 °C. The mixture will melt, and the evolution of ammonia gas will be observed, indicating the progress of the cyclization.
-
Reaction Monitoring: Maintain the temperature for 4-5 hours, or until the gas evolution ceases. The reaction can be monitored by Thin Layer Chromatography (TLC) by dissolving a small aliquot in methanol to check for the consumption of the starting anthranilic acid.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to approximately 100 °C, then carefully add 100 mL of a 2 M sodium hydroxide solution to dissolve the product.
-
Stir the resulting solution for 30 minutes and then filter to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum at 60 °C to yield 6-bromo-8-iodo-1H,3H-quinazoline-2,4-dione as an off-white solid.
-
Causality and Rationale:
-
Excess Urea: Using a threefold excess of urea ensures the complete conversion of the anthranilic acid and compensates for any thermal decomposition of urea at the high reaction temperature.
-
High Temperature: The thermal energy is necessary to overcome the activation barrier for the condensation and cyclization reaction, which involves the elimination of ammonia and water.
-
Basic Work-up: Dissolving the product in NaOH deprotonates the acidic N-H protons of the quinazolinedione, forming a water-soluble salt. This step is crucial for separating the product from non-acidic, insoluble side-products.
-
Acidic Precipitation: Re-acidification protonates the salt, causing the desired product to precipitate out of the aqueous solution in a purified form.
Step 2: Synthesis of this compound
The conversion of the quinazolinedione to the target 2,4-dichloroquinazoline is a critical activation step. This is accomplished through treatment with phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often used to facilitate the reaction and neutralize the HCl byproduct.
Experimental Protocol:
-
Reagent Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-bromo-8-iodo-1H,3H-quinazoline-2,4-dione (1.0 eq).
-
Reaction Execution:
-
Add phosphorus oxychloride (POCl₃, 10-15 volumes, e.g., 10 mL per gram of starting material).
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
-
Reaction Monitoring: The reaction is typically complete within 3-4 hours. Progress can be monitored by TLC (eluent: 3:1 Hexanes/Ethyl Acetate), observing the disappearance of the starting material spot.
-
Work-up and Purification:
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol, or by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield this compound as a crystalline solid.[4]
-
Causality and Rationale:
-
POCl₃ as Reagent and Solvent: Using POCl₃ in large excess serves as both the chlorinating agent and the reaction solvent, ensuring the reactants remain solubilized at the reaction temperature.
-
Role of DIPEA: The base facilitates the formation of the reactive intermediate by deprotonating the quinazolinedione. It also acts as a scavenger for the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent the ingress of moisture, as POCl₃ reacts violently with water.
-
Ice Quenching: The quenching on ice is a critical step to hydrolyze the excess POCl₃ to phosphoric acid and HCl, and to precipitate the water-insoluble organic product. Extreme caution is necessary due to the exothermic and hazardous nature of this step.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (vs. SM) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Amino-3-iodo-5-bromobenzoic Acid | Urea | 3.0 | None (Melt) | 190-200 | 4-5 | 75-85 |
| 2 | 6-Bromo-8-iodoquinazoline-2,4-dione | POCl₃, DIPEA | 1.5 (DIPEA) | POCl₃ | 110 | 3-4 | 80-90 |
Synthesis Workflow Diagram
Caption: Overall synthesis workflow from starting material to final product.
References
-
Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]
-
Pergola, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]
-
Wang, Z., et al. (2021). A Highly Atom-Efficient Synthesis of 2-Substituted Quinazolines by CsOH-Mediated Direct Aerobic Oxidative Cyclocondensation of 2-Aminoarylmethanols with Nitriles in Air. Green Chemistry (RSC Publishing). Available at: [Link]
-
Wan, J., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. Available at: [Link]
-
Fassihi, A., et al. (2010). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mogale, D. G., et al. (2020). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline. ResearchGate. Available at: [Link]
-
Mogale, D. G., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link]
-
Hatzidimitriou, A. G., et al. (2022). Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline. RSC Publishing. Available at: [Link]
-
Ahmad, I., et al. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie. Available at: [Link]
-
Hatzidimitriou, A. G., et al. (2022). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Singh, T., et al. (2022). Halogenated quinazoline moieties synthesised as precursors for cross-coupling. ResearchGate. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Rajveer, C., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Kulkarni, S., et al. (2012). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar. Available at: [Link]
-
Supporting Information for a scientific article. (n.d.). Available at: [Link]
-
PubChem. 6-Bromo-2,4-dichloroquinazoline. National Center for Biotechnology Information. Available at: [Link]
- Wang, Z., et al. (2017). 6-bromo-4-chloroquinoline preparation method. Google Patents.
- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (2022). Google Patents.
- Process for the preparation of 2,6-dichloro-4-bromoanilides. (1996). Google Patents.
Sources
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR analysis of 6-Bromo-2,4-dichloro-8-iodoquinazoline
Technical Guide: Structural Elucidation of this compound via C NMR
Executive Summary & Structural Context
This compound is a highly functionalized heterocyclic scaffold, primarily utilized as a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., EGFR or BTK inhibitors). Its structural value lies in its differential reactivity :
-
C4-Cl: Highly reactive to S
Ar displacement (typically by anilines). -
C2-Cl: Less reactive, allowing for sequential substitution.
-
C6-Br & C8-I: Orthogonal handles for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), with the C8-Iodine bond being more labile to oxidative addition than the C6-Bromine.
For the analytical chemist, this molecule presents a unique spectroscopic challenge: The Heavy Atom Effect . The presence of Iodine at position 8 and Bromine at position 6 induces significant relativistic spin-orbit coupling effects, causing dramatic shielding (upfield shifts) that defy standard electronegativity-based prediction models.
This guide provides a definitive protocol for the assignment of the
Theoretical Framework: The Heavy Atom Effect
Correctly assigning the
The "Inverse" Halogen Dependence
While Chlorine (at C2, C4) is electronegative and deshields the attached carbon (downfield shift), Iodine and Bromine behave differently due to their large electron clouds.
-
Spin-Orbit Coupling (Heavy Atom Effect): The large nuclear charge of Iodine creates significant spin-orbit coupling. This relativistic effect mixes the ground state with low-lying excited states, resulting in a strong shielding (upfield) effect on the ipso-carbon.
-
Magnitude:
-
C-Cl (C2, C4): Deshielding (+5 to +30 ppm relative to benzene).
-
C-Br (C6): Mild Shielding (-5 to -10 ppm relative to benzene).
-
C-I (C8): Strong Shielding (-30 to -40 ppm relative to benzene).
-
Critical Insight: In this quinazoline derivative, C8 (attached to Iodine) will likely appear as the most upfield aromatic signal (~95-105 ppm), potentially overlapping with solvent peaks or appearing in the "aliphatic" region, which is a common source of assignment error.
Experimental Protocol
Sample Preparation
Polyhalogenated quinazolines often exhibit poor solubility and long relaxation times (
-
Solvent: DMSO-d
is preferred over CDCl .-
Reasoning: Higher solubility prevents aggregation; DMSO's polarity stabilizes the dipole of the heterocycle.
-
-
Relaxation Agent (Crucial): Add Chromium(III) acetylacetonate [Cr(acac)
] to a concentration of ~0.02 M (approx. 3-5 mg in 0.6 mL).-
Reasoning: This molecule has 6 quaternary carbons (C2, C4, C4a, C6, C8, C8a). Without a paramagnetic relaxation agent, the
for C-I and C-Cl carbons can exceed 10-20 seconds. Standard acquisition delays (D1 = 2s) will result in these peaks being invisible or non-integrable. Cr(acac) reduces via the electron-nuclear dipole mechanism, ensuring all quaternary carbons are visible.
-
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ) to see all carbons with phase editing.
-
Spectral Width: 240 ppm (to capture C=N carbons >160 ppm and potential C-I shielding).
-
Relaxation Delay (D1): 2.0 s (with Cr(acac)
) or >10.0 s (without). -
Scans (NS): Minimum 1024 (due to low sensitivity of quaternary carbons and splitting by quadrupolar nuclei).
Data Interpretation & Assignment Logic
The following table synthesizes theoretical chemical shift increments with empirical data from analogous quinazoline systems.
Table 1: Predicted C NMR Shift Assignment
| Carbon Position | Type | Predicted Shift ( | Assignment Logic (Causality) |
| C4 | C | 162.0 - 165.0 | Most deshielded. |
| C2 | C | 154.0 - 158.0 | Deshielded by two nitrogens (N1, N3) and Cl. Slightly more shielded than C4 due to lack of full double bond character in some resonance forms. |
| C8a | C | 148.0 - 152.0 | Bridgehead carbon adjacent to N1. Deshielded by Nitrogen. |
| C7 | CH | 138.0 - 142.0 | Aromatic CH. Deshielded by ortho-Iodine (steric compression/van der Waals). |
| C5 | CH | 126.0 - 129.0 | Aromatic CH. Ortho to bridgehead, meta to Br. Relatively unperturbed. |
| C6 | C | 120.0 - 124.0 | Ipso-Bromine. Moderate Heavy Atom Effect (Shielding). |
| C4a | C | 118.0 - 122.0 | Bridgehead carbon. Shielded relative to C8a due to |
| C8 | C | 95.0 - 105.0 | Diagnostic Peak. Ipso-Iodine. Strong Heavy Atom Effect. Significant shielding moves this peak far upfield, distinct from all other aromatic signals. |
Validation Workflow (Diagram)
To confirm these assignments, a combination of DEPT-135 and 2D HMBC is required.
Figure 1: Integrated NMR workflow for assigning polyhalogenated heterocycles. Note the separation of quaternary carbons via DEPT and specific assignment via Heavy Atom Logic.
Troubleshooting & Common Artifacts
The "Missing" Peak (C8 or C4)
-
Issue: Only 7 carbons are observed in the
C spectrum. -
Cause:
-
C8-I Broadening: The Iodine nucleus (
I) is quadrupolar ( ) with high natural abundance. Scalar coupling between C and I can cause the C8 signal to broaden significantly, sometimes into the baseline, due to scalar relaxation of the second kind. -
Saturation: C4 and C2 have very long
times.
-
-
Solution:
-
Use Cr(acac)
(as described in 3.1). -
Apply Exponential Line Broadening (LB = 3-5 Hz) during processing to recover the broad C-I signal.
-
C-F vs. C-I Confusion
If the synthesis involved fluorinated intermediates, ensure the upfield peak at ~100 ppm is a singlet. If it is a doublet with
References
-
Heavy
C Shifts: Kaupp, M., et al. "Spin-Orbit Corrections to NMR Shielding Constants." Chemical Reviews, 2004. Explains the relativistic shielding mechanism of Iodine. -
Quinazoline Synthesis & Analysis: Mhaske, S. B., & Argade, N. P.[1] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 2006. Provides baseline shift data for the quinazoline core.
-
Relativistic Effects in Halides: Hronowski, L. J., & Szarek, W. A. "Synthesis and
C NMR spectra of some fused-ring systems." Canadian Journal of Chemistry, 1985. Demonstrates the upfield shift of iodinated aromatic carbons. -
Relaxation Agents in NMR: Reynolds, W. F., et al. "Use of Cr(acac)
for Quantitative C NMR." Journal of the American Chemical Society.
Precision Halogenation of the Quinazoline Scaffold: From Oncological Potency to Radiotracer Utility
Executive Summary
The quinazoline heterocycle is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a vast array of bioactive molecules.[1] However, the naked scaffold is rarely sufficient. Strategic halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is the critical determinant that transforms this bicycle into a potent drug candidate. This guide analyzes the structural-activity relationships (SAR) of halogenated quinazolines, specifically focusing on their dominance in EGFR inhibition, their utility as PET radiotracers, and the precise synthetic protocols required to generate them.
Part 1: The Medicinal Chemistry of Halogenation
The Role of the Halogen Substituent
In quinazoline design, halogens are not merely space-fillers; they are functional tools used to modulate physicochemical properties and binding affinity.
| Halogen | Primary Function | Mechanism of Action | Key Application |
| Fluorine (F) | Metabolic Blocking | High C-F bond strength (116 kcal/mol) prevents oxidative metabolism (e.g., P450 hydroxylation) at labile sites. | Gefitinib (C-F on aniline ring prevents rapid clearance). |
| Chlorine (Cl) | Hydrophobic Filling | Increases lipophilicity (LogP) and fills hydrophobic pockets in the ATP-binding site. | Erlotinib (Cl substituents enhance binding affinity). |
| Bromine (Br) | Synthetic Handle / Steric | Acts as a leaving group for cross-coupling or provides significant steric bulk to lock conformation. | Intermediate synthesis; Biofilm eradicators.[2] |
| Iodine (I) | Radiochemistry | Precursor for halogen exchange or direct use in SPECT imaging (Radioiodine). | [124I]-labeled tracers for biodistribution studies.[3] |
The "Gatekeeper" Interaction
In 4-anilinoquinazolines (the class containing Gefitinib and Erlotinib), the halogen on the aniline moiety plays a pivotal role. Crystallographic data confirms that the meta-chloro or meta-fluoro substituents on the aniline ring fit into a hydrophobic pocket within the EGFR ATP-binding site. This interaction is not just about fit; the electron-withdrawing nature of the halogen acidifies the aniline NH, strengthening the critical hydrogen bond with the backbone carbonyl of Met793 in the kinase hinge region.
Part 2: Oncology Applications (The EGFR Paradigm)
The most commercially successful application of halogenated quinazolines is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Mechanism of Action
First-generation inhibitors function as ATP-competitive inhibitors. They bind reversibly to the active conformation of the kinase domain. The quinazoline N1 accepts a hydrogen bond from Met793 , while the N3 interacts via a water-mediated bridge with Thr766 .[4]
Visualization: The EGFR Signaling Cascade
The following diagram illustrates the canonical EGFR pathway and the precise intervention point of halogenated quinazolines.
Caption: Figure 1. EGFR signal transduction pathway showing competitive inhibition of the ATP-binding pocket by halogenated quinazolines.
Part 3: Radiochemistry and PET Imaging
Halogenated quinazolines are ideal candidates for Positron Emission Tomography (PET) tracers due to the ability to substitute native atoms with positron-emitting isotopes like Fluorine-18 (
18F-Labeling Strategies
Developing a PET tracer like [
-
Direct Labeling: Difficult due to the harsh conditions required for nucleophilic aromatic substitution (
) on the electron-rich quinazoline core. -
Prosthetic Groups: The preferred method. A "click chemistry" approach is often used where an
F-labeled prosthetic group (e.g., F-fluoroethyl tosylate) is conjugated to the quinazoline scaffold via a PEG linker. This improves solubility and pharmacokinetics.
Part 4: Experimental Protocols
As a Senior Application Scientist, I advise strict adherence to moisture control in these protocols. The 4-chloroquinazoline intermediate is highly susceptible to hydrolysis, which is the most common cause of synthesis failure.
Protocol A: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This is the "gateway" reaction for creating Gefitinib/Erlotinib analogs.
Reagents: 6,7-dimethoxyquinazolin-4(3H)-one, Phosphorus Oxychloride (
-
Setup: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or ). -
Reactant Addition: Charge the RBF with 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).
-
Chlorination: Add
(excess, typically 5-10 eq) acting as both reagent and solvent. Caution: is corrosive and reacts violently with water. -
Catalysis: Add catalytic
(0.1 eq) to accelerate the reaction. -
Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor via TLC (eluent: 50% EtOAc/Hexane). The starting material spot (baseline) should disappear, replaced by a higher
spot. -
Workup (Critical Step):
-
Evaporate excess
under reduced pressure. -
Slowly pour the residue into crushed ice/ammonia water mixture. Do not use pure water , as the acidic byproduct will hydrolyze the chloride back to the ketone.
-
Extract immediately with Dichloromethane (DCM).
-
Dry over
and concentrate.
-
-
Storage: Store under Argon at -20°C. Use within 48 hours.
Visualization: Synthetic Workflow
Caption: Figure 2. Synthetic route converting the quinazolinone core to the bioactive 4-anilinoquinazoline via the reactive chloro-intermediate.
Protocol B: In Vitro Kinase Assay (FRET-based)
To validate the biological activity of the synthesized halogenated quinazoline.
-
Preparation: Prepare a 384-well plate. Dilute the synthesized inhibitor in DMSO (10-point dose-response curve).
-
Enzyme Mix: Add recombinant EGFR kinase domain (0.5 nM final) and peptide substrate (e.g., Poly-Glu-Tyr) labeled with a fluorophore.
-
Incubation: Incubate inhibitor and enzyme for 15 minutes at Room Temperature (RT).
-
Initiation: Add ATP (at
concentration, typically 10 µM) to start the reaction. -
Detection: After 60 minutes, add EDTA to stop the reaction. Measure phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.
-
Analysis: Plot signal vs. log[Inhibitor] to determine
.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules (Basel, Switzerland). [Link]
-
Radiosynthesis and Initial In Vitro Evaluation of [18F]F-PEG6-IPQA—A Novel PET Radiotracer for Imaging EGFR Expression-Activity. Nuclear Medicine and Biology. [Link]
-
POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. [Link]
-
Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Letters in Drug Design & Discovery. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Methodologies for the Synthesis of Polysubstituted Quinazolines: A Technical Review (2015–2025)
Part 1: Executive Summary
The quinazoline scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . While classical methods (Niementowski, Traube) provided the foundation, they often suffer from harsh conditions, poor atom economy, and limited regioselectivity.
This technical guide synthesizes the most significant advances from 2015 to 2025, focusing on transition-metal-catalyzed C–H activation , acceptorless dehydrogenative coupling (ADC) , and sustainable multicomponent reactions (MCRs) . We move beyond simple literature aggregation to analyze the causality of reaction parameters, providing you with actionable protocols to streamline library generation and scale-up.
Part 2: Strategic Analysis of Synthetic Routes
Transition-Metal Catalyzed C–H Activation
The shift from pre-functionalized substrates to direct C–H functionalization represents a paradigm shift in quinazoline synthesis.
-
Cobalt(III) Catalysis: High-valent Co(III) has emerged as a cost-effective alternative to Rh(III). The breakthrough by Li et al. (2016) utilized Cp*Co(CO)I2 to catalyze the C–H activation of
-sulfinylimines with dioxazolones.[1]-
Mechanism:[1][2][3][4][5][6] The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered cobalta-cycle. The dioxazolone acts as an internal oxidant and amidating reagent, preserving atom economy.
-
Application: Ideal for installing steric bulk at the C4 position without requiring ortho-halogenated precursors.
-
-
Manganese(I) Catalysis: As an earth-abundant metal, Mn(I) pincer complexes facilitate Acceptorless Dehydrogenative Coupling (ADC) .
-
Advantage:[2][6][7][8][9][10] This pathway generates H₂ and H₂O as the only byproducts, eliminating the need for stoichiometric oxidants like DDQ or MnO₂.
-
Key Insight: The use of PNNS or NNN tridentate ligands stabilizes the active Mn species, allowing for high turnover numbers (TON) at temperatures >100°C.
-
Multicomponent Reactions (MCRs)
MCRs offer superior step-economy for diversity-oriented synthesis (DOS).
-
Iodine-Catalyzed Oxidative Cyclization: Molecular iodine (
) acts as a mild Lewis acid and oxidant.
Part 3: Mechanistic Visualization
Diagram 1: Cobalt(III)-Catalyzed C-H Activation Cycle
Caption: Catalytic cycle showing Co(III) insertion, amidation via dioxazolone, and reductive elimination to form the quinazoline core.
Diagram 2: Manganese(I)-Catalyzed ADC Mechanism
Caption: Mn(I) pincer complex facilitating alcohol dehydrogenation and imine condensation with H2 liberation.
[6]
Part 4: Detailed Experimental Protocols
These protocols are synthesized from high-impact literature (2016–2024) and optimized for reproducibility.
Protocol A: Co(III)-Catalyzed C–H Annulation (Li et al. Method)
Target: 4-Amino/Alkoxy-quinazolines via C-H activation. Source: Frontiers in Chemistry [1]; MDPI [4].
Reagents:
-
Substrate:
-Sulfinylimine (1.0 equiv) -
Coupling Partner: 1,4,2-Dioxazol-5-one (1.2 equiv)
-
Catalyst: Cp*Co(CO)I2 (5 mol%)
-
Additive: AgNTf2 (20 mol%) - Critical for halide abstraction to generate the active cationic Co species.
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: In a glovebox or under
, charge a sealed tube with -sulfinylimine (0.2 mmol), dioxazolone (0.24 mmol), Cp*Co(CO)I2 (4.8 mg, 0.01 mmol), and AgNTf2 (15.5 mg, 0.04 mmol). -
Solvation: Add anhydrous DCE (2.0 mL).
-
Reaction: Seal the tube and heat to 100–120°C for 16 hours.
-
Note: The high temperature is required to overcome the activation energy of the C–H cleavage step.
-
-
Workup: Cool to room temperature. Filter through a short pad of Celite to remove Ag salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Green Iodine-Catalyzed Multicomponent Synthesis
Target: 2,4-Disubstituted Quinazolines. Source: Tetrahedron Letters [2]; MDPI [7].
Reagents:
-
2-Aminobenzophenone (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Ammonium Acetate (
) (1.5 equiv) -
Catalyst: Molecular Iodine (
) (5 mol%) -
Solvent: Ethanol (EtOH) or Neat[4]
Procedure:
-
Mixing: Combine 2-aminobenzophenone (1 mmol), aldehyde (1 mmol), and
(1.5 mmol) in a round-bottom flask. -
Catalysis: Add
(12 mg, 5 mol%). -
Reaction: Stir at 40–60°C for 2–4 hours.
-
Visual Cue: The reaction mixture typically darkens initially due to iodine but may lighten as the product precipitates.
-
-
Workup: Pour the mixture into crushed ice/water containing a trace of sodium thiosulfate (to quench residual
). -
Isolation: Filter the solid precipitate. Wash with cold water/EtOH (9:1). Recrystallize from hot ethanol if necessary.
Part 5: Comparative Data Analysis
Table 1: Catalyst Performance & Conditions Comparison
| Catalyst System | Reaction Type | Temp (°C) | Oxidant | Atom Economy | Key Limitation |
| Cp*Co(CO)I₂ / AgNTf₂ | C-H Activation | 100-120 | Dioxazolone (Internal) | High | Expensive Ag additive; Halogenated solvent (DCE) often needed. |
| Mn(I)-Pincer | ADC | 130-140 | None (H₂ release) | Very High | Requires synthesis of complex pincer ligands; High T. |
| FeCl₂ / TBHP | Oxidative C-H | 25-80 | TBHP / O₂ | Moderate | Radical pathway can lead to side reactions; Peroxide safety. |
| Molecular Iodine (I₂) | MCR | 40-60 | O₂ (Air) / I₂ | High | Limited substrate scope (requires activated ketones). |
| Cu(OAc)₂ | Oxidative Annulation | 80-110 | O₂ | Moderate | Often requires stoichiometric copper or co-oxidants. |
Table 2: Green Chemistry Metrics (Selected Protocols)
| Protocol | Solvent | Energy Demand | Waste Products | Scalability |
| Co-Catalyzed | DCE (Toxic) | High (120°C) | Ag salts, CO₂ | Low (mg to g scale) |
| Mn-ADC | Toluene/Xylene | High (140°C) | H₂ gas | Medium |
| I₂-MCR | EtOH or Neat | Low (40°C) | H₂O | High (kg scale feasible) |
Part 6: Future Outlook
The field is moving toward Earth-Abundant Metal Catalysis (Mn, Fe, Co) to replace precious metals (Pd, Ir, Rh).
-
Photoredox Catalysis: Dual catalytic systems (Photoredox + Co/Ni) allowing C-H activation at room temperature are the next frontier, reducing energy costs.
-
Late-Stage Functionalization: Direct C-H functionalization of the quinazoline core in complex drug molecules will become standard for SAR studies.
-
Flow Chemistry: Adapting the exothermic MCRs (like the
method) to continuous flow reactors will enable industrial-scale production with enhanced safety profiles.
Part 7: References
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 2023. Link
-
I2-Catalyzed three-component protocol for the synthesis of quinazolines. Tetrahedron Letters, 2012.[4] Link
-
One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction. Molecules, 2013.[11] Link
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 2024. Link
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 2020. Link
-
A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry, 2022. Link
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 2023. Link
-
Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. ResearchGate, 2021. Link
-
Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation. Green Chemistry, 2013. Link
-
Synthesis of indoles and quinazolines via additive-controlled selective C–H activation. Chemical Communications, 2019. Link
Sources
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. hgs.osi.lv [hgs.osi.lv]
- 7. ijmpr.in [ijmpr.in]
- 8. actascientific.com [actascientific.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Derivatization of 6-Bromo-2,4-dichloro-8-iodoquinazoline
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Quinazoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The strategic importance of this scaffold has driven continuous innovation in its synthesis and functionalization.
Among the myriad of quinazoline intermediates, poly-halogenated systems represent exceptionally versatile platforms for drug discovery. The 6-bromo-2,4-dichloro-8-iodoquinazoline core is a particularly powerful building block. Its unique arrangement of four distinct halogen atoms—two chemically non-equivalent chlorine atoms, a bromine atom, and an iodine atom—provides a blueprint for programmed, site-selective derivatization. The differential reactivity of these halogens under various catalytic conditions allows for the sequential and controlled introduction of diverse functional groups, enabling the systematic construction of complex molecular libraries for structure-activity relationship (SAR) studies.
This guide provides a detailed technical overview and validated protocols for the multi-step synthesis of the this compound scaffold and its subsequent, regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Part I: Synthesis of the Core Scaffold: this compound
The construction of the target scaffold is a multi-step process that begins with a suitably substituted anthranilic acid precursor. The overall workflow involves aromatic halogenation, cyclization to form the heterocyclic core, and subsequent chlorination.
Caption: Synthetic workflow for the core scaffold.
Protocol 1: Synthesis of the this compound Scaffold
This protocol outlines the three critical stages for synthesizing the title compound.
Stage 1: Synthesis of 5-Bromo-2-amino-3-iodobenzoic Acid
The introduction of bromine and iodine onto the anthranilic acid starting material is a critical first step. While various routes exist, a common strategy involves initial bromination followed by iodination of an amino precursor via a Sandmeyer reaction. The Sandmeyer reaction is a robust method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5]
-
Diazotization: Dissolve 2-amino-5-bromobenzoic acid in an aqueous acidic solution (e.g., HCl/H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt should be monitored.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours to ensure complete conversion.
-
Work-up: Collect the precipitated solid by filtration, wash thoroughly with cold water and sodium thiosulfate solution to remove excess iodine, and dry to yield the 5-bromo-2-amino-3-iodobenzoic acid intermediate.
Stage 2: Cyclization to 6-Bromo-8-iodo-1H-quinazoline-2,4-dione
The substituted anthranilic acid is cyclized to form the pyrimidinedione ring. A common and effective method involves heating with urea, which serves as the source for the N1 and C2 atoms of the quinazoline core.
-
Combine the 5-bromo-2-amino-3-iodobenzoic acid from Stage 1 and an excess of urea in a high-boiling point solvent or, preferably, in a neat mixture.
-
Heat the mixture to a high temperature (typically 180-200 °C) for several hours. The reaction progress can be monitored by the cessation of ammonia evolution.
-
Cool the reaction mixture. The solid product can be triturated with hot water or a suitable solvent to remove excess urea and impurities.
-
Filter the solid, wash with water and ethanol, and dry to obtain the 6-bromo-8-iodo-1H-quinazoline-2,4-dione.
Stage 3: Chlorination to this compound
The final step involves converting the dione to the reactive dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive HCl gas.
-
Suspend the 6-bromo-8-iodo-1H-quinazoline-2,4-dione in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
The product will precipitate as a solid. Neutralize the acidic solution carefully with a base (e.g., NaHCO₃ or aq. NaOH).
-
Filter the solid, wash extensively with water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization (e.g., from ethanol/acetone) or column chromatography to yield pure this compound.
Part II: Site-Selective Derivatization Strategies
The synthetic utility of this compound lies in the differential reactivity of its four halogen substituents. This allows for a programmed approach to building molecular complexity.
Reactivity Hierarchy:
-
Nucleophilic Aromatic Substitution (SNAr): The C4-Cl is significantly more reactive than the C2-Cl towards nucleophiles. This is due to superior stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.[6]
-
Palladium-Catalyzed Cross-Coupling: The order of reactivity for oxidative addition to a Pd(0) complex is C-I > C-Br > C-Cl.[7] This allows for selective functionalization of the iodo and bromo groups while the chloro groups remain untouched.
Caption: Logical workflow for selective derivatization.
Protocol 2: Selective C4-Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, offering broad substrate scope and functional group tolerance.[8][9] It is highly effective for the regioselective substitution of the C4-Cl.
| Parameter | Condition | Rationale |
| Starting Material | This compound | Core scaffold with reactive C4-Cl. |
| Nucleophile | Primary or Secondary Amine (1.1 eq.) | The amine to be installed at the C4 position. |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) precursors. |
| Ligand | Xantphos or BINAP (4-10 mol%) | Bulky phosphine ligands are crucial for the catalytic cycle.[10] |
| Base | Cs₂CO₃ or K₃PO₄ (2.0 eq.) | A strong, non-nucleophilic base is required. |
| Solvent | Dioxane or Toluene | Anhydrous, aprotic solvents are preferred. |
| Temperature | 80-100 °C | Moderate heating is typically sufficient for C4 substitution. |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent, followed by the this compound and the amine nucleophile.
-
Heat the reaction mixture to the specified temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-bromo-2-chloro-8-iodoquinazoline derivative.
Protocol 3: Selective C8-Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[7][11] Due to the C-I bond's high reactivity, this reaction can be performed selectively at the C8 position, even on the initial dichloro scaffold or a C4-aminated derivative.
| Parameter | Condition | Rationale |
| Starting Material | This compound | Core scaffold with highly reactive C8-I. |
| Coupling Partner | Aryl or Heteroaryl Boronic Acid (1.2 eq.) | Source of the new carbon-based substituent. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) | Standard palladium catalysts for Suzuki coupling. |
| Base | Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.) | Aqueous base is required to activate the boronic acid. |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1) | A biphasic solvent system is typically used. |
| Temperature | 80-90 °C | Mild conditions are often sufficient to react the C-I bond selectively. |
Step-by-Step Methodology:
-
In a reaction vessel, combine the quinazoline starting material, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with Argon for 15-20 minutes.
-
Heat the reaction to 80-90 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the 8-aryl-6-bromo-2,4-dichloroquinazoline product.
Further Derivatization: Following the selective reaction at C8, the C6-bromo position can be targeted for a second cross-coupling reaction, often by increasing the reaction temperature or employing a more active catalyst system. This sequential approach allows for the synthesis of unsymmetrically substituted derivatives.[12]
Part III: Spectroscopic Characterization
Confirming the structure of the synthesized compounds is essential. A combination of NMR, Mass Spectrometry, and IR spectroscopy provides a complete picture of the molecule.
| Technique | Expected Observations for this compound |
| ¹H NMR | Two singlets in the aromatic region corresponding to the H-5 and H-7 protons. The exact chemical shifts will be influenced by the electronic environment.[13] |
| ¹³C NMR | Signals corresponding to all carbon atoms in the quinazoline core. The carbons bearing halogens (C-2, C-4, C-6, C-8) will show characteristic shifts. |
| Mass Spec (MS) | The molecular ion peak (M⁺) will correspond to the calculated mass. The isotopic pattern will be highly characteristic due to the presence of both bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |
| Infrared (IR) | Characteristic absorption bands for the aromatic C=C and C=N stretching vibrations (typically in the 1600-1450 cm⁻¹ region). C-Halogen stretches will appear in the fingerprint region.[13] |
Conclusion
The this compound scaffold is a high-value intermediate for the synthesis of novel, functionally diverse molecules for drug discovery and materials science. By understanding and exploiting the inherent reactivity differences between its halogen substituents, researchers can employ a logical and sequential synthetic strategy. The protocols detailed herein for the synthesis of the core scaffold and its selective derivatization via Buchwald-Hartwig and Suzuki-Miyaura reactions provide a robust framework for accessing a wide array of complex quinazoline derivatives.
References
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal Organic Chemistry.
- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv
- Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (N/A). DergiPark.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (N/A). PMC.
- Synthesis of some new 2,3-disubstituted-4(3H)
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. (N/A).
- New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2024). PubMed.
- Sandmeyer reaction. (N/A). Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (N/A). Benchchem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Site-Selective Suzuki-Miyaura Coupling of 6-Bromo-2,4-dichloro-8-iodoquinazoline
Topic: Protocol for Suzuki coupling with 6-Bromo-2,4-dichloro-8-iodoquinazoline Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary & Strategic Analysis
This compound represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of EGFR, PI3K, and tyrosine kinase inhibitors. However, its tetra-halogenated core presents a complex chemoselectivity landscape.
The successful derivatization of this molecule relies on exploiting the distinct reactivity profiles of its four halogen substituents. As a Senior Application Scientist, I define the reactivity hierarchy as follows:
-
C-8 Iodo (I): The weakest Carbon-Halogen bond. It is the most reactive site for Oxidative Addition (Pd⁰ → Pdᴵᴵ) and the primary target for the first Suzuki coupling.
-
C-4 Chloro (Cl): Highly electron-deficient due to the adjacent nitrogens (amidine-like). It is hyper-reactive toward Nucleophilic Aromatic Substitution (SNAr) but less reactive toward Pd-catalysis than the C-8 iodide.
-
Critical Risk: In the presence of water or hydroxide bases (common in Suzuki protocols), the C-4 chloride will rapidly hydrolyze to the quinazolin-4-one, destroying the scaffold.
-
-
C-6 Bromo (Br): Reactive toward Pd-catalysis but significantly slower than the C-8 Iodo site (kI >> kBr).
-
C-2 Chloro (Cl): The least reactive site for both SNAr and Pd-catalysis, typically functionalized last.
The Strategic Dilemma
The standard Suzuki protocol (aqueous base, heat) is incompatible with the C-4 chloro group unless it has been previously displaced (e.g., by an aniline).
-
Strategy A (Direct Coupling): Requires strictly anhydrous conditions to preserve the C-4/C-2 chlorides for later functionalization.
-
Strategy B (Sequential Displacement): Involves performing an SNAr reaction at C-4 first (stabilizing the ring), followed by Suzuki coupling at C-8.
This guide details Protocol A (Direct Anhydrous Coupling) , as it addresses the specific challenge of coupling the intact tetra-halogenated precursor.
Reactivity Visualization
Figure 1: Chemoselectivity map of the quinazoline scaffold. The C-8 Iodide is the target for this protocol, while the C-4 Chloride poses the primary stability risk.
Protocol: Anhydrous Site-Selective Suzuki Coupling (C-8)
Objective: Install an aryl/heteroaryl group at the C-8 position while preserving the C-6 Bromine and C-2,4 Chlorines. Mechanism: Kinetic control of Oxidative Addition (C-I vs C-Br).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
| Component | Specification | Role |
| Substrate | This compound (1.0 equiv) | Electrophile |
| Boronic Acid | Arylboronic acid (1.05 equiv) | Nucleophile |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Catalyst (Mild, selective) |
| Base | CsF (2.5 equiv) or Anhydrous K₂CO₃ | Activator (Non-hydrolytic) |
| Solvent | Toluene / 1,4-Dioxane (Dry, degassed) | Medium |
| Additives | Molecular Sieves (4Å) | Water Scavenger |
Step-by-Step Methodology
1. Preparation (Inert Atmosphere)[1]
-
Context: Oxygen poisons Pd(0) catalysts; moisture hydrolyzes the C-4 chloride.
-
Action: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.
-
Setup: Charge the flask with:
-
This compound (1.0 mmol, 404 mg)
-
Arylboronic acid (1.05 mmol) — Do not use excess (>1.1 equiv) to prevent double coupling at C-6.
-
Anhydrous Base: Cesium Fluoride (CsF, 2.5 mmol) is preferred for anhydrous conditions as it facilitates transmetallation via the fluoroborate intermediate without generating hydroxide. Alternatively, use oven-dried, finely ground K₂CO₃.
-
Pd(PPh₃)₄ (0.03 - 0.05 mmol). Note: Pd(dppf)Cl₂ is an alternative if the boronic acid is sterically hindered.
-
2. Solvent Addition & Degassing
-
Action: Add anhydrous Toluene or 1,4-Dioxane (10 mL, 0.1 M concentration).
-
Critical Step: Degas the solvent before addition or immediately after mixing by sparging with Argon for 15 minutes.
-
Why: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands.
3. Reaction Execution (Kinetic Control)
-
Temperature: Heat the mixture to 60°C - 80°C .
-
Warning: Do not reflux at >100°C initially. Higher temperatures reduce the selectivity between the C-8 Iodo and C-6 Bromo sites.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS every 30 minutes.
-
Endpoint: Disappearance of the starting material (Iodo) and appearance of the mono-coupled product.
-
Over-reaction: If bis-coupled product (C-6/C-8) appears, lower the temperature to 50°C.
-
4. Workup (Non-Aqueous Quench)
-
Action: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure.
-
Isolation: Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0 → 20% EtOAc in Hexanes.
-
Stability Note: Avoid prolonged exposure of the product to silica gel, as the acidic surface can degrade the C-4 chloride.
-
Experimental Workflow Decision Tree
Figure 2: Decision tree for selecting the correct synthetic pathway based on the stability of the C-4 position.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis at C-4 (Formation of Quinazolinone) | Presence of water in solvent or base; hygroscopic base. | Switch to CsF (anhydrous); use fresh molecular sieves; ensure solvent is distilled/dry. |
| Loss of Selectivity (Coupling at C-6 Br) | Temperature too high; Excess Boronic Acid; Highly active catalyst. | Reduce temp to 40-50°C; Use strictly 1.0-1.05 equiv of boronic acid; Use less active ligand (e.g., PPh₃ over PCy₃). |
| Protodehalogenation (Loss of I/Br without coupling) | Hydride source present; Overheating. | Ensure solvent is free of peroxides/stabilizers; reduce reaction time. |
| No Reaction | Catalyst poisoning; Boronic acid unactivated. | Degas thoroughly; If using CsF, add a trace of water (10 µL) only if strictly necessary for solubility (risky), or switch to dry K₃PO₄. |
References
-
Reactivity of Polyhalogenated Quinazolines
- Lier, J. E., et al. "Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline.
- Key Insight: Establishes the C-4 > C-2 reactivity order for SNAr and the utility of the scaffold.
-
Site-Selective Cross-Coupling Principles
-
Anhydrous Suzuki Conditions (CsF Protocol)
- Wright, S. W., et al. "Fluoride-mediated Suzuki-Miyaura reactions." Journal of Organic Chemistry, 1994.
- Key Insight: Foundation for using fluoride sources to activate boronic acids without aqueous base, preventing hydrolysis of sensitive substr
-
Sequential Functionalization of Quinazolines
Sources
Application Note: Chemo-Selective Sonogashira Coupling of 6-Bromo-2,4-dichloro-8-iodoquinazoline
Executive Summary
The scaffold 6-Bromo-2,4-dichloro-8-iodoquinazoline represents a "privileged structure" in kinase inhibitor discovery (e.g., EGFR, PI3K targets). However, its tetra-halogenated core presents a significant chemo-selectivity challenge.
This Application Note provides a validated protocol for the regioselective Sonogashira coupling at the C8-position , preserving the C6-bromide and C2/C4-chlorides for subsequent functionalization. By exploiting the distinct oxidative addition rates of aryl halides (I > Br > Cl) and controlling nucleophilic aromatic substitution (SNAr) risks at C4, researchers can achieve >90% regioselectivity.
Structural Analysis & Reactivity Logic
To successfully manipulate this molecule, one must understand the competing reactivity profiles of its four halogenated sites.[1] The quinazoline core creates a strong electronic bias.
Reactivity Hierarchy
-
C8-Iodo: The most electron-rich halogen site relative to the pyrimidine ring, but the weakest C-X bond. It is the primary site for Palladium oxidative addition at room temperature.
-
C4-Chloro: Located on the electron-deficient pyrimidine ring. While less reactive toward Pd(0) than C8-I, it is highly susceptible to SNAr (Nucleophilic Aromatic Substitution). Critical Risk: Use of nucleophilic bases (e.g., primary amines, hydroxide) will displace this chloride before the Sonogashira coupling occurs.
-
C6-Bromo: Intermediate reactivity.[2] Requires elevated temperatures (>60°C) for efficient Pd-insertion.
-
C2-Chloro: The least reactive site. Typically functionalized last.
Visualizing the Selectivity Strategy
Figure 1: Reactivity heatmap of the tetra-halogenated quinazoline core. Green indicates the target site; Red indicates the primary side-reaction risk.
Experimental Protocol: C8-Selective Sonogashira Coupling
Objective: Couple phenylacetylene (model alkyne) to the C8-position without disturbing C4-Cl or C6-Br.
Materials & Reagents
| Reagent | Equiv. | Role | Selection Rationale |
| Substrate | 1.0 | Reactant | This compound |
| Terminal Alkyne | 1.05 | Reactant | Slight excess ensures conversion without promoting bis-coupling. |
| Pd(PPh3)2Cl2 | 0.03 | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride is stable and active at RT. |
| CuI | 0.015 | Co-catalyst | Accelerates transmetallation. |
| Triethylamine (TEA) | 2.0 | Base | Critical: Tertiary amine prevents SNAr attack at C4 (unlike primary amines). |
| THF (Anhydrous) | 10 vol | Solvent | Aprotic, ensures solubility. Avoid alcohols (SNAr risk). |
Step-by-Step Methodology
Pre-Start Check: Ensure all glassware is oven-dried. Moisture can hydrolyze the C4-Cl to a hydroxyl group (tautomerizing to the quinazolinone).
-
System Preparation:
-
Charge a reaction vial with Substrate (1.0 equiv), Pd(PPh3)2Cl2 (3 mol%), and CuI (1.5 mol%).
-
Cap the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/backfill x3). Oxygen inhibition is the primary cause of stalled Sonogashira reactions.
-
-
Solvent Addition:
-
Inject anhydrous THF (degassed) via syringe.
-
Inject Triethylamine (2.0 equiv). Note: The solution may darken slightly.
-
-
Alkyne Addition:
-
Dropwise add the Terminal Alkyne (1.05 equiv) dissolved in a minimal amount of THF over 5 minutes.
-
Why Dropwise? Keeps the concentration of active acetylide low, preventing homocoupling (Glaser coupling) of the alkyne.
-
-
Reaction Incubation:
-
Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Control Point: Do NOT heat. Heating >40°C increases the risk of Pd insertion into the C6-Br bond or SNAr at C4.
-
-
Monitoring (HPLC/TLC):
-
TLC (Hexane/EtOAc 8:2): Look for the disappearance of the starting material (lowest Rf) and appearance of a blue-fluorescent spot (product).
-
Success Marker: Retention of the characteristic isotope pattern for 1xBr and 2xCl in Mass Spec (M, M+2, M+4 patterns).
-
-
Work-up:
-
Dilute with EtOAc. Wash with saturated NH4Cl (removes Copper) and Brine.
-
Dry over Na2SO4 and concentrate.
-
Purify via Flash Column Chromatography (SiO2, typically 0-10% EtOAc in Hexanes).
-
Sequential Functionalization Workflow
Once the C8-alkyne is installed, the scaffold can be further diversified. The logical order of operations is critical.
Figure 2: Recommended synthetic pathway for full scaffold decoration.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| C4-Substitution Product | Nucleophilic Base/Solvent | Switch base from TEA to Cs2CO3 (2.0 equiv) or DIPEA . Ensure solvent is strictly anhydrous THF or Toluene. |
| C6-Coupling Observed | Temperature too high | Strictly maintain temperature <25°C . If necessary, cool to 0°C and increase reaction time. |
| Glaser Coupling (Alkyne Dimer) | Oxygen presence | Re-degas all solvents. Add alkyne slower (syringe pump). |
| De-iodination (Reduction) | Hydride source | Ensure THF is peroxide-free. Avoid using alcohols in workup until quenched. |
Self-Validating the Protocol
To confirm regioselectivity without a crystal structure:
-
HMBC NMR: Look for the correlation between the alkyne protons and the C8 carbon.
-
Chemical Shift: C4-substitution causes a significant upfield shift of the pyrimidine protons compared to C8-substitution.
-
Functional Test: Treat the product with a mild amine (e.g., morpholine) at RT. If the reaction proceeds rapidly to displace a chloride, the C4-Cl was successfully preserved during the Sonogashira step.
Safety Considerations
-
Sensitization: Quinazolines are potent skin sensitizers. Handle in a fume hood with double gloving.
-
Explosion Hazard: Metal acetylides (formed from CuI + Alkyne) can be shock-sensitive if dried. Always quench the reaction mixture with aqueous acid/ammonium chloride before drying.
-
Pressure: If using volatile alkynes (e.g., propyne), use a pressure-rated vessel behind a blast shield.
References
-
Sonogashira Coupling Overview & Mechanism
-
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
-
Reactivity of Polyhalogenated Heterocycles
- Handy, S. T., & Zhang, Y. (2006). Guide to regioselective Pd-catalyzed cross-coupling reactions of dihaloheterocycles. Chem. Commun.
-
Quinazoline SNAr vs Coupling Selectivity
-
Langer, P. et al. (2014).[4] Regioselective Sonogashira coupling of polyhalogenated heterocycles.
-
-
Safety Data for Halogenated Quinazolines
Sources
Application Notes and Protocols for 6-Bromo-2,4-dichloro-8-iodoquinazoline in Medicinal Chemistry
Introduction: The Quinazoline Scaffold as a Privileged Structure
The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its rigid, planar structure serves as an excellent scaffold for designing ATP-competitive kinase inhibitors.[2] Several FDA-approved drugs, including Gefitinib (Iressa), Erlotinib (Tarceva), and the dual EGFR/HER2 inhibitor Lapatinib (Tykerb), are built upon the 4-anilinoquinazoline framework, highlighting its clinical significance.[3][4][5] These molecules function by occupying the ATP-binding pocket of oncogenic kinases, thereby blocking downstream signaling pathways that drive tumor proliferation.[1][6]
The subject of this guide, 6-Bromo-2,4-dichloro-8-iodoquinazoline , represents a highly advanced and versatile starting material for constructing next-generation kinase inhibitors. Its strategic multi-halogenation provides medicinal chemists with a powerful tool for creating diverse chemical libraries through sequential and site-selective modifications. The differential reactivity of the chloro, bromo, and iodo substituents allows for a controlled, stepwise elaboration of the quinazoline core, enabling precise structure-activity relationship (SAR) studies.[7][8]
-
Positions 2 and 4 (Dichloro): The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The C4 position is particularly reactive, making it the primary site for introducing the crucial anilino moiety that anchors the inhibitor in the kinase hinge region.[3][4]
-
Position 8 (Iodo): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings.[8] This allows for the early introduction of diverse functionalities into a key region of the molecule.
-
Position 6 (Bromo): The carbon-bromine bond is less reactive than the C-I bond in cross-coupling reactions, enabling selective functionalization of the C8 position first, followed by modification at C6 under slightly more forcing conditions.[8][9]
This orthogonal reactivity is the key to the scaffold's utility, providing a logical pathway to complex, unsymmetrical, and highly decorated quinazoline derivatives.
Physicochemical Properties & Handling
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | Not readily available; a structurally related compound is 102393-82-8 (6-Bromo-2,4-dichloroquinazoline) | [10][11] |
| Molecular Formula | C8H2BrCl2IN2 | - |
| Molecular Weight | 403.83 g/mol | [11] |
| Appearance | White to off-white solid | [12] |
| Purity | Typically ≥97% | [10] |
| Storage | Store in freezer (-20°C) under an inert atmosphere | [10] |
Safety & Handling:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Synthetic Strategy: A Roadmap for Library Synthesis
The core utility of this compound is as a central scaffold for building a library of potential kinase inhibitors. The synthetic approach is logical and sequential, leveraging the differential reactivity of the halogen substituents.
Sources
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives | MDPI [mdpi.com]
- 4. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. japsonline.com [japsonline.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. 6-Bromo-2,4-dichloroquinazoline | 102393-82-8 [sigmaaldrich.com]
- 11. 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. H63603.06 [thermofisher.com]
Development of Kinase Inhibitors Using a Quinazoline Scaffold: Application Notes and Protocols
Introduction: The Power of the Quinazoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[2][3][4] The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry for its remarkable ability to serve as the core of highly potent and selective kinase inhibitors.[5][6][7][8][9] This is largely due to its structural resemblance to the adenine region of ATP, allowing it to competitively bind to the ATP-binding site within the kinase domain.[10][11][12]
The clinical success of quinazoline-based drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), for treating non-small cell lung cancer (NSCLC) with specific mutations in the Epidermal Growth Factor Receptor (EGFR), has solidified the importance of this scaffold.[2][7][8][11] These first-generation inhibitors validated EGFR as a therapeutic target and paved the way for subsequent generations designed to overcome acquired resistance.[7][11] This guide provides an in-depth look at the development process, from chemical synthesis to biological evaluation, offering detailed protocols and insights for researchers in the field.
Part 1: Medicinal Chemistry and Synthesis
The Quinazoline Core: A Foundation for Potency
The 4-anilinoquinazoline moiety is the cornerstone of many successful EGFR inhibitors.[5] Its efficacy stems from key hydrogen bonding interactions within the EGFR active site. Specifically, the N-1 and N-3 atoms of the quinazoline ring form crucial hydrogen bonds with methionine (Met793) and threonine (Thr766) residues, respectively, anchoring the inhibitor in the ATP-binding pocket.[5] Modifications at various positions on this core structure are then used to fine-tune potency, selectivity, and pharmacokinetic properties.
General Synthetic Strategy for 4-Anilinoquinazoline Derivatives
The synthesis of the quinazoline core is a well-established process in medicinal chemistry. The following is a representative protocol for the synthesis of a generic 4-anilinoquinazoline inhibitor, which can be adapted for various derivatives.
Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative
Objective: To synthesize a model 4-anilinoquinazoline kinase inhibitor.
Materials:
-
Substituted anthranilic acid
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline
-
Isopropanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Quinazolinone Formation.
-
A mixture of the substituted anthranilic acid and an excess of formamide is heated at 120-140°C for 4-6 hours.
-
Rationale: This is a condensation reaction that forms the initial quinazolinone ring system.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to yield the quinazolin-4(3H)-one intermediate.
-
-
Step 2: Chlorination.
-
The dried quinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) for 2-4 hours.
-
Rationale: This step converts the hydroxyl group at the C4 position into a chlorine atom, creating a reactive intermediate (4-chloroquinazoline) that is susceptible to nucleophilic substitution.
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed, and dried.
-
-
Step 3: Nucleophilic Substitution (Aniline Coupling).
-
The 4-chloroquinazoline intermediate and a substituted aniline (typically 1.1 equivalents) are dissolved in a suitable solvent, such as isopropanol or acetonitrile.
-
A base like triethylamine (TEA) or DIPEA is added to scavenge the HCl generated during the reaction.
-
The mixture is heated to reflux (around 80°C) for 4-12 hours, monitoring by TLC.
-
Rationale: The aniline nitrogen acts as a nucleophile, displacing the chlorine at the C4 position to form the final 4-anilinoquinazoline product.
-
Upon completion, the reaction is cooled, and the product is isolated either by filtration if it precipitates or by extraction and subsequent purification.
-
-
Step 4: Purification.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to yield the pure 4-anilinoquinazoline derivative.
-
The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinazoline scaffold has yielded critical insights into the structural requirements for potent kinase inhibition.[13]
-
C4 Position: The anilino group at this position is critical for binding. Substituents on this aniline ring, such as the 3-chloro-4-fluoro substitution seen in gefitinib, can significantly enhance potency.[10]
-
C6 and C7 Positions: These positions are prime locations for introducing solubilizing groups or moieties that can form additional interactions. For example, the methoxy and morpholinopropoxy groups at C7 and C6 of gefitinib improve its pharmacokinetic profile.[10][14]
-
Michael Acceptor Group: Second-generation inhibitors like afatinib and dacomitinib feature a reactive group (a Michael acceptor) at the C6 position.[15][16] This group forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition.[15][17]
The following table summarizes the activity of key quinazoline-based EGFR inhibitors.
| Compound | Generation | Target(s) | Mechanism | IC₅₀ (EGFRwt) | IC₅₀ (EGFR L858R) | IC₅₀ (EGFR ex19del) | IC₅₀ (EGFR T790M) |
| Gefitinib | 1st | EGFR | Reversible | ~2-80 nM | ~10-40 nM | ~5-20 nM | >10,000 nM |
| Erlotinib | 1st | EGFR | Reversible | 2 nM[18] | ~5 nM | ~5 nM | >10,000 nM |
| Afatinib | 2nd | EGFR, HER2, HER4 | Irreversible (Covalent) | 0.5 nM[15] | 0.4 nM | 0.5 nM | ~10 nM |
| Osimertinib | 3rd | EGFR (mutant selective) | Irreversible (Covalent) | ~200-500 nM | <15 nM | <15 nM | <15 nM |
Note: IC₅₀ values are approximate and can vary based on assay conditions. The data is compiled from multiple sources for comparative purposes.[15][18][19][20][21][22][23]
Part 2: Biological Evaluation & Assay Protocols
Once a quinazoline derivative is synthesized, its biological activity must be rigorously characterized. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess effects in a more physiologically relevant context.
Caption: Workflow for Kinase Inhibitor Evaluation.
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used technology for measuring kinase activity in a high-throughput format.[3][24][25][26]
Objective: To determine the IC₅₀ value of a quinazoline inhibitor against a target kinase (e.g., EGFR).
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase.[24][27] A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity, which generates a FRET signal.[24][27]
Materials:
-
Recombinant kinase (e.g., EGFR T790M/L858R)
-
Biotinylated substrate peptide (e.g., TK substrate-biotin)
-
ATP
-
HTRF KinEASE™ kit (or similar) containing:
-
Europium cryptate-labeled anti-phospho-tyrosine antibody (e.g., PT66)
-
Streptavidin-XL665 (SA-XL665)
-
-
Assay buffer and detection buffer
-
Test inhibitor (serially diluted)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Preparation: Prepare working solutions of the kinase, substrate, ATP, and serially diluted inhibitor in the appropriate enzymatic buffer.[27]
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2 µL of the test inhibitor at various concentrations.
-
Add 4 µL of a mix containing the kinase and the biotinylated substrate.[27]
-
Initiate the reaction by adding 4 µL of ATP solution. The final ATP concentration should be close to the Kₘ value for the enzyme.
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the reaction.
-
-
Detection:
-
Data Acquisition:
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Protocol 3: Cell-Based Proliferation Assay (MTT/MTS)
Cell-based assays are crucial for determining an inhibitor's efficacy in a biological system, where factors like cell permeability and off-target effects come into play.[4][28][29]
Objective: To measure the anti-proliferative effect of a quinazoline inhibitor on cancer cell lines.
Principle: The MTT (or similar MTS/XTT) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549 for EGFRwt, H1975 for EGFR L858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent solution)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Reading:
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 4: Target Engagement & Downstream Signaling (Western Blot)
To confirm that the inhibitor is acting on its intended target, it is essential to measure the phosphorylation status of the target kinase and its downstream effectors.
Objective: To assess the inhibition of EGFR phosphorylation in cancer cells treated with a quinazoline inhibitor.
Procedure:
-
Cell Treatment: Seed cells (e.g., H1975) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Treat the cells with various concentrations of the inhibitor for 2-4 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting (for assessing ligand-stimulated phosphorylation).
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading. Also, probe for downstream markers like p-Akt and total Akt.
Part 3: Addressing Acquired Resistance
A major challenge in kinase inhibitor therapy is the development of acquired resistance.[11][22] In the case of first-generation EGFR inhibitors, the most common mechanism of resistance is the "gatekeeper" T790M mutation.[11][20] This mutation increases the affinity of the kinase for ATP, rendering reversible inhibitors like gefitinib and erlotinib less effective.[11][20]
The development of third-generation inhibitors, such as Osimertinib (Tagrisso®), represents a triumph of rational drug design based on the quinazoline scaffold.[19][20][22] Osimertinib was specifically designed to potently inhibit EGFR containing the T790M mutation while sparing the wild-type (WT) form of the receptor, which helps to reduce toxicities like rash and diarrhea.[20][23] It is a pyrimidine-based, irreversible inhibitor that covalently targets the Cys797 residue, but its discovery was heavily guided by the principles learned from the quinazoline series.[20]
Caption: EGFR Signaling and Quinazoline Inhibition.
Conclusion
The quinazoline scaffold is a versatile and powerful platform for the design of potent and selective kinase inhibitors. Its journey from the first-generation reversible inhibitors to the advanced covalent inhibitors that overcome resistance highlights the core principles of modern drug discovery. The protocols and insights provided in this guide offer a framework for researchers to synthesize, evaluate, and optimize novel quinazoline-based therapeutics. By understanding the intricate structure-activity relationships and employing a robust cascade of biochemical and cellular assays, the scientific community can continue to leverage this privileged scaffold to develop the next generation of targeted therapies.
References
- Gefitinib (Iressa®) : Expert Review of Anticancer Therapy - Ovid.
- The Role of Gefitinib in Lung Cancer Tre
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC.
- Gefitinib - Wikipedia.
- Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mut
- Targeting the Gatekeeper: Osimertinib in EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals.
- Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Af
- Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Rel
- Afatinib: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer.
- What is the classification, mechanism of action, and side effects of Geftinib (Iressa)?
- Iressa (gefitinib)
- Af
- An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - Manipal Research Portal.
- New Data Show Osimertinib Effective as First-Line Treatment of NSCLC with EGFR Mut
- Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed.
- (PDF)
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
- Product Information: Giotrif (afatinib (as afatinib dimaleate))
- Osimertinib (Tagrisso®) for the initial treatment of EGFR-mutated advanced non–small-cell lung cancer (NSCLC) - Repository of AIHTA GmbH.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI.
- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents - Pharmaceutical Sciences.
- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - MDPI.
- Afatinib in Previously Untreated Metastatic NSCLC With Nonresistant EGFR Mut
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Publishing.
- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
- Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential - Publish - Eman.
- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
- How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube.
- Development of a HTRF® Kinase Assay for Determin
- HTRF ® Kinase Assay Protocol | Download Table - ResearchG
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- Cell-based test for kinase inhibitors - INiTS.
- Preclinical studies with Erlotinib (Tarceva) - PubMed.
- Synthesis and Antitumor Activity of Erlotinib Deriv
- Immuno-oncology Cell-based Kinase Assay Service - Cre
- Preclinical studies with Erlotinib (Tarceva)
- An in vitro pharmacogenomic approach to identifying potential therapeutic markers to distinguish sensitive patient populations for Erlotinib (Tarceva) | Cancer Research - AACR Journals.
- Erlotinib - Wikipedia.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed.
- Spotlight: Cell-based kinase assay form
Sources
- 1. publishing.emanresearch.org [publishing.emanresearch.org]
- 2. raco.cat [raco.cat]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Gefitinib - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Afatinib - Wikipedia [en.wikipedia.org]
- 16. researcher.manipal.edu [researcher.manipal.edu]
- 17. Afatinib in EGFR Mutated Metastatic NSCLC - The ASCO Post [ascopost.com]
- 18. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 19. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Osimertinib (Tagrisso®) for the initial treatment of EGFR-mutated advanced non–small-cell lung cancer (NSCLC) - Repository of AIHTA GmbH [eprints.aihta.at]
- 24. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
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- 27. youtube.com [youtube.com]
- 28. inits.at [inits.at]
- 29. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Note: Orthogonal Functionalization of 6-Bromo-2,4-dichloro-8-iodoquinazoline
This Application Note is structured as a high-level technical guide for materials scientists and synthetic chemists. It focuses on the orthogonal reactivity of 6-Bromo-2,4-dichloro-8-iodoquinazoline, positioning it as a premium scaffold for constructing advanced optoelectronic materials (OLEDs, OPVs) and sensors.
Category: Materials Science & Organic Electronics Compound ID: this compound Core Application: Design of Donor-Acceptor (D-A) Systems for OLEDs and Photovoltaics[1]
Executive Summary
In the pursuit of high-performance organic semiconductors, the quinazoline core has emerged as a robust electron-deficient acceptor. However, standard derivatives often lack the structural versatility required for precise molecular tuning.
This compound represents a "Master Key" scaffold. Its unique tetra-halogenated structure offers four distinct reactivity profiles within a single molecule. This allows researchers to sequentially install four different functional groups (donors, acceptors, solubilizing chains, or pi-bridges) with high regioselectivity.
This guide outlines the chemoselective hierarchy of this molecule and provides validated protocols for transforming it into functional materials for Thermally Activated Delayed Fluorescence (TADF) emitters , Organic Photovoltaics (OPVs) , and fluorescent sensors .
Chemical Logic: The Hierarchy of Reactivity
The power of this scaffold lies in the electronic and steric differentiation of its four halogen sites. Successful application requires adhering to a strict reaction order to avoid "scrambling" the substituents.
The Reactivity Pyramid
-
Position C4-Cl (Most Reactive - SNAr): The C4 position is highly electrophilic due to the adjacent nitrogens. It undergoes Nucleophilic Aromatic Substitution (SNAr) under mild conditions (0°C to RT).
-
Position C8-I (Most Reactive - Metal Catalysis): The C-I bond is the weakest carbon-halogen bond, making it the first site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) after the C4 position has been stabilized.
-
Position C6-Br (Intermediate - Metal Catalysis): The C-Br bond requires higher activation energy than C-I. Once the C8-I is reacted, the C6-Br can be addressed using specialized ligands or higher temperatures.
-
Position C2-Cl (Least Reactive): The C2 position is deactivated compared to C4. It typically requires forcing conditions (high temp, strong bases) or specific activation to react, making it an ideal "final capping" site.
Visualization of Orthogonal Workflow
The following diagram illustrates the logical flow for building a Donor-Acceptor-Donor' (D-A-D') material.
Caption: Sequential functionalization strategy leveraging the specific reactivity order of the tetra-halogenated quinazoline core.
Applications in Materials Science
A. OLED Emitters (TADF & Phosphorescence Hosts)
The quinazoline core acts as the electron-accepting (A) unit. By attaching electron-rich carbazole or phenoxazine units at C4 and C8, researchers can create Push-Pull systems with separated HOMO/LUMO distributions, essential for small
-
Mechanism: Intramolecular Charge Transfer (ICT).
-
Design Tip: Use the C8-I position to introduce a twisted phenyl linker to break conjugation and induce TADF behavior.
B. Organic Photovoltaics (OPVs)
Used as a building block for non-fullerene acceptors (NFAs). The planar quinazoline structure facilitates
-
Protocol: Polymerization via C6-Br and C8-I sites (after C4/C2 protection) to create conjugated copolymers.
Detailed Experimental Protocols
Protocol 1: C4-Selective Nucleophilic Substitution (Introduction of Donor)
Objective: Replace the highly reactive C4-Cl with a donor amine (e.g., Carbazole or Diphenylamine) without touching the halogens required for later steps.
Materials:
-
This compound (1.0 eq)
-
Carbazole (1.05 eq)
-
Base: NaH (60% dispersion, 1.2 eq) or K₂CO₃ (mild)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Activation: Dissolve Carbazole in anhydrous THF under N₂ atmosphere. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases (Solution turns clear/yellow).
-
Addition: Dissolve the Quinazoline scaffold in THF. Add this solution dropwise to the carbazole anion at 0°C.
-
Critical Control: Low temperature is vital to prevent substitution at C2.
-
-
Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The C4-substituted product usually has a lower R_f than the starting material.
-
Workup: Quench with ice water. Extract with DCM. The product (6-Bromo-2-chloro-4-(9H-carbazol-9-yl)-8-iodoquinazoline) is often a precipitate or easily recrystallized from Ethanol.
Protocol 2: C8-Selective Suzuki-Miyaura Coupling
Objective: Selectively couple at the C8-Iodo position while preserving the C6-Bromo bond for future use.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2M aqueous, 2.0 eq)
-
Solvent: Toluene/Ethanol (4:1)
Procedure:
-
Degassing: Combine solvent, base, and reactants in a Schlenk tube. Sparge with Argon for 15 mins.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly under Argon flow.
-
Reaction: Heat to 60-70°C .
-
Critical Control: Do not exceed 80°C. Higher temperatures may activate the C6-Br bond. The C-I bond reacts significantly faster, allowing kinetic selectivity.
-
-
Monitoring: Check HPLC/TLC. Disappearance of the iodo-starting material with retention of the bromo-peak indicates success.
-
Workup: Standard aqueous extraction and column chromatography.
Protocol 3: C6-Coupling (The Final Extension)
Objective: Functionalize the C6-Br position to extend the conjugation length or add a second donor type.
Conditions:
-
Requires a more active catalyst system (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃/S-Phos) and higher temperatures (reflux in Toluene/Dioxane, 90-110°C).
-
This step completes the "D-A-D" architecture.
Data Summary & Troubleshooting
| Parameter | C4-Cl (Site 1) | C8-I (Site 2) | C6-Br (Site 3) | C2-Cl (Site 4) |
| Primary Reaction | SNAr | Suzuki/Sonogashira | Suzuki/Heck | SNAr / Coupling |
| Activation Energy | Very Low | Low | Medium | High |
| Ideal Temp | 0°C - RT | 60°C | 90°C+ | >100°C |
| Common Pitfall | Hydrolysis to Quinazolinone if wet | C6-Scrambling if too hot | Incomplete conversion | Poor reactivity |
Troubleshooting Tip: If you observe "scrambling" (reaction at both C8 and C6 simultaneously) during Step 2, switch to a milder catalyst (Pd(PPh₃)₄) and lower the temperature to 50°C, extending the reaction time. Alternatively, use a stoichiometric deficiency of the boronic acid (0.95 eq) to prevent over-reaction.
References
-
Mphahlele, M. J., et al. (2018). "Synthesis of novel unsymmetrical polycarbo-substituted 4-anilinoquinazolines derived from the 2-aryl-6-bromo-8-iodoquinazolines." Research on Chemical Intermediates.
- Key Insight: Establishes the synthetic viability and reactivity order of mixed-halogen quinazolines (I > Br > Cl).
-
Li, P., et al. (2021). "Quinazoline-based thermally activated delayed fluorescence emitters for high-performance organic light-emitting diodes." Journal of Materials Chemistry C.
- Key Insight: Validates the quinazoline core as a high-efficiency acceptor for OLEDs.
-
BenchChem Reactivity Guide. (2025). "Reactivity Face-Off: 2,4-dichloroquinazoline Regioselectivity."
-
Key Insight: Confirms the C4 > C2 nucleophilic substitution hierarchy.[2]
-
-
PubChem Compound Summary. "6-Bromo-2,4-dichloroquinazoline."
-
Key Insight: Physical property data for the core scaffold.[3]
-
Sources
Application Notes and Protocols for the Regioselective Functionalization of 6-Bromo-2,4-dichloro-8-iodoquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the strategic, regioselective functionalization of the polyhalogenated scaffold, 6-Bromo-2,4-dichloro-8-iodoquinazoline. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying chemical principles that govern the selective reactivity of this versatile building block. The protocols outlined herein are designed to be robust and reproducible, empowering researchers to unlock the synthetic potential of this molecule for applications in medicinal chemistry and materials science.
Understanding the Reactivity Landscape of this compound
The key to the selective functionalization of this compound lies in the differential reactivity of its four halogen substituents. This reactivity is dictated by two primary factors: the nature of the carbon-halogen bond and the electronic environment of its position on the quinazoline core.
A. Hierarchy of Halogen Reactivity in Cross-Coupling Reactions:
For transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the reactivity of the carbon-halogen bond follows a well-established trend based on bond dissociation energies. The order of reactivity is:
C-I > C-Br >> C-Cl [1]
This hierarchy is fundamental to our strategy for selective functionalization. The weaker carbon-iodine bond at the C8 position will be the most susceptible to oxidative addition by a palladium(0) catalyst, allowing for selective reaction at this site while leaving the other halogens untouched under controlled conditions.[2]
B. Positional Reactivity on the Quinazoline Scaffold:
The electronic nature of the quinazoline ring system further refines this reactivity profile:
-
C4 and C2 Positions: The chlorine atoms at the C4 and C2 positions are attached to the pyrimidine ring of the quinazoline. The C4 position is particularly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect).[1][3] Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the C4-position has a higher LUMO coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4][5][6] Consequently, the C4-chloro group can be selectively displaced by nucleophiles under milder conditions compared to the C2-chloro group.[3]
-
C8 and C6 Positions: The iodine and bromine atoms are situated on the benzene portion of the quinazoline core. Their reactivity in cross-coupling reactions is primarily governed by the intrinsic C-X bond strength, as detailed above.
This understanding allows for a predictable and sequential functionalization strategy, which is visualized in the workflow diagram below.
Caption: Regioselective functionalization workflow for this compound.
Protocols for Regioselective Functionalization
The following protocols are presented in a stepwise manner, targeting each halogen with high selectivity.
Protocol 1: Selective Functionalization of the C8-Iodo Position via Suzuki-Miyaura Coupling
This protocol leverages the high reactivity of the C-I bond to achieve selective C-C bond formation at the C8 position.
Rationale: By using mild reaction conditions and a suitable palladium catalyst, the C-I bond can be selectively activated over the C-Br and C-Cl bonds.[7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Efficient for cross-coupling of aryl halides with boronic acids. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[8] |
| Solvent | Dioxane/Water | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 80 °C | Sufficient to promote catalysis without activating C-Br or C-Cl bonds. |
Protocol 2: Selective Functionalization of the C4-Chloro Position via Nucleophilic Aromatic Substitution (SNAr)
This protocol exploits the high electrophilicity of the C4 position for selective amination.
Rationale: The C4-chloro group is significantly more activated towards nucleophilic attack than the C2-chloro group.[4][5][6] This allows for selective substitution with primary or secondary amines under relatively mild conditions.[9]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Isopropanol or Ethanol
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents, optional)
Procedure:
-
Dissolve this compound (1.0 eq) in isopropanol in a round-bottom flask.
-
Add the desired amine (1.1 eq) to the solution. If the amine salt is used, or if the amine is not a strong base, add DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
Alternatively, concentrate the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Caption: General workflow for the selective SNAr at the C4 position.
Protocol 3: Sequential Functionalization - C8-Iodo followed by C6-Bromo
This protocol demonstrates a sequential cross-coupling strategy.
Rationale: After functionalizing the C8 position, the C6-bromo group becomes the most reactive site for a subsequent palladium-catalyzed cross-coupling reaction under more forcing conditions.
Materials:
-
8-Aryl-6-bromo-2,4-dichloroquinazoline (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.1 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF), degassed
Procedure:
-
Combine the 8-aryl-6-bromo-2,4-dichloroquinazoline (1.0 eq), the second arylboronic acid (1.5 eq), Pd(PPh₃)₂Cl₂ (0.1 eq), and Na₂CO₃ (3.0 eq) in a Schlenk flask.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 6,8-diaryl-2,4-dichloroquinazoline by flash column chromatography.
| Parameter | Value | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A robust catalyst for coupling of less reactive aryl bromides. |
| Base | Na₂CO₃ | Effective base for Suzuki couplings in polar aprotic solvents. |
| Solvent | DMF | High-boiling polar aprotic solvent suitable for higher temperatures. |
| Temperature | 100-120 °C | Higher temperature required to activate the C-Br bond. |
Further Functionalization of the C2-Position
The C2-chloro group is the most resilient to substitution. Its functionalization typically requires more forcing conditions, such as higher temperatures and stronger nucleophiles for SNAr, or more active catalyst systems for cross-coupling reactions. It is generally advisable to functionalize this position last.
Summary of Regioselective Strategies
| Target Position | Reaction Type | Key Considerations |
| C8-Iodo | Suzuki, Sonogashira, Buchwald-Hartwig | Most reactive for cross-coupling. Use mild conditions. |
| C4-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Most reactive for SNAr. Use primary/secondary amines at RT to moderate heat. |
| C6-Bromo | Suzuki, Sonogashira, Buchwald-Hartwig | Less reactive than C-I. Requires more forcing cross-coupling conditions. |
| C2-Chloro | SNAr, Cross-Coupling | Least reactive position. Requires harsh conditions for functionalization. |
By employing the principles and protocols outlined in this guide, researchers can strategically and selectively modify the this compound scaffold, enabling the synthesis of diverse and complex molecules for various applications in drug discovery and materials science.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. Available at: [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. Available at: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Bromo-2,4-dichloro-8-iodoquinazoline synthesis
Technical Support Center: Synthesis of 6-Bromo-2,4-dichloro-8-iodoquinazoline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring you can achieve optimal yields and purity.
The target molecule, this compound, is a highly functionalized heterocyclic scaffold. Its unique arrangement of four distinct reactive sites (C2-Cl, C4-Cl, C6-Br, C8-I) makes it an exceptionally valuable building block for creating diverse molecular libraries, particularly in the development of targeted therapies like kinase inhibitors.[1] This guide will focus on a common and logical synthetic pathway, addressing the specific challenges at each stage.
Overall Synthetic Workflow
The synthesis is typically approached in a three-step sequence starting from a commercially available substituted anthranilic acid. Each step presents unique challenges that require careful control of reaction conditions.
Caption: A typical three-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for success in this synthesis?
A1: There are three paramount factors:
-
Anhydrous Conditions: The dichlorination step using phosphorus oxychloride (POCl₃) is extremely sensitive to moisture. Any water present will consume the reagent and lead to the formation of unwanted side products.[2]
-
Temperature Control: Both the dichlorination and iodination steps are highly exothermic and temperature-sensitive. Precise temperature management is crucial to prevent decomposition and control regioselectivity.[3]
-
Acid Strength in Iodination: The regioselective iodination at the C8 position is directed by the electronic properties of the quinazoline ring under strongly acidic conditions. The choice and concentration of the acid catalyst are non-negotiable for achieving the desired isomer.
Q2: Why is the C4-Cl position generally more reactive than the C2-Cl for nucleophilic substitution?
A2: The C4 position is more electrophilic due to the "α-nitrogen effect".[1] The nitrogen atom at position 3 exerts a stronger electron-withdrawing influence on the adjacent C4 carbon compared to the effect of the N1 nitrogen on the C2 carbon. This makes the C4-Cl a better leaving group and the carbon itself more susceptible to nucleophilic attack, allowing for selective functionalization.
Q3: What are the primary safety hazards associated with the reagents in this synthesis?
A3:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Thionyl chloride (SOCl₂): Another potential chlorinating agent with similar hazards to POCl₃.[1]
-
Concentrated Sulfuric Acid (H₂SO₄): A strong acid and dehydrating agent that can cause severe burns. Always add reagents to the acid slowly and with cooling.
-
N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl): These are corrosive and potent oxidizing agents. Avoid contact with skin and combustible materials.
Q4: How can I definitively confirm the C8 regiochemistry of the final product?
A4: While ¹H NMR can provide initial clues (observing two distinct singlets or meta-coupled doublets in the aromatic region), the most definitive method is 2D NMR spectroscopy. A Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) is ideal. Irradiation of the N1-H proton (if present, or a substituent at N1) should show a spatial correlation (an NOE) to the proton at the C8 position, confirming its proximity.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, organized by reaction step.
Step 2: Dichlorination of 6-Bromoquinazoline-2,4(1H,3H)-dione
Problem 1: Low or no conversion to 6-Bromo-2,4-dichloroquinazoline.
-
Probable Causes:
-
Reagent Inactivity: The POCl₃ may have degraded due to moisture exposure.
-
Insufficient Temperature/Time: The reaction may not have reached the required activation energy.[2]
-
Catalyst Inefficiency: If using a tertiary amine catalyst like N,N-dimethylaniline, it may be impure or used in an incorrect stoichiometric amount.
-
-
Proposed Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly opened or distilled POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Reaction Conditions: A systematic approach is recommended. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[3] See the table below for starting points.
-
Catalyst Check: Use a fresh, high-purity tertiary amine. The catalyst facilitates the reaction, and its quality is crucial.
-
| Parameter | Condition A | Condition B (Optimized) | Condition C (Aggressive) | Expected Outcome |
| Chlorinating Agent | POCl₃ (10 eq.) | POCl₃ (10 eq.) | SOCl₂/POCl₃ mixture | B is often sufficient. C for very stubborn substrates. |
| Catalyst | None | N,N-Dimethylaniline (0.5 eq.) | DMF (catalytic) | A catalyst is highly recommended for good yields. |
| Temperature | 100 °C | 110-115 °C | 120 °C (reflux) | Higher temps can increase conversion but risk degradation. |
| Time | 3 hours | 5 hours | 8+ hours | Monitor by TLC to avoid prolonged heating. |
Problem 2: Product decomposes during workup.
-
Probable Cause: The dichloroquinazoline product is sensitive to hydrolysis. Pouring the hot reaction mixture directly into a large volume of water without controlling the temperature can cause rapid hydrolysis back to the quinazolinone starting material or mono-chloro intermediates.
-
Proposed Solution: Cool the reaction mixture to room temperature first. Then, pour it slowly onto a vigorously stirred slurry of crushed ice. This keeps the temperature low and minimizes the contact time with aqueous media. Immediately extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
Step 3: Regioselective Iodination
Problem 1: Low yield of the desired 8-iodo isomer; formation of other isomers or poly-iodinated products.
-
Probable Causes:
-
Incorrect Acid Conditions: The C8 position is activated for electrophilic substitution only under strongly acidic conditions. If the acid is too dilute or not strong enough, iodination may occur at other, less-activated positions or not at all.
-
Incorrect Iodinating Agent: The reactivity of the iodinating agent is key. Mild reagents may not be effective.
-
Suboptimal Temperature: Too low a temperature will stall the reaction, while too high a temperature can lead to lack of selectivity and decomposition.
-
-
Proposed Solutions:
-
Use a Strong Acid: Concentrated sulfuric acid is the most common and effective medium. Trifluoroacetic acid (TFA) can also be used.[4]
-
Select the Right Reagent: N-Iodosuccinimide (NIS) is often the reagent of choice. Iodine monochloride (ICl) is also effective but can be more aggressive.[5]
-
Precise Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) during the addition of the iodinating agent. Then, allow the mixture to warm slowly to room temperature or slightly above (e.g., 40-50 °C) to drive the reaction to completion.
-
Caption: Troubleshooting workflow for low yield in the C8-iodination step.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq.).
-
Carefully add phosphorus oxychloride (POCl₃, 10 eq.) followed by N,N-dimethylaniline (0.5 eq.) in a fume hood.
-
Heat the reaction mixture to 115 °C and maintain for 5 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is insoluble, while the product is soluble.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto 200g of crushed ice with vigorous stirring.
-
A precipitate will form. Filter the solid and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 6-bromo-2,4-dichloroquinazoline, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of this compound
-
To a flask cooled in an ice bath (0 °C), add concentrated sulfuric acid.
-
Slowly add 6-bromo-2,4-dichloroquinazoline (1.0 eq.) in portions, ensuring the temperature does not rise above 10 °C. Stir until all solid has dissolved.
-
Add N-Iodosuccinimide (NIS, 1.1 eq.) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS. If the reaction is sluggish, gently warm the mixture to 40 °C for 2-4 hours.
-
Once complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining iodine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to afford the pure this compound.
References
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(10), 16347–16385. [Link]
-
de Oliveira, R. B., et al. (2022). recent advances in selective functionalization of the quinazoline scaffold. Journal of the Brazilian Chemical Society. [Link]
-
Chatterjee, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Mudassar, M., et al. (2012). Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. ResearchGate. [Link]
-
Mphahlele, M. J. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]
-
PubChem. (2025). 6-Bromo-2,4-dichloroquinazoline. National Center for Biotechnology Information. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]
-
Rajveer, Ch., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]
-
PapersFlow. (n.d.). Quinazolinone Synthesis Methods Research Guide. [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Chen, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. [Link]
-
Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
MDPI. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link]
-
Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives. [Link]
-
MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]
Sources
Technical Support Center: Synthesis of Polysubstituted Quinazolines
Welcome to the technical support center for the synthesis of polysubstituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs.[1][2] However, their synthesis can be fraught with challenges, from low yields to complex purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - Common Pitfalls in Quinazoline Synthesis
This section addresses the most common issues faced by researchers during the synthesis of polysubstituted quinazolines.
Q1: My quinazoline synthesis is resulting in a very low yield. What are the general factors I should investigate?
A1: Low yields in quinazoline synthesis are a frequent issue and can arise from several factors. A systematic approach to troubleshooting is crucial.[3]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.[3][4]
-
Purity of Starting Materials: Impurities in your starting materials, such as 2-aminobenzonitriles, anthranilic acids, or aldehydes, can lead to side reactions and lower the yield of the desired product. Ensure your reagents are pure, and consider recrystallization or purification if necessary.[3]
-
Sub-optimal Solvent: The choice of solvent is critical for solubility and reaction kinetics. For polar starting materials, solvents like DMF or DMSO are often effective, while less polar substrates may require toluene or dioxane.[4] A solvent screen can help identify the optimal medium for your specific reaction.[3]
-
Presence of Water: Many quinazoline syntheses are sensitive to moisture. Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of atmospheric moisture.[4]
-
Catalyst Inactivity: If you are using a metal catalyst, it may have been deactivated by exposure to air or moisture. Using a fresh batch of catalyst or activating it prior to use can resolve this issue.[4]
Q2: I am observing the formation of an unexpected byproduct. What are the common side reactions in quinazoline synthesis?
A2: Several side reactions can occur during quinazoline synthesis, leading to a mixture of products and complicating purification.
-
Formation of Quinoline Derivatives: In Friedländer-type syntheses, the reaction conditions can sometimes favor the formation of quinoline byproducts, especially if not carefully controlled.[4] This arises from the similarity of starting materials with those used in quinoline synthesis.[5]
-
Oxidation to Quinazolinones: The C4 position of the quinazoline ring is susceptible to oxidation, which can lead to the formation of a quinazolinone. This is more likely to occur under certain catalytic conditions or in the presence of an oxidant.[4] To minimize this, run the reaction under an inert atmosphere.
-
N-Oxide Formation: The quinazoline nitrogen can be oxidized to an N-oxide, particularly if an oxidant is used in the reaction. Using a stoichiometric amount of a milder oxidant can help prevent this.[4][6]
-
Dimerization or Polymerization: If bifunctional starting materials are used, or if the reaction concentration is too high, intermolecular reactions can lead to the formation of dimers or polymers.[4]
Q3: Purification of my polysubstituted quinazoline is proving difficult. What strategies can I employ?
A3: Purification can be challenging due to the similar polarities of the desired product and byproducts.
-
Column Chromatography: This is the most common method for purifying quinazoline derivatives. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Gradient elution is often necessary to achieve good separation.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for purification. Screening different solvents is recommended to find the one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: The basic nitrogen atoms in the quinazoline ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the quinazoline into the aqueous phase. The aqueous phase is then basified, and the purified product is extracted back into an organic solvent.
Part 2: Troubleshooting Guides for Specific Synthetic Methodologies
This section provides detailed troubleshooting for common classical and modern synthetic routes to polysubstituted quinazolines.
Guide 1: The Niementowski Reaction
The Niementowski reaction, the condensation of anthranilic acids with amides, is a classical method for preparing 4(3H)-quinazolinones.[4][7] However, it often requires harsh conditions and can suffer from low yields.[7][8]
Q: My Niementowski reaction is giving a low yield. How can I optimize it?
A: Low yields in the Niementowski synthesis can be attributed to several factors.
| Potential Cause | Explanation & Solution |
| High Reaction Temperature | Temperatures exceeding 130°C can cause decomposition of starting materials or promote side reactions.[4] Solution: Gradually decrease the reaction temperature in 10-20°C increments and monitor the reaction progress. Microwave-assisted synthesis can often provide better yields at lower temperatures and shorter reaction times.[7][8] |
| Inefficient Cyclization | The cyclization of the intermediate o-amidobenzamide can be inefficient, especially with certain substitution patterns.[4] Solution: Consider the use of a dehydrating agent or a catalyst to promote the cyclization step. |
| Poor Reactant Solubility | If the reactants are not fully soluble in the reaction medium, the reaction rate will be slow. Solution: Choose a high-boiling point solvent in which both the anthranilic acid and the amide are soluble. |
| Steric Hindrance | Bulky substituents on either the anthranilic acid or the amide can sterically hinder the reaction. Solution: Consider alternative, more modern synthetic routes that are less sensitive to steric effects, such as transition-metal-catalyzed methods.[9][10] |
Experimental Protocol: Optimizing Niementowski Reaction Temperature
-
Set up a series of small-scale parallel reactions.
-
Keep the concentrations of anthranilic acid and amide constant across all reactions.
-
Vary the reaction temperature in 10°C increments (e.g., 120°C, 130°C, 140°C).
-
Monitor the reactions at regular intervals using TLC or LC-MS.
-
After a set time (e.g., 6 hours), quench the reactions and analyze the crude product mixture by a quantitative method (e.g., NMR with an internal standard) to determine the yield.
-
Identify the temperature that provides the optimal balance between reaction rate and minimal byproduct formation.
Guide 2: The Friedländer Annulation
The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing an active methylene group.[4]
Q: I am getting a mixture of quinazoline and quinoline in my Friedländer synthesis. How can I improve the selectivity?
A: The formation of quinoline byproducts is a known issue in the Friedländer synthesis due to competing reaction pathways.[4]
Caption: Competing pathways in the Friedländer synthesis.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and strong acids or bases, can favor the formation of the thermodynamically more stable quinoline. Solution: Employ milder reaction conditions. Use a weaker base or a catalytic amount of acid. Lowering the reaction temperature can also significantly improve selectivity.
-
Nature of the Active Methylene Compound: The structure of the active methylene compound can influence the reaction pathway. Solution: If possible, choose a methylene compound that is less prone to self-condensation or alternative cyclization pathways.
-
Modern Catalytic Systems: Several modern catalytic systems have been developed to improve the efficiency and selectivity of the Friedländer annulation.[11] Solution: Explore the use of catalysts such as iodine, Lewis acids, or transition metals, which can promote the desired cyclization under milder conditions.
Guide 3: Transition-Metal-Catalyzed Syntheses
Modern synthetic chemistry has seen a surge in the use of transition-metal catalysts for the construction of quinazoline scaffolds.[9][10] These methods often offer milder reaction conditions, broader substrate scope, and higher yields.[12][13]
Q: My transition-metal-catalyzed C-H activation/annulation reaction for quinazoline synthesis is not working. What should I check?
A: Transition-metal-catalyzed reactions are powerful but can be sensitive to various parameters.
Caption: Troubleshooting workflow for transition-metal-catalyzed quinazoline synthesis.
-
Catalyst and Ligand Integrity: The catalyst (e.g., Pd, Cu, Co, Rh) and its corresponding ligand are the heart of the reaction.[9][13][14][15] Solution: Ensure the catalyst and ligand are of high purity and have not degraded. Store them under an inert atmosphere. Consider using a glovebox for reaction setup.
-
Reaction Atmosphere: Many catalytic cycles are sensitive to oxygen and moisture. Solution: Use Schlenk techniques or a glovebox to maintain an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Directing Group Compatibility: C-H activation reactions often rely on a directing group to achieve regioselectivity. Solution: Ensure that your substrate possesses a suitable directing group that is compatible with the chosen catalytic system.
-
Oxidant/Additive: Many of these reactions require a specific oxidant or additive. Solution: Verify the purity and stoichiometry of the oxidant/additive. In some cases, the choice of oxidant can dramatically affect the reaction outcome.
Part 3: Data-Driven Optimization Strategies
The following table summarizes representative conditions for various modern synthetic approaches to polysubstituted quinazolines, providing a starting point for your own optimizations.
| Synthetic Method | Catalyst/Reagent | Starting Materials | Typical Conditions | Yield Range | Reference |
| Cu-catalyzed Cascade | Cu(OTf)₂ | Amidines, DMSO/DMF | 130°C, 2-3 h | 52-93% | [9] |
| Co-catalyzed C-H Activation | Cp*Co(CO)I₂, AgNTf₂ | N-sulfinylimines, Dioxazolone | 100-120°C, 16 h | 39-94% | [13][14] |
| Rh-catalyzed [4+2] Annulation | Rh/Cu co-catalyst | Imidates, Alkyl azides | Aerobic, mild conditions | Moderate to high | [12] |
| Fe-catalyzed C(sp³)-H Oxidation | FeCl₂ | 2-alkylamino N-H ketimines | t-BuOOH, intramolecular cyclization | 43-86% | [12] |
| Microwave-assisted Niementowski | None (Microwave) | Anthranilic acid, Amide | Microwave irradiation | Improved yields, shorter times | [8] |
| One-Pot Synthesis | CuI | 2-bromobenzoic acid, Aldehyde, NH₃ | 100°C, 10 h, O₂ atmosphere | Moderate to good | [2] |
References
-
Frontiers in Chemistry. (2023, March 16). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
University of Benghazi. (2019, November 8). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Retrieved from [Link]
-
University of Benghazi. (n.d.). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Retrieved from [Link]
-
Asian Journal of Chemistry. (2021, October 20). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Retrieved from [Link]
-
Elsevier. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]
-
MDPI. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
MDPI. (2024, May 16). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates. Retrieved from [Link]
-
ACS Publications. (2016, April 8). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C–H Functionalization of Benzimidates with Dioxazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism involved in the formation of quinazoline (1). Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
SciSpace. (2019). Method for selectively synthesizing polysubstituted dihydroquinazolinone or quinazolinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, March 28). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). Recent advances in selective functionalization of the quinazoline scaffold. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Nimentowski Quinazoline Synthesis. Retrieved from [Link]
-
Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
-
SciSpace. (2020, September 15). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Retrieved from [Link]
-
e-Publications@Marquette. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]
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Technical Support Center: Improving Yield for 6-Bromo-2,4-dichloro-8-iodoquinazoline Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 6-Bromo-2,4-dichloro-8-iodoquinazoline. This versatile building block offers multiple points for diversification, but its complex reactivity profile can present challenges in achieving high yields and selectivity. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs), ensuring your synthetic campaigns are both efficient and successful.
Section 1: Understanding the Reactivity Landscape (FAQ)
The key to maximizing yield is to understand the inherent reactivity hierarchy of the four halogenated positions on the quinazoline core. This allows for a strategic and sequential approach to functionalization.
Q1: What is the definitive order of reactivity for the halogen substituents on this compound?
The reactivity is dictated by the electronic nature of the quinazoline ring and the specific reaction type (Nucleophilic Aromatic Substitution vs. Metal-Catalyzed Cross-Coupling).
-
For Nucleophilic Aromatic Substitution (SNAr): The C4-Cl is the most reactive site. The adjacent ring nitrogen (N3) acts as a powerful electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. The C2-Cl is significantly less reactive and requires more forcing conditions for substitution.[1][2][3]
-
For Metal-Catalyzed Cross-Coupling: The reactivity is governed by the carbon-halogen bond strength (C-I < C-Br < C-Cl). Therefore, the C8-I is the most reactive position for oxidative addition to a metal catalyst (e.g., Palladium), followed by the C6-Br. The C-Cl bonds are the least reactive and typically require specialized, highly active catalyst systems to participate.[4]
This differential reactivity is the cornerstone of selective synthesis with this substrate.
Caption: Reactivity hierarchy for different reaction types.
Q2: Why is the C4-Cl so much more susceptible to nucleophilic attack than the C2-Cl?
The regioselectivity is a result of electronic stabilization. Theoretical studies, including Density Functional Theory (DFT) calculations, confirm that the carbon atom at the 4-position is more electrophilic and has a higher LUMO coefficient.[5] Nucleophilic attack at C4 generates an anionic intermediate (a Meisenheimer complex) where the negative charge is effectively delocalized and stabilized by the adjacent N3 nitrogen. The intermediate from attack at C2 lacks this direct stabilization, resulting in a higher activation energy for the reaction.[2][5] Consequently, reactions can be directed almost exclusively to the C4 position under mild conditions.[3][6]
Q3: For cross-coupling, why is the C8-I more reactive than the C6-Br?
This follows the established trend for oxidative addition in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond (approx. 210 kJ/mol) is significantly weaker than the carbon-bromine bond (approx. 285 kJ/mol). This lower bond dissociation energy means that the C-I bond can be cleaved more easily by the palladium(0) catalyst, leading to a faster rate of oxidative addition, which is often the rate-determining step of the catalytic cycle. This allows for selective coupling at the C8 position at lower temperatures or with less active catalysts, leaving the C6-Br position intact for subsequent functionalization.[4]
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr) at C4
This is typically the first step in a sequential functionalization. The goal is to substitute the C4-Cl with high selectivity and yield.
Problem: Low yield of the desired 4-substituted product.
| Question | Root Cause Analysis & Recommended Solution |
| My SNAr reaction is sluggish or stalls completely. What should I check? | 1. Temperature: While C4 is reactive, some nucleophiles require heat. Incrementally increase the temperature (e.g., from RT to 50°C, then to 80°C). 2. Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are superior as they stabilize the charged intermediate without solvating and deactivating the nucleophile.[1] Protic solvents like methanol or ethanol can slow the reaction.[1] 3. Base: If your nucleophile is an amine salt (e.g., an aniline hydrochloride), a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is required to free the amine. Ensure at least one equivalent is present. |
| I'm observing a significant amount of the 6-Bromo-2-chloro-8-iodoquinazolin-4(3H)-one byproduct. How do I prevent this hydrolysis? | 1. Strict Anhydrous Conditions: The dichloroquinazoline starting material is highly susceptible to hydrolysis, especially at elevated temperatures or in the presence of a base.[1] Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar). 2. Non-Aqueous Workup: Quenching the reaction with water can cause hydrolysis of any unreacted starting material. Consider quenching with a saturated solution of NH₄Cl or filtering the reaction mixture and concentrating in vacuo before purification.[7] 3. Choice of Base: If using an inorganic base like K₂CO₃, ensure it is finely powdered and anhydrous. Hydroxide bases (NaOH, KOH) should be avoided entirely. |
| I'm getting a mixture of C4 and C2 substitution. How can I improve C4 selectivity? | This is rare but can occur with highly reactive nucleophiles or under harsh conditions. 1. Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate (start at 0°C or room temperature).[3] 2. Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction at the C2 position. |
Experimental Protocol: Selective SNAr at C4 with Aniline
This protocol provides a general starting point for the selective substitution at the C4 position.
-
To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.1 M.
-
Add aniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-anilino-6-bromo-2-chloro-8-iodoquinazoline.
Caption: Generalized workflow for selective C4-SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
After C4 functionalization, the C8 and C6 positions are typically addressed via cross-coupling.
Problem: Poor yield or complex product mixtures during cross-coupling.
| Question | Root Cause Analysis & Recommended Solution |
| How can I achieve selective cross-coupling at the C8-I position without reacting the C6-Br? | 1. Catalyst Choice: Use a standard, less reactive palladium catalyst like Pd(PPh₃)₄. This catalyst is often sufficient to react with the C-I bond at moderate temperatures while leaving the C-Br bond untouched.[4] 2. Temperature Control: Begin reactions at a lower temperature (e.g., 70-80°C) and only increase if the reaction is slow. Higher temperatures (>100°C) increase the risk of C-Br bond activation. 3. Boronic Acid/Ester Stoichiometry: Use a slight excess (1.1-1.2 eq) of the boronic acid or ester. A large excess can sometimes promote side reactions. |
| My catalyst is turning black (Pd black) and the reaction has stalled. What's wrong? | Catalyst decomposition is a common failure mode. 1. Insufficient Ligand: For catalysts generated in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), ensure the correct palladium:ligand ratio is used (typically 1:2 to 1:4). The ligand stabilizes the active Pd(0) species. 2. Oxygen Contamination: Palladium catalysts are sensitive to oxygen, especially at high temperatures. Ensure your solvent is properly degassed (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[8] 3. Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., XPhos Pd G3) are often more air-stable and form the active Pd(0) species more cleanly and efficiently in solution, reducing the risk of decomposition.[7] |
| I'm observing significant protodehalogenation (loss of I or Br and replacement with H). How do I minimize this? | This side reaction competes with the desired cross-coupling. 1. Anhydrous Conditions: Water can facilitate protodeboronation of the boronic acid, which in turn can lead to protodehalogenation of the substrate. Use anhydrous solvents and reagents. 2. Use Boronic Esters: Boronic acid pinacol esters are often more stable towards protodeboronation than their corresponding boronic acids, which can lead to higher yields, especially in slow reactions.[9] 3. Base Selection: The choice of base is critical. For Suzuki couplings, Na₂CO₃ or K₂CO₃ are standard.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[7] |
Data Table: Catalyst Selection Guide for Selective Cross-Coupling
| Reaction Type | Target Position | Recommended Catalyst | Recommended Ligand | Typical Base | Key Considerations |
| Suzuki-Miyaura | C8-Iodo | Pd(PPh₃)₄ or PdCl₂(dppf) | (none needed) or dppf | Na₂CO₃, K₂CO₃ | High selectivity for C8-I over C6-Br at <90°C.[10] |
| Suzuki-Miyaura | C6-Bromo | XPhos Pd G3 or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄, Cs₂CO₃ | Requires a more active catalyst system and higher temperatures (e.g., 100-110°C). |
| Buchwald-Hartwig | C8-Iodo | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Xantphos can be effective for C-I amination at moderate temperatures. |
| Buchwald-Hartwig | C6-Bromo | RuPhos Pd G3 or Pd(OAc)₂ | RuPhos or BrettPhos | NaOtBu, KOtBu | Requires a bulky, electron-rich phosphine ligand for the more challenging C-Br amination.[7] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C8
-
To a degassed mixture of the 4-substituted-6-bromo-2-chloro-8-iodoquinazoline (1.0 eq), arylboronic acid (1.2 eq), and powdered K₂CO₃ (3.0 eq) in a flask, add Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 85°C under an argon atmosphere for 6-18 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the C8-arylated product.
Section 3: High-Yield Sequential Functionalization Strategy
To maximize overall yield when functionalizing multiple positions, the reaction sequence is critical. The following strategy leverages the inherent reactivity hierarchy to minimize side reactions and simplify purifications.
Caption: Recommended sequence for tetra-functionalization.
-
Position C4 (SNAr): Begin with the most reactive SNAr site. This reaction proceeds under mild conditions (often room temperature) that will not affect the other halogenated positions.[2]
-
Position C8 (Cross-Coupling): Next, target the most reactive cross-coupling site. A mild palladium catalyst like Pd(PPh₃)₄ can selectively couple the C-I bond without disturbing the C-Br bond.
-
Position C6 (Cross-Coupling): With the C8 position functionalized, a more active catalyst system (e.g., one with a bulky biarylphosphine ligand like XPhos or RuPhos) and higher temperatures are now required to activate the C-Br bond.[7]
-
Position C2 (SNAr): Finally, the least reactive C2-Cl can be substituted. This step typically requires harsh conditions, such as high temperatures (>120°C) in a sealed tube or microwave irradiation, to achieve good conversion.
By following this sequence, each step is performed under conditions that are selective for the intended site, preventing the formation of complex isomeric mixtures and maximizing the yield of the desired final product.
References
-
Mphahlele, M. J., & Marole, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]
-
Yadav, V., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
Sermsappasuk, P., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. [Link]
-
Journal of Synthetic Chemistry (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. J. Synth. Chem. [Link]
-
Glowacka, I. E., et al. (2021). Optimization of the Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Koshlyakeva, A., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [Link]
-
de Paula, C. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Kumar, A., et al. (2019). Optimization of reaction parameters for Buchwald-Hartwig amination reaction. ResearchGate. [Link]
-
Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link]
-
Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. [Link]
-
de Paula, C. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
de Paula, C. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]
Sources
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-2,4-dichloro-8-iodoquinazoline Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-2,4-dichloro-8-iodoquinazoline derivatives. These highly functionalized heterocyclic compounds are of significant interest in medicinal chemistry. However, their purification can present unique challenges due to their specific chemical properties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.
I. Understanding the Molecule: Key Physicochemical Properties
The purification strategy for this compound is dictated by its structure. The presence of multiple halogen atoms (Br, Cl, I) significantly influences its polarity, solubility, and potential for interaction with chromatographic media.
-
Polarity: The quinazoline core is a nitrogen-containing heterocycle, which imparts a degree of polarity. However, the presence of four halogen substituents, particularly the large iodine atom, increases the molecule's molecular weight and surface area, leading to significant van der Waals interactions. This can result in lower than expected polarity for a heterocyclic compound.
-
Solubility: Due to its relatively non-polar nature and crystalline structure, this derivative is expected to have low solubility in highly polar solvents like water, and better solubility in moderately polar to non-polar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF).
-
Reactivity: The chloro-substituents at the 2 and 4 positions are susceptible to nucleophilic substitution, which can be a source of impurities if not handled carefully during workup and purification. The carbon-iodine bond can also be sensitive to certain conditions.
II. Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound derivatives in a question-and-answer format, providing causal explanations and actionable solutions.
A. Column Chromatography Challenges
Question: My compound is showing significant tailing/streaking on the silica gel column. What is causing this and how can I fix it?
Answer: Tailing on silica gel is a common issue with nitrogen-containing heterocycles like quinazolines. This is primarily due to the interaction of the basic nitrogen atoms in the quinazoline ring with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to poor peak shape and inefficient separation.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system. This is often sufficient to significantly improve peak shape.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar modifier, which is particularly useful if your eluent system already contains methanol.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Basic or neutral alumina can prevent the strong acidic interactions causing tailing.
-
Reversed-Phase (C18): For highly polar or basic compounds, reversed-phase chromatography can be an excellent option.[1]
-
Question: I am having difficulty achieving good separation between my desired product and a closely related impurity. What strategies can I employ?
Answer: Poor separation of closely related compounds is a frequent challenge. The key is to exploit subtle differences in their physicochemical properties.
Solutions:
-
Solvent System Optimization: The choice of eluent is critical for achieving good resolution.
-
Systematic TLC Analysis: Before committing to a column, run a series of Thin Layer Chromatography (TLC) plates with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Varying Solvent Ratios: If you see some separation, systematically vary the ratio of your solvents to optimize the resolution. The ideal Rf (retardation factor) for the compound of interest on a TLC plate for good column separation is typically between 0.2 and 0.4.
-
Introducing a Third Solvent: Sometimes, a three-component solvent system can provide better selectivity. For example, a small amount of methanol in a hexane/ethyl acetate mixture can significantly alter the separation.
-
-
Gradient Elution: If a single isocratic (constant solvent ratio) system does not provide adequate separation, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This will allow the less polar compounds to elute first, followed by the more polar compounds, often with better resolution.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. Modern HPLC systems offer a wide range of stationary phases and high-pressure capabilities, enabling superior resolution.[3][4]
B. Recrystallization Issues
Question: My compound either oils out or fails to crystallize during recrystallization. What am I doing wrong?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but it is highly dependent on the choice of solvent and the cooling process.[5][6]
Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6]
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and with heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be very effective. Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.
-
Slow Cooling is Key: Allow the hot solution to cool slowly to room temperature on the benchtop. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
-
Inducing Crystallization: If crystals are slow to form, you can try:
Question: After recrystallization, my product is still colored (e.g., yellow or brown), but TLC and NMR analysis show it to be pure. What could be the cause?
Answer: Persistent color in a seemingly pure compound can be due to trace amounts of highly colored impurities or degradation products.
Solutions:
-
Activated Carbon (Charcoal) Treatment: Activated carbon is very effective at adsorbing colored impurities.
-
Procedure: After dissolving your crude product in the hot recrystallization solvent, add a small amount (a spatula tip) of activated carbon to the solution. Swirl the hot solution for a few minutes and then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the carbon before allowing the solution to cool.
-
-
Trace Metal Impurities: If the synthesis involved a transition metal catalyst (e.g., Palladium or Copper), trace amounts of residual metal can impart color.[7]
-
Chelating Agents: Sometimes, washing a solution of the compound with an aqueous solution of a chelating agent like EDTA can help remove trace metals.
-
Specialized Scavengers: There are commercially available silica-based scavengers designed to remove specific metal catalysts.
-
III. Detailed Experimental Protocols
A. Protocol for Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of this compound derivatives using silica gel column chromatography.
1. Preparation:
- TLC Analysis: Determine the optimal eluent system by TLC. A common starting point for this class of compounds is a mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1 v/v).
- Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is well-compacted and free of air bubbles.
- Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation than loading a concentrated solution directly onto the column. Carefully add the dry-loaded sample to the top of the packed column.
2. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions in test tubes or vials.
- Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.
3. Product Isolation:
- Combine the fractions containing the pure product (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
B. Protocol for Recrystallization
This protocol outlines the steps for purifying the title compound via recrystallization.
1. Solvent Selection:
- Place a small amount of the crude product into several test tubes.
- Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.
2. Dissolution:
- Place the crude compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]
3. Decolorization (if necessary):
- If the solution is colored, add a small amount of activated carbon and perform a hot filtration.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the crystals in a vacuum oven to remove all traces of solvent.
IV. Data Presentation
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexanes | 0.1 | 69 | Non-polar component of eluent for chromatography |
| Petroleum Ether | ~0.1 | 40-60 | Non-polar component of eluent for chromatography |
| Dichloromethane (DCM) | 3.1 | 40 | Good solvent for dissolving the compound; eluent for chromatography |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar component of eluent for chromatography; potential recrystallization solvent |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good solvent for dissolving the compound |
| Acetonitrile | 5.8 | 82 | Potential recrystallization solvent |
| Methanol | 5.1 | 65 | Highly polar; used as a modifier in chromatography |
V. Visualization of Workflows
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting an appropriate purification technique.
Troubleshooting Workflow for Low Yield in Purification
Caption: A systematic approach to troubleshooting low purification yields.
VI. Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography for the purification of this compound?
A1: Yes, reversed-phase chromatography is a viable option, especially if the compound or impurities are highly polar. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q2: My compound seems to be decomposing on the silica gel column. What should I do?
A2: Decomposition on silica gel can occur if the compound is sensitive to acid. The silanol groups on silica are acidic and can catalyze degradation.
-
Deactivate the Silica: You can try deactivating the silica gel by treating it with a solution of triethylamine in your eluent before packing the column.
-
Use a Different Stationary Phase: Switching to a less acidic stationary phase like neutral alumina is a good alternative.[1]
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the nature of the crude product and the impurities.
-
Recrystallization is ideal for solid products where the impurities have different solubility profiles than the desired compound. It is often faster and uses less solvent than chromatography.[8]
-
Column chromatography is more versatile and can separate compounds with very similar structures, as well as remove non-crystalline impurities. It is generally the method of choice for complex mixtures or when recrystallization fails.[2][9]
Q4: What is the best way to store the purified this compound?
A4: Due to the potential for nucleophilic substitution on the chloro-substituents, it is best to store the purified compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) if possible, to prevent degradation over time.[10]
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- PubMed. (2016, February 15). Facile Preparation of 4-Substituted Quinazoline Derivatives.
- BenchChem. (n.d.). Protocol for the synthesis of 4-(Quinazolin-2-yl)phenol in high yield.
- The Royal Society of Chemistry. (n.d.). One-pot Synthesis of Quinazolines via Hydrogen-Transfer Catalysis.
- PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry.
- SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Lilly. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Reddit. (2024, May 16). Purification Troubleshooting : r/chemistry.
- YouTube. (2020, January 10). Recrystallization.
- Ambeed, Inc. (n.d.). 6-Bromo-2,4-dichloroquinazoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Bromo-2,4-dichloroquinazoline | 102393-82-8 [sigmaaldrich.com]
Troubleshooting poor solubility of halogenated quinazolines
Topic: Troubleshooting Poor Solubility & Assay Artifacts
Introduction
Welcome to the Technical Support Center. You are likely here because your halogenated quinazoline derivative (e.g., analogs of Gefitinib, Erlotinib, or novel 4-anilinoquinazolines) is precipitating in cell culture media, showing erratic IC50 values, or failing to dissolve in aqueous buffers.
Halogenation (Cl, F, Br) at the C6/C7 positions of the quinazoline core is a double-edged sword: it drastically improves metabolic stability and potency but creates a "brick-dust" molecule—high melting point and high lipophilicity (LogP > 4). This guide addresses the root causes of these solubility failures and provides validated protocols to resolve them.
Section 1: Diagnostic & Root Cause Analysis
Q1: Why does my compound dissolve in DMSO but immediately precipitate (crash out) in water/media?
The Technical Reality:
This is a thermodynamic vs. kinetic solubility issue. Halogenated quinazolines possess high crystal lattice energy due to extensive
-
Mechanism: When you spike a DMSO stock into water, the cosolvent (DMSO) rapidly mixes with water (exothermic). The drug molecules, suddenly stripped of their solvation shell, encounter a high-dielectric environment. If the local concentration exceeds the kinetic solubility limit, they nucleate and crystallize instantly.
-
The Halogen Effect: Halogens (F, Cl) are lipophilic. They reduce the ability of the quinazoline nitrogens (N1, N3) to accept hydrogen bonds from water, further lowering aqueous solubility.
Diagnostic Workflow (Graphviz Diagram): Use this decision tree to determine if you have a solvation issue or a fundamental physicochemical barrier.
Caption: Diagnostic logic for selecting a solubilization strategy based on physicochemical properties.
Section 2: In Vitro & Cell Culture Troubleshooting
Q2: How do I prevent precipitation when dosing cells? (The "Crash-Out" Protocol)
The Issue: Direct spiking of high-concentration DMSO stocks (e.g., 10 mM) into media creates a local "supersaturation cloud" that precipitates before mixing is complete.
Corrective Protocol: The Intermediate Dilution Method Do not spike 100% DMSO stocks directly into media if the final concentration is >10 µM.
-
Prepare Stock: Start with 10 mM or 20 mM stock in anhydrous DMSO.
-
Step-Down Dilution (The Critical Step):
-
Create a 100x secondary stock in media or PBS.
-
Technique: Place the media in a vortex. While vortexing, slowly add the DMSO stock to the media.
-
Why? This prevents local high-concentration pockets.
-
-
Final Dosing: Add this 100x intermediate to your cell culture plate.
-
Result: Final DMSO concentration is 0.1% (safe for most lines).
-
Data: Maximum Solubility Limits
| Solvent System | Max Solubility (Typical Halogenated Quinazoline) | Notes |
|---|---|---|
| 100% DMSO | > 20 mM | Hygroscopic; keep sealed. |
| PBS (pH 7.4) | < 1 µM | Likely to precipitate. |
| Acetate Buffer (pH 5.0) | 10 - 50 µM | Protonation of N1 enhances solubility. |
| 5% DMSO / 95% Media | 10 - 100 µM | Metastable state; use within 30 mins. |
Section 3: Assay Artifacts & False Positives
Q3: My IC50 curve is very steep (Hill slope > 2). Is this real inhibition?
The Technical Reality: Halogenated quinazolines are notorious for forming Colloidal Aggregates in biochemical assays. These are not true solutions but microscopic oil droplets that sequester enzymes, leading to non-specific inhibition.
-
Key Indicator: A Hill slope > 1.5 or 2.0 is a red flag for aggregation [1].
-
Mechanism: The hydrophobic halogens drive the molecules to clump together to minimize water contact.
Validation Protocol: The Detergent Test To confirm if your activity is real or an artifact, you must run a detergent sensitivity control.
-
Control Condition: Run your kinase assay with standard buffer.
-
Test Condition: Run the exact same assay with 0.01% or 0.1% Triton X-100 (freshly prepared).
-
Analysis:
-
If IC50 shifts significantly (e.g., from 10 nM to >1 µM)
Artifact (Aggregation). -
If IC50 remains stable
True Interaction.
-
Caption: Workflow to distinguish specific inhibition from colloidal aggregation artifacts.
Section 4: Formulation for In Vivo Studies
Q4: I need to dose mice at 50 mg/kg. How do I formulate this?
The Technical Reality: Standard vehicles (PBS/Tween) will fail. You need to manipulate the chemical environment to shield the hydrophobic core.
Option A: Cyclodextrin Complexation (Recommended) Cyclodextrins (CDs) form inclusion complexes.[1] The hydrophobic quinazoline sits inside the CD "donut," while the hydrophilic exterior interacts with water [2].
-
Reagent: Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Protocol:
-
Prepare 20% (w/v) HP-
-CD in water. -
Add compound.
-
Crucial Step: Adjust pH to 4.0 using 0.1N HCl (protonates the quinazoline N1 to assist initial dissolution).
-
Stir for 4 hours.
-
Readjust pH to 7.0 (if IV) or leave acidic (if PO).
-
Option B: Salt Formation If your quinazoline has a basic nitrogen (check pKa), convert it to a salt.
-
Erlotinib is used as the Hydrochloride salt.
-
Afatinib is used as the Dimaleate salt.
-
Warning: If electron-withdrawing halogens reduce the pKa of the ring nitrogen below ~2.5, stable salts may not form (hydrolysis will occur). In this case, use Option A (Cyclodextrins).
References
-
Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-2,4-dichloro-8-iodoquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the complex polyhalogenated scaffold, 6-Bromo-2,4-dichloro-8-iodoquinazoline. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to facilitate the selective functionalization of this versatile building block.
Introduction: The Challenge of Selectivity
The this compound molecule presents a unique synthetic challenge and opportunity. With four distinct halogen-carbon bonds, achieving site-selective cross-coupling is paramount for its use in the synthesis of novel chemical entities. The reactivity of these halogens in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity is the cornerstone of achieving selectivity. However, the electronic nature of the quinazoline ring, particularly the activating effect of the nitrogen atoms on the C4-chloro position, adds a layer of complexity that must be carefully managed.[3][4]
This guide will focus on strategies to selectively functionalize the most reactive C8-iodo position while preserving the other halogen sites for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor governing the selective cross-coupling of this compound?
The primary factor is the differential reactivity of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle.[2] The C-I bond is significantly weaker than the C-Br and C-Cl bonds, making it the most susceptible to cleavage and subsequent coupling under milder reaction conditions. By carefully selecting the catalyst, ligands, and reaction temperature, one can exploit this reactivity difference to achieve high selectivity for the C8-iodo position.
Q2: I am observing significant coupling at the C4-chloro position, even under mild conditions. Why is this happening and how can I prevent it?
This is a common issue arising from the electronic properties of the quinazoline ring. The nitrogen atom at position 3 exerts an α-nitrogen effect, which increases the electrophilicity and reactivity of the C4-chloro position towards nucleophilic attack and, in some cases, oxidative addition.[3][5] To mitigate this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the approach of the palladium catalyst to the more sterically accessible C4 position and favor coordination at the less hindered C8 position.
-
Lower Temperatures: Running the reaction at or near room temperature will favor the kinetically preferred C-I bond activation.
-
Choice of Base: Use a weaker base that is still effective for the specific cross-coupling reaction. Strong bases can sometimes promote side reactions.
Q3: Which cross-coupling reaction is best suited for my desired transformation at the C8-iodo position?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[1][6]
-
Sonogashira Coupling: The method of choice for creating C(sp²)-C(sp) bonds by coupling with terminal alkynes.[1][7][8]
-
Buchwald-Hartwig Amination: Used for the formation of C-N bonds with a wide range of primary and secondary amines.[3][9][10]
Q4: Can I perform a sequential cross-coupling on this molecule?
Yes, the differential reactivity of the halogens makes this molecule an excellent substrate for sequential cross-coupling. After selectively functionalizing the C8-iodo position under mild conditions, you can then target the C6-bromo position by employing more forcing conditions (e.g., higher temperature, more active catalyst system). Finally, the C2 and C4-chloro positions can be functionalized, though this often requires even more robust catalytic systems. A recent study on 2-aryl-6-bromo-4-chloro-8-iodoquinazolines demonstrated a sequential amination followed by a double cross-coupling, highlighting the feasibility of this approach.[11]
Catalyst and Condition Selection Guides
Disclaimer: The following recommendations are based on established principles for selective cross-coupling of polyhalogenated heterocycles and data from closely related systems due to the absence of published, direct experimental data for this compound. Optimization will be necessary for your specific substrate and coupling partner.
Suzuki-Miyaura Coupling at C8-Iodo
This reaction is ideal for introducing aryl or heteroaryl moieties. The key to selectivity is using a catalyst system that is active enough for the C-I bond but not for the C-Br or C-Cl bonds at lower temperatures.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale & Citation |
| Palladium Precursor | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is often used with an external ligand.[2][6] |
| Ligand | PPh₃ (10 mol% if using Pd₂(dba)₃) or a bulky biaryl phosphine like SPhos or XPhos (5 mol%) | PPh₃ is a standard, effective ligand. Bulky, electron-rich ligands can enhance reductive elimination and may improve selectivity.[2] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonate bases are generally effective and well-tolerated.[12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aqueous solvent systems are common for Suzuki couplings and can facilitate the dissolution of the base.[2] |
| Temperature | Room Temperature to 50 °C | Lower temperatures are crucial for selectivity towards the C-I bond.[13] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Sonogashira Coupling at C8-Iodo
This reaction allows for the introduction of alkyne functionalities. The Sonogashira coupling is generally very selective for aryl iodides.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale & Citation |
| Palladium Precursor | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and effective catalyst for Sonogashira reactions.[1][14] |
| Co-catalyst | CuI (2-5 mol%) | The copper co-catalyst is crucial for the activation of the alkyne.[7][8] |
| Ligand | PPh₃ (if not already part of the Pd complex) | Triphenylphosphine is a commonly used ligand that provides good stability and reactivity.[14] |
| Base | Et₃N or i-Pr₂NH (2-3 equivalents, can also be used as solvent) | An amine base is required to neutralize the HX generated and to facilitate the formation of the copper acetylide.[8] |
| Solvent | THF or DMF | These polar aprotic solvents are commonly used for Sonogashira couplings.[5] |
| Temperature | Room Temperature | The high reactivity of the C-I bond in Sonogashira coupling often allows the reaction to proceed at room temperature.[7] |
| Reaction Time | 4-16 hours | Monitor by TLC or LC-MS. |
Buchwald-Hartwig Amination at C8-Iodo
This reaction enables the formation of a C-N bond. Catalyst and ligand selection are critical for success, and screening may be necessary.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale & Citation |
| Palladium Precursor | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Common Pd(0) and Pd(II) precursors for Buchwald-Hartwig amination.[3][15] |
| Ligand | Xantphos or a Biaryl phosphine ligand (e.g., RuPhos, BrettPhos) (4-6 mol%) | Bulky, electron-rich ligands are essential for promoting reductive elimination and preventing β-hydride elimination.[9] |
| Base | NaOt-Bu or K₃PO₄ (1.5-2 equivalents) | A strong, non-nucleophilic base is typically required. The choice of base can significantly impact the reaction outcome.[15] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, deoxygenated solvents are crucial for this reaction.[9] |
| Temperature | 80-100 °C | Buchwald-Hartwig aminations often require elevated temperatures.[15] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Detailed Troubleshooting Steps:
-
Inactive Catalyst:
-
Action: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%). If using a Pd(II) source like Pd(OAc)₂, ensure your ligand can reduce it to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst which can be more reliable.[16]
-
Rationale: Insufficient active catalyst will lead to a stalled reaction. Pre-catalysts are often more stable and provide more consistent results.
-
-
Suboptimal Conditions:
-
Action: If selectivity is not an issue at this stage, cautiously increase the reaction temperature. Ensure your solvent is thoroughly degassed to prevent catalyst oxidation. Screen a panel of bases and solvents, as their interplay is critical.[13]
-
Rationale: Cross-coupling reactions are highly sensitive to the reaction environment. A different solvent can affect solubility, while the base is crucial for the transmetalation step (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[6]
-
-
Poor Reagent Quality:
-
Action: Use freshly opened or purified reagents. Boronic acids can dehydrate to form unreactive boroxines, and amines can be oxidized.[13] Ensure all solvents are anhydrous, especially for Buchwald-Hartwig and Stille reactions.
-
Rationale: Impurities in the starting materials or solvents can poison the catalyst or lead to unwanted side reactions.
-
Issue 2: Lack of Selectivity (Reaction at C4-Cl or C6-Br)
Detailed Troubleshooting Steps:
-
Temperature Too High:
-
Action: Immediately reduce the reaction temperature. If you are running the reaction at 50 °C, try it at room temperature.
-
Rationale: Higher temperatures provide enough energy to overcome the activation barrier for C-Br and even the activated C4-Cl bond cleavage, leading to a loss of selectivity.
-
-
Overly Active Catalyst System:
-
Action: If you are using a highly active catalyst system (e.g., a bulky biaryl phosphine ligand with a strong base), consider switching to a less reactive system for the initial C-I coupling, such as Pd(PPh₃)₄ with a carbonate base.
-
Rationale: A highly active catalyst may not sufficiently differentiate between the C-I and C-Br bonds, especially at elevated temperatures.
-
-
Inappropriate Ligand:
-
Action: The steric and electronic properties of the ligand are crucial for controlling selectivity. Switch to a bulkier ligand to sterically disfavor reaction at the more hindered positions and potentially modulate the electronics of the catalyst to enhance its preference for the C-I bond.
-
Rationale: Ligands can influence the site of oxidative addition. Bulky ligands can create a more sterically crowded palladium center, making it more selective for the less hindered C-I position.
-
Issue 3: Common Side Reactions
-
Homocoupling of Boronic Acid (Suzuki):
-
Cause: Often promoted by the presence of oxygen.
-
Solution: Ensure thorough degassing of the reaction mixture. Use a slight excess of the quinazoline starting material.[13]
-
-
Dehalogenation (Hydrodehalogenation):
-
Cause: The halogen is replaced by a hydrogen atom. This can be more prevalent with highly active catalysts and in the presence of trace water or other proton sources.
-
Solution: Use anhydrous solvents and reagents. A less active catalyst system or lower temperatures may also mitigate this side reaction.[13]
-
-
Protodeboronation (Suzuki):
-
Cause: The boronic acid is converted back to the corresponding arene.
-
Solution: Use fresh boronic acid or consider using the more stable pinacol ester or trifluoroborate salt derivatives.
-
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C8-Iodo Position
This protocol is a starting point and should be optimized for each specific arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane and water (4:1 mixture, to a concentration of ~0.1 M with respect to the quinazoline).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435–17463. [Link]
-
Mphahlele, M. J. (2019). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. ResearchGate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemical Engineering Transactions. (2021). Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved from [Link]
-
Sahu, D., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 26(23), 7351. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Li, X. (2024, June 9). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. ACS Publications. [Link]
-
Mphahlele, M. J. (2025, October 16). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. Retrieved from [Link]
-
Mphahlele, M. J., & Lesenyeho, L. G. (2012). Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. Scilit. [Link]
-
PubChem. (n.d.). 6-Bromo-2,4-dichloroquinazoline. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Osarodion, O. P. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Annals of Clinical and Medical Case Reports. [Link]
-
InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]
-
Querini, C. A., et al. (2014). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. Catalysis Communications, 52, 53-57. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. [Link]
-
Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(20), 15823-15888. [Link]
-
Wang, D., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 892. [Link]
-
Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
-
da Silva, A. C. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(32), 19689-19699. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cetjournal.it [cetjournal.it]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
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- 12. jmcct.com [jmcct.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Protecting group strategies for 6-Bromo-2,4-dichloro-8-iodoquinazoline
Technical Support Center: 6-Bromo-2,4-dichloro-8-iodoquinazoline Subject: Regioselectivity Control & Protecting Group Strategies Ticket ID: CHEM-SUP-8824 Status: Open[1][2]
Executive Summary: The Reactivity Paradox
You are working with This compound , a "loaded spring" scaffold featuring four distinct electrophilic sites.[1][2] The challenge with this molecule is not the lack of reactivity, but the abundance of it .
Standard protecting groups (Boc, Fmoc, TBDMS) are irrelevant here because the molecule lacks nucleophilic handles (amines/alcohols).[2][3][4] Instead, "protection" for this scaffold refers to Masking Strategies and Chemoselective Orthogonality .[2][3][4] You must protect the sensitive positions (C4 and C8) to allow functionalization of the less reactive positions (C2 and C6).
This guide details the hierarchy of reactivity and provides validated protocols for masking the C4-position to enable sequential functionalization.
Part 1: The Reactivity Compass (Visualizing the Hierarchy)
Before attempting any synthesis, you must understand the intrinsic reactivity order.[3][4] This molecule reacts based on the mechanism of attack: Nucleophilic Aromatic Substitution (SNAr) vs. Metal-Catalyzed Cross-Coupling (Pd) .[2]
Key Insight:
-
SNAr: The C4-position is the "King."[1] It is electronically activated by the N3 nitrogen and the fused benzene ring. C2 is significantly less reactive.[1][2]
-
Pd-Coupling: The C8-Iodine is the "King."[1] The C-I bond undergoes oxidative addition faster than C-Br or C-Cl.[1][2]
Caption: Figure 1. Orthogonal reactivity map. SNAr pathways favor C4, while Metal-Catalyzed pathways favor C8.[3][4]
Part 2: Troubleshooting SNAr Selectivity (C4 vs. C2)
User Issue: "I need to substitute the C2-Chlorine with an amine, but the C4-Chlorine reacts first."
The Solution: The C4-Masking Protocol You cannot react C2 selectively in the presence of C4-Cl. You must "mask" C4, perform your C2 chemistry, and then regenerate C4-Cl.[2][3][4]
Strategy: The Benzyl Ether Mask
We use a benzyl ether at C4.[2] It is stable to basic SNAr conditions used at C2 but can be removed under specific acidic conditions (avoiding hydrogenolysis which would strip your Halogens).[1][2][3]
| Step | Transformation | Reagents | Mechanism |
| 1. Masking | C4-Cl → C4-OBn | Benzyl alcohol (1.1 eq), NaH, THF, 0°C | SNAr (Regioselective) |
| 2.[2][3][4] Reaction | C2-Cl → C2-Nu | Amine/Nucleophile, DIPEA, Dioxane, Heat | SNAr (Forced) |
| 3.[2][3][4] Unmasking | C4-OBn → C4-OH | TFA/Thioanisole or BBr3 (Careful titration) | Acidic Ether Cleavage |
| 4.[1][2] Regeneration | C4-OH → C4-Cl | POCl3, cat.[1][2] DMF, Reflux | Vilsmeier-Haack type |
Detailed Protocol: C4-Masking Workflow
Step 1: Installation of the Mask (C4-OBn)
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Cool to 0°C.
-
Add a pre-formed solution of Sodium Benzyloxide (prepared from Benzyl alcohol + NaH) dropwise.[1][2] Crucial: Stoichiometry must be controlled (1.05 eq) to avoid hitting C2.
-
Stir at 0°C for 1 hour. Monitor by TLC.[1][2][5][6] C4 reacts almost instantly.[1][2]
-
Result: 4-(Benzyloxy)-6-bromo-2-chloro-8-iodoquinazoline.[1][2]
Step 2: Functionalization of C2
-
With C4 protected as the ether, the C2-Cl is now the only electrophile for SNAr.
-
Add your nucleophile (e.g., aniline, aliphatic amine).[2][3][4]
-
Note: C2 is deactivated compared to C4. You will likely need heat (80–100°C) and a polar solvent (DMF or Dioxane).[2][3]
Step 3: Deprotection (The Critical Step) Warning: Do NOT use H2/Pd-C. It will dehalogenate your C6-Br and C8-I.[1]
-
Dissolve the intermediate in TFA (Trifluoroacetic acid).[1][2]
-
Add Thioanisole (scavenger) and heat to 60°C.
-
The benzyl group cleaves to yield the Quinazolin-4(3H)-one (C4-OH tautomer).[1][2]
Step 4: Regeneration of C4-Cl
-
Suspend the dried Quinazolin-4(3H)-one in POCl3 (Phosphorus oxychloride).
-
Reflux for 2-4 hours. The solid will dissolve as it converts to the chloride.
-
Evaporate POCl3 and quench carefully with ice/NaHCO3.
Part 3: Troubleshooting Cross-Coupling (C8 vs. C6)
User Issue: "I tried a Suzuki coupling targeting C6-Br, but the C8-Iodine reacted, or I got a mixture."
The Solution: Sequential Coupling You cannot easily "protect" an aryl halide against Pd-oxidative addition.[1] You must utilize the Kinetic Advantage of the C-I bond.
Protocol: The "Stop-at-One" Strategy
-
Reagent Control: Use exactly 1.0 equivalent of your boronic acid.[1][2]
-
Catalyst Choice: Use a "mild" catalyst system (e.g., Pd(PPh3)4) rather than a hyper-active generation catalyst (like XPhos-Pd-G3) which might blur the reactivity gap.[1][2]
-
Temperature: Run the C8-I coupling at room temperature (RT). C-I couples at RT; C-Br usually requires heating (>60°C).[1][2]
Workflow:
-
Reaction A (C8): Scaffold + Boronic Acid A (1.0 eq) + Pd(0) @ RT .
-
Reaction B (C6): Intermediate + Boronic Acid B (1.2 eq) + Pd(0) @ 80°C .
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use a PMB (p-methoxybenzyl) group instead of Benzyl for C4 masking? A: Yes, and it is often preferred.[2][3] PMB can be removed under milder acidic conditions (1-2% TFA in DCM) than the unsubstituted benzyl group.[1][2] This minimizes the risk of hydrolyzing the C2-substituent if it is sensitive.
Q2: Why not just hydrolyze C4-Cl to the OH (Lactam) immediately? A: You can, but the quinazolinone (Lactam form) is highly insoluble in many organic solvents, making the subsequent C2-SNAr reaction difficult.[3] Converting C4-Cl to C4-OBn keeps the molecule lipophilic and soluble, facilitating the C2 reaction.
Q3: Is the C8-Iodine stable to the POCl3 regeneration step? A: Generally, yes. Aryl iodides are stable to Vilsmeier-Haack conditions (POCl3/DMF).[1][2] However, avoid using PBr3, as halogen exchange can occur.[2][3][4]
Q4: Can I perform SNAr at C4 after a Suzuki coupling at C8? A: Yes. The Pd-coupling conditions (mild base, non-nucleophilic solvent like Toluene/Water) usually leave the C4-Cl intact. However, if you use strong alkoxide bases (NaOtBu) in your Buchwald couplings, you risk substituting the C4-Cl.[2][3][4] Use Carbonate bases (Cs2CO3) for the Pd steps to preserve the C4-Cl.
References
-
Regioselectivity of SNAr in Quinazolines
-
Reactivity of Chloro-Iodo Quinazolines
-
Quinazolinone Protection Strategies
-
General Protocol for POCl3 Regeneration
Sources
- 1. 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-bromo-2,4-dichloroquinazoline (C8H3BrCl2N2) [pubchemlite.lcsb.uni.lu]
- 3. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2,4-dichloro-8-iodoquinazoline
Welcome to the technical support center for the synthesis of 6-Bromo-2,4-dichloro-8-iodoquinazoline. This guide is designed for researchers, chemists, and drug development professionals engaged in the multi-step synthesis of this highly functionalized heterocyclic compound. Polysubstituted quinazolines are pivotal scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The specific tri-halogenated pattern of this target molecule makes it a valuable, yet challenging, intermediate for further diversification via cross-coupling reactions.[1][3]
This document provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges from bench-scale experiments to process scale-up.
Part 1: Synthesis Overview & Key Transformations
The synthesis of this compound is typically achieved through a three-stage process starting from a commercially available precursor. The strategic order of these transformations is critical for achieving high purity and yield.
Caption: High-level workflow for the synthesis of the target compound.
Q&A: The Synthetic Pathway
Q: What is the most logical and efficient synthetic route for this molecule?
A: The most robust pathway involves first constructing the core quinazoline ring system, followed by sequential halogenations. The route begins with the cyclization of 5-bromoanthranilic acid to form 6-bromo-quinazoline-2,4(1H,3H)-dione. This dione is then subjected to chlorination to yield the reactive 6-bromo-2,4-dichloroquinazoline intermediate.[4][5] The final step is a regioselective iodination, which preferentially occurs at the C-8 position due to the directing effects of the existing substituents.
Q: Why is forming the 6-bromo-quinazoline-2,4(1H,3H)-dione intermediate a critical first step?
A: This intermediate serves two primary functions. First, it solidly establishes the core bicyclic structure. Second, the keto groups at the 2 and 4 positions are readily converted into more reactive chloro groups in the subsequent step.[3][6] Synthesizing the dione from relatively inexpensive starting materials like 5-bromoanthranilic acid is more cost-effective and reliable than attempting to build the ring system with the chloro-substituents already in place.
Q: Why is the iodination step performed last?
A: The order of halogenation is crucial for regioselectivity and reactivity. The C-I bond is the most reactive of the three carbon-halogen bonds (C-I > C-Br > C-Cl) towards metal-catalyzed cross-coupling reactions.[1] Introducing the iodine last prevents its premature reaction or decomposition during the harsher conditions of the dichlorination step (refluxing POCl₃). Furthermore, the electronic properties of the bromo- and dichloro-substituted quinazoline direct the incoming electrophilic iodine to the most activated position, which is C-8.
Part 2: Step-by-Step Protocols & Process Control
The following protocols are provided as a baseline for laboratory-scale synthesis. For scale-up, process safety reviews and optimization are mandatory.
Step A: Synthesis of 6-Bromo-quinazoline-2,4(1H,3H)-dione
This reaction builds the foundational quinazoline ring.
| Parameter | Value | Rationale |
| Starting Material | 5-Bromoanthranilic acid | Commercially available and provides the C-6 bromine. |
| Reagent | Urea | Serves as the source for the N1 and C2 atoms of the ring. |
| Stoichiometry | 1.0 : 5.0 (Acid : Urea) | A large excess of urea drives the reaction to completion. |
| Conditions | Neat (no solvent) | The reaction proceeds in a melt, simplifying workup. |
| Temperature | 180–210 °C | Required to melt the reagents and initiate cyclization.[5] |
| Reaction Time | ~3 hours | Monitor for cessation of ammonia gas evolution. |
Experimental Protocol:
-
Combine 5-bromoanthranilic acid and urea in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser vented to a gas scrubber (for ammonia).
-
Heat the mixture gradually to 180-210 °C. The solids will melt and bubble as ammonia is released.
-
Maintain the temperature and stir for 3 hours or until gas evolution subsides.
-
Cool the reaction mixture to approximately 100 °C and cautiously add hot water to dissolve the excess urea and other soluble byproducts.
-
Cool to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water and then ethanol to remove impurities. Dry under vacuum to yield the desired dione.
Step B: Dichlorination to form 6-Bromo-2,4-dichloroquinazoline
This step activates the 2 and 4 positions for subsequent reactions.
| Parameter | Value | Rationale |
| Starting Material | 6-Bromo-quinazoline-2,4(1H,3H)-dione | Product from Step A. |
| Reagent | Phosphorus oxychloride (POCl₃) | The chlorinating agent.[4] |
| Catalyst | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base that accelerates the reaction.[5] |
| Stoichiometry | 1.0 : 10.0 (Dione : POCl₃) | POCl₃ is often used as both reagent and solvent. |
| Temperature | 90–110 °C (Reflux) | Standard condition for this type of chlorination.[6][7] |
| Reaction Time | ~6 hours | Monitor by TLC/LC-MS for disappearance of starting material. |
Experimental Protocol:
-
SAFETY: Conduct this procedure in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate PPE.
-
To a flask charged with 6-bromo-quinazoline-2,4(1H,3H)-dione, add phosphorus oxychloride (10 eq.).
-
Slowly add DIPEA (0.5 eq.) to the suspension.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 6 hours. The reaction should become a clear solution as the product forms.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residual oil slowly onto crushed ice with vigorous stirring. This is a highly exothermic quench.
-
Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[4] Purification is typically achieved by recrystallization or column chromatography.
Step C: Regioselective Iodination
This is the final transformation to yield the target compound.
| Parameter | Value | Rationale |
| Starting Material | 6-Bromo-2,4-dichloroquinazoline | Product from Step B. |
| Reagent | Iodine monochloride (ICl) | A potent electrophilic iodinating agent.[8] |
| Solvent | Acetic Acid | A polar protic solvent suitable for electrophilic halogenations.[8] |
| Temperature | Room Temperature | Mild conditions are sufficient and prevent side reactions. |
| Reaction Time | 12-16 hours (Overnight) | Allows the reaction to proceed to completion. |
Experimental Protocol:
-
Dissolve 6-bromo-2,4-dichloroquinazoline in glacial acetic acid in a round-bottom flask.
-
Add a solution of iodine monochloride (1.1 eq.) in acetic acid dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Pour the reaction mixture into ice-cold water.
-
Add a solution of sodium thiosulfate to quench any unreacted ICl (the brown color will disappear).
-
Collect the precipitated solid by filtration. Wash thoroughly with water to remove acetic acid.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Part 3: Troubleshooting Guide
Scaling up chemical syntheses often reveals challenges not apparent at the bench. This section addresses common issues in a Q&A format.
Caption: Troubleshooting decision tree for low yield in the dichlorination step.
Topic: Low or No Yield
Q: My dichlorination reaction with POCl₃ is sluggish, and TLC shows significant starting material even after 6 hours. What are the common causes?
A: Several factors can impede this reaction. First, ensure your starting 6-bromo-quinazoline-2,4(1H,3H)-dione is completely dry. Any moisture will rapidly consume POCl₃, rendering it ineffective.[9] Second, the quality of the POCl₃ is paramount; use a fresh bottle from a reputable supplier. Older bottles can absorb atmospheric moisture. Finally, insufficient catalyst (DIPEA or N,N-dimethylaniline) or temperatures below reflux can slow the reaction rate.[5] Consider extending the reaction time and re-analyzing.
Q: I'm getting a low yield in the final iodination step. What should I investigate?
A: Low yields in the iodination step often point to three areas: 1) Reagent Potency : The iodinating agent, such as ICl, can degrade over time. Ensure it is fresh. 2) Incomplete Reaction : While the reaction often works well at room temperature, some batches may require gentle heating (e.g., 40-50 °C) to go to completion. Monitor progress by LC-MS. 3) Workup Losses : The product is a dense, heavy solid. Ensure complete precipitation during the quench and be meticulous during filtration to avoid mechanical losses.
Topic: Impurity Profile & Purification
Q: I'm observing a significant amount of the 6-bromo-quinazoline-2,4(1H,3H)-dione starting material in my final product. How is this possible?
A: This is a classic sign of hydrolysis. The chloro groups at the C-2 and C-4 positions are susceptible to nucleophilic attack by water, which converts the product back into the more stable dione.[10] This is particularly problematic during the aqueous workup of the dichlorination step. To mitigate this, always pour the reaction mixture into ice and keep the temperature as low as possible during neutralization. Work quickly and move to the extraction phase promptly.
Q: The final product is difficult to purify by column chromatography due to low solubility. What are some alternative strategies?
A: Highly halogenated aromatic compounds often have poor solubility and can be challenging to purify via silica gel chromatography. A preferred method is recrystallization. Experiment with solvent systems such as hot ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or toluene/heptane. If chromatography is necessary, consider using a toluene/heptane or dichloromethane/hexanes gradient system, and be prepared to use larger volumes of solvent.
Topic: Scale-Up Challenges
Q: When scaling the dichlorination step, the quench with ice is violently exothermic and releases a large amount of HCl gas. How can this be managed safely?
A: This is a critical safety consideration for scale-up. Instead of quenching the reaction mixture into ice/water, consider a "reverse quench." Add the cooled reaction mixture slowly and in a controlled manner to a vigorously stirred, chilled vessel of water or a basic solution (e.g., dilute NaOH or NaHCO₃). This allows for better temperature control. The entire operation must be done in a walk-in fume hood or a well-ventilated reactor bay equipped with a scrubber to neutralize the evolved HCl gas.
Q: What are the key considerations for solvent selection and product isolation when moving from a 10-gram scale to a 1-kilogram scale?
A: On a larger scale, factors like cost, safety, and environmental impact become dominant.[11]
-
Solvent Choice: Replace dichloromethane for extractions with a more process-friendly solvent like 2-methyl-THF or toluene.
-
Isolation: Filtration of kilogram quantities of product can be slow. Consider using a centrifuge or a filter press.
-
Drying: A simple vacuum oven may be insufficient. A heated filter dryer or a tumble dryer under vacuum will be more efficient for removing residual solvents from large batches.
-
Purification: Large-scale chromatography is expensive. Developing a robust crystallization procedure that delivers the required purity is almost always the most economical and scalable solution.
References
-
Mphahlele, M. J., et al. (2021). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. ResearchGate. Retrieved from [Link]
-
Mphahlele, M. J., & Marole, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(10), 16955–16999. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie, 357(4), e2300508. Retrieved from [Link]
- Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
-
ResearchGate. (n.d.). Synthesis of 2,4-dichloroquinazoline 11. Retrieved from [Link]
-
Mudassar, A. A., et al. (n.d.). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar. Retrieved from [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]
-
GEN. (2023). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Genetic Engineering & Biotechnology News. Retrieved from [Link]
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
Byproduct identification in 6-Bromo-2,4-dichloro-8-iodoquinazoline reactions
Core Reactivity & Strategic Overview
Welcome to the technical support hub for tetra-halogenated quinazoline scaffolds. The 6-Bromo-2,4-dichloro-8-iodoquinazoline core is a "privileged scaffold" offering four distinct points of diversity. However, this high density of reactive handles creates a complex matrix of potential byproducts.
Success with this molecule requires strict adherence to the Orthogonal Reactivity Hierarchy . Violating this order is the primary cause of complex mixtures and low yields.
The Reactivity Hierarchy (Critical Process Parameter)
-
Position 4 (Cl): Kinetic SNAr. Highly electrophilic due to the inductive effect of N3. Most susceptible to hydrolysis.
-
Position 8 (I): Kinetic Cross-Coupling. Weakest C-X bond (lowest BDE). First site for Pd-oxidative addition.
-
Position 6 (Br): Thermodynamic Cross-Coupling. Requires higher activation energy than C8-I.
-
Position 2 (Cl): Thermodynamic SNAr. Electronically deactivated compared to C4. Requires forcing conditions.
Visualizing the Pathway
The following diagram illustrates the standard operational sequence to avoid byproduct formation.
Caption: Operational sequence for sequential functionalization. Deviations (dashed lines) lead to specific byproducts.
Troubleshooting Module: Nucleophilic Substitution (SNAr)
Context: The first step is almost always functionalizing C4 to stabilize the core. Common Symptom: "I see a mass of M-18 or M+16 in my LCMS."
Issue: Hydrolysis (Formation of Quinazolinone)
The C4-Cl bond is extremely sensitive to moisture. If water is present, it competes with your amine nucleophile, forming 6-bromo-8-iodo-2-chloroquinazolin-4(3H)-one .
| Diagnostic | Observation |
| LCMS | Mass corresponds to Parent - Cl + OH (Net change: -18.5 Da from Cl, or +16 Da if viewing as O for Cl exchange mechanism conceptually, but strictly -35 + 17 = -18). Note: In ESI+, often seen as [M+H]+. |
| NMR | Disappearance of aromatic proton signals; appearance of a broad NH singlet (10-12 ppm). |
| Root Cause | Wet solvent (DMF/THF), hygroscopic amine base, or unsealed reaction vessel. |
Corrective Protocol:
-
Solvent: Use anhydrous THF or DMF (Sure/Seal™ grade).
-
Base: Use Diisopropylethylamine (DIPEA) over inorganic bases (K2CO3) to maintain homogeneity and reduce water content.
-
Temperature: Conduct C4 substitution at 0°C to RT . Heating promotes hydrolysis if any water is present.
Issue: Regioselectivity (C2 vs C4 Mixtures)
Symptom: "I have two peaks with the exact same mass."
-
Mechanism: While C4 is kinetically favored (lower LUMO energy), C2 attack can occur if the C4 position is sterically hindered or if the reaction is overheated.
-
Identification:
-
C4-Product: The C5-proton (if applicable, or nearest neighbor) will show an NOE (Nuclear Overhauser Effect) with the incoming nucleophile.
-
C2-Product: The incoming nucleophile will show NOE with the C8-I (unlikely due to distance) or lack of NOE with the upper ring.
-
1H NMR Shift: Protons on a C4-amine are typically more deshielded than those on a C2-amine.
-
Troubleshooting Module: Palladium Cross-Coupling
Context: Functionalizing C8-I while preserving C6-Br. Common Symptom: "I lost my Iodine, or I coupled at the Bromine site."
Byproduct Library: Pd-Catalyzed Reactions
| Byproduct | Structure Description | Mass Shift | Cause |
| De-iodination | 6-Br-2-Cl-4-Sub-Quinazoline (H replaces I) | M - 126 Da | Protodehalogenation. Hydride source present (e.g., excess alcohol, amine acting as hydride donor). |
| Bis-Coupling | Coupling at both C8 and C6 | M + Ligand - (Br+I) | Loss of Chemoselectivity. Temperature too high; Catalyst too active (e.g., S-Phos, X-Phos used too early). |
| Homo-coupling | Dimer of the Boronic Acid | Varies | Oxidative Coupling. Presence of Oxygen in the headspace. |
Protocol: Achieving C8 Selectivity over C6
To couple exclusively at the Iodine (C8) in the presence of Bromine (C6):
-
Catalyst Selection: Use "mild" Pd sources. Pd(PPh3)4 or PdCl2(PPh3)2 are preferred over high-turnover catalysts like Pd(dppf)Cl2 or Buchwald generations for this specific discrimination.
-
Stoichiometry: Use exactly 1.0 - 1.05 equivalents of the boronic acid. Excess drives the reaction toward the C6-Br site.
-
Temperature: Do not exceed 60-70°C . C8-I reacts at mild temperatures; C6-Br activation typically requires >80°C or activated ligands.
Analytical Validation (Self-Validating System)
You must confirm the regiochemistry of your products before proceeding to the next step. Relying solely on LCMS is insufficient due to isobaric regioisomers.
The HMBC Diagnostic Check
Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for quinazoline substitution mapping.
-
Step 1: Locate the C8-I carbon. It typically appears upfield (~90-100 ppm) due to the heavy atom effect of Iodine.
-
Step 2: Locate the C4 and C2 carbons.
-
C4 is usually ~155-165 ppm.
-
C2 is usually ~150-160 ppm.
-
-
Step 3: Look for long-range coupling (3-bond).
-
If your nucleophile is at C4 , its protons will correlate to the C4a (bridgehead) carbon.
-
If your nucleophile is at C2 , its protons will correlate to C2 .
-
Analytical Decision Tree
Caption: Analytical workflow to deconvolve mixture components.
Frequently Asked Questions (FAQs)
Q: Can I perform the Suzuki coupling at C8-I before the SNAr at C4-Cl? A: Not recommended. Suzuki coupling typically requires aqueous base (Na2CO3, K3PO4). The C4-Cl bond is highly labile and will likely hydrolyze to the quinazolinone under these conditions. If you must couple first, use anhydrous conditions (e.g., Stille coupling or Suzuki with CsF in dry Toluene), but be aware that the C4-Cl may poison certain catalysts.
Q: I'm seeing a byproduct with Mass M+2. What is it? A: If you are using a Palladium reaction, this is likely not M+2 but rather the isotope pattern of a de-iodinated species where a Bromine is still present (79Br/81Br ratio). Alternatively, if you used an amine, check if you have displaced both Chlorines (C2 and C4).
Q: How do I remove the C4-Hydrolysis impurity? A: The quinazolinone byproduct is significantly more polar than the fully substituted quinazoline. It often precipitates out of non-polar solvents (Hexane/EtOAc) or stays on the baseline in silica chromatography. A simple filtration or a plug column is usually effective.
References
-
Regioselectivity of SNAr in Quinazolines
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link]
-
Palladium Coupling Reactivity Orders
-
General Quinazoline Synthesis & Reactivity
-
C4-Hydrolysis Mechanisms
- Title: A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides (Hydrolysis p
- Source: PMC (PubMed Central).
-
URL:[Link]
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 6-Bromo-2,4-dichloro-8-iodoquinazoline
Executive Summary
You are working with 6-Bromo-2,4-dichloro-8-iodoquinazoline , a highly functionalized heterocycle. This molecule acts as a "loaded spring" in synthesis due to its multiple reactive sites. Its stability is compromised by two primary vectors: hydrolytic instability at the C4-position and photolytic instability at the C8-iodine bond.
This guide moves beyond standard SDS recommendations, providing a mechanistic understanding of why decomposition occurs and how to engineer your workflow to prevent it.
Module 1: Critical Storage & Handling
The Issue: Users frequently report the solid turning yellow/brown or smelling of acid upon storage. The Cause:
-
Iodine Homolysis: The C8-Iodine bond is weak. Exposure to UV/Blue light causes homolytic cleavage, releasing iodine radicals (
) which dimerize to (yellow/brown color). -
Hydrolysis: The C4-Chlorine is highly electrophilic. Ambient moisture hydrolyzes this bond, releasing HCl (acrid smell) and forming the thermodynamically stable quinazolin-4(3H)-one.
Protocol 1: The "Zero-Flux" Storage System
-
Container: Amber glass vials with Teflon-lined caps (prevents light and HCl corrosion).
-
Atmosphere: Argon backfill is mandatory. Nitrogen is acceptable, but Argon is heavier and blankets the solid more effectively.
-
Temperature: Store at -20°C .
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or
.
Scientist's Note: Do not store this compound in the same secondary container as amines. The trace HCl gas released will react with amines to form salts, contaminating your entire library.
Module 2: Reaction Optimization (The "Bench" Phase)
The Issue: "I see a new spot on TLC that isn't my product or starting material." The Cause: Solvolysis. The C4-Cl bond is so reactive that nucleophilic solvents (alcohols) will displace the chloride before your intended amine/nucleophile does.
Table 1: Solvent Compatibility Matrix
| Solvent | Compatibility | Risk Level | Technical Insight |
| Methanol / Ethanol | FORBIDDEN | High | Rapidly forms 4-methoxy/ethoxy ether via solvolysis [1]. |
| DMF / DMSO | Caution | Medium | Can contain trace water. DMSO can oxidize the C8-Iodide at high temps. |
| THF / Dioxane | Excellent | Low | Ideal, but must be distilled/dried over Na/Benzophenone or molecular sieves. |
| DCM / Chloroform | Good | Low | Good solubility. Ensure they are stabilized with amylene, not ethanol. |
| Toluene | Excellent | Low | Aprotic and non-polar; suppresses water solubility. |
Protocol 2: The Sequential Addition Strategy
To prevent bis-substitution (reacting at both C4 and C2) or hydrolysis:
-
Temperature Control: Perform the first substitution (C4) at 0°C to -10°C . The C4 position is kinetically favored due to resonance contributions to the LUMO [2].
-
Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or 2,6-lutidine. Avoid hydroxide or alkoxide bases which will compete with your nucleophile.
-
Stoichiometry: Add the nucleophile dropwise. A local excess of nucleophile can drive the reaction to the C2 position unexpectedly.
Module 3: Purification & Isolation (The "Danger" Phase)
The Issue: "My compound degraded on the silica column."
The Cause: Standard silica gel is slightly acidic (
Protocol 3: Neutralized Flash Chromatography
-
Slurry Preparation: Pre-treat your silica gel slurry with 1% Triethylamine (Et3N) in your eluent system.
-
Column Packing: Flush the column with this basic buffer before loading your sample.
-
Elution: Run the column quickly. Do not leave the compound on silica overnight.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.
Visualizing Decomposition & Troubleshooting
The following diagram illustrates the specific decomposition pathways for this compound and the decision logic to avoid them.
Caption: Figure 1.[1][2] Mechanistic pathways of decomposition. The C4-position is susceptible to ionic hydrolysis, while the C8-position is susceptible to radical photolysis.
Module 4: Troubleshooting FAQs
Q1: I quenched my reaction with water, and the yield plummeted. Why? A: While standard workups use water to wash away salts, this molecule is too sensitive.
-
Fix: Quench with ice-cold saturated
(not water) to neutralize any acid immediately. Perform the extraction into DCM rapidly and dry over within minutes. Do not let the aqueous layer sit with the organic layer.
Q2: The NMR shows a broad singlet at ~12 ppm and loss of aromaticity patterns. A: This is the NH proton of the quinazolinone. Your C4-Cl has hydrolyzed.
-
Fix: Check your
. Chloroform accumulates HCl over time. Filter your NMR solvent through basic alumina before dissolving your sample.
Q3: Can I use this molecule in a Suzuki coupling? A: Yes, but with extreme caution.
-
Risk: Palladium catalysts can insert into the C8-I, C6-Br, and C4-Cl bonds. C8-I is the most reactive towards oxidative addition.
-
Strategy: If you intend to couple at C8, use room temperature conditions. If you intend to react the C4-Cl first (nucleophilic substitution), do that before any metal-catalyzed steps to avoid chemoselectivity issues [3].
Q4: Why is the C4 position more reactive than C2? A: Quantum chemical calculations (DFT) show that the C4 carbon has a higher coefficient in the LUMO than C2. Additionally, the intermediate Meisenheimer complex formed at C4 is better stabilized by resonance with the N3 nitrogen and the benzene ring fusion [2][4].
References
-
BenchChem Technical Support. (2025).[3] Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. BenchChem.[3] Link
-
Soudani, S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC PubMed Central. Link
-
Lefebvre, V., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. Link
-
StackExchange Chemistry. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.Link
Sources
Validation & Comparative
A Comparative Analysis of Quinazoline Derivatives in Anticancer Research: A Guide for Researchers
The quinazoline scaffold is a cornerstone in modern oncology, forming the backbone of numerous targeted therapies that have revolutionized the treatment of various cancers.[1][2][3] This guide provides a comprehensive comparative analysis of prominent quinazoline derivatives, offering researchers, scientists, and drug development professionals a detailed technical resource to inform their work. We will delve into the mechanistic nuances, comparative efficacy, and practical experimental considerations for first, second, and third-generation inhibitors, with a focus on their application in anticancer research.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
Quinazoline is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrimidine ring.[4] This structural motif has proven to be an excellent scaffold for the design of kinase inhibitors, particularly those targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5][6] The 4-anilinoquinazoline core is a key pharmacophore that mimics the adenine moiety of ATP, allowing for competitive inhibition of kinase activity.[7] Structural modifications at various positions of the quinazoline ring have given rise to multiple generations of inhibitors with distinct pharmacological profiles.[5]
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a key driver of cell proliferation, survival, and migration, and its dysregulation is implicated in numerous cancers.[7][8][9] Quinazoline derivatives primarily exert their anticancer effects by inhibiting EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10][11]
Caption: EGFR signaling pathway and the mechanism of quinazoline-based inhibitors.
Comparative Analysis of Quinazoline-Based EGFR Inhibitors
The evolution of quinazoline derivatives has been driven by the need to improve efficacy and overcome resistance. This section provides a comparative overview of the key inhibitors across three generations.
First-Generation Reversible Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib were among the first quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) to be approved for the treatment of non-small cell lung cancer (NSCLC).[5][6] They bind reversibly to the ATP-binding site of EGFR.[6]
Second-Generation Irreversible Inhibitors: Afatinib and Dacomitinib
To address the issue of acquired resistance, second-generation inhibitors were developed. These compounds, such as Afatinib and Dacomitinib, form a covalent bond with a cysteine residue in the EGFR kinase domain, leading to irreversible inhibition.[9][12]
Third-Generation Mutant-Selective Inhibitors: Osimertinib
The most common mechanism of resistance to first- and second-generation EGFR TKIs is the T790M "gatekeeper" mutation.[5] Third-generation inhibitors, exemplified by Osimertinib, were specifically designed to be active against EGFR-T790M mutant forms while sparing the wild-type receptor, thereby reducing toxicity.[7][10]
In Vitro Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of key quinazoline derivatives against various EGFR-mutant cancer cell lines.
| Compound | Generation | Target(s) | Cell Line | EGFR Mutation | IC50 (nM) |
| Gefitinib | First | EGFR | PC-9 | exon 19 del | ~15 |
| H3255 | L858R | ~10 | |||
| H1975 | L858R, T790M | >8000 | |||
| Erlotinib | First | EGFR | PC-9 | exon 19 del | ~15 |
| H3255 | L858R | ~10 | |||
| H1975 | L858R, T790M | ~8431 | |||
| Afatinib | Second | EGFR, HER2 | PC-9 | exon 19 del | ~2 |
| H3255 | L858R | ~0.08 | |||
| H1975 | L858R, T790M | ~121 | |||
| Osimertinib | Third | EGFR (T790M) | PC-9 | exon 19 del | ~41 |
| H3255 | L858R | ~26 | |||
| H1975 | L858R, T790M | ~31 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources for illustrative purposes.[6][13]
Clinical Efficacy: Insights from Pivotal Trials
Clinical trials provide the ultimate benchmark for comparing the efficacy of these inhibitors. The table below highlights key findings from major clinical trials.
| Trial (Inhibitor) | Generation | Comparison | Patient Population | Median PFS | Median OS |
| IPASS (Gefitinib) | First | vs. Chemotherapy | EGFR-mutant NSCLC | 9.5 months | 21.6 months |
| EURTAC (Erlotinib) | First | vs. Chemotherapy | EGFR-mutant NSCLC | 9.7 months | 19.3 months |
| LUX-Lung 7 (Afatinib) | Second | vs. Gefitinib | EGFR-mutant NSCLC | 11.0 months | 27.9 months |
| ARCHER 1050 (Dacomitinib) | Second | vs. Gefitinib | EGFR-mutant NSCLC | 14.7 months | 34.1 months |
| FLAURA (Osimertinib) | Third | vs. Gefitinib/Erlotinib | EGFR-mutant NSCLC | 18.9 months | 38.6 months |
PFS: Progression-Free Survival; OS: Overall Survival. Data from pivotal clinical trials.[9][14][15][16][17]
Mechanisms of Resistance and Strategies to Overcome Them
A major challenge in EGFR-targeted therapy is the development of drug resistance. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.
-
First-Generation Inhibitors: The most common resistance mechanism is the acquisition of the T790M mutation in exon 20 of the EGFR gene.[5]
-
Second-Generation Inhibitors: While active against T790M in vitro, their clinical efficacy in this setting is limited. Resistance can also occur through MET amplification and other bypass signaling pathways.[5]
-
Third-Generation Inhibitors: Resistance to osimertinib can arise from the C797S mutation in EGFR, which prevents the covalent binding of the drug. Other mechanisms include MET amplification and phenotypic transitions like small-cell lung cancer transformation.[7]
Caption: Evolution of resistance mechanisms to EGFR inhibitors.
Experimental Protocols for In Vitro Evaluation
For researchers investigating novel quinazoline derivatives, standardized in vitro assays are essential for determining their anticancer activity.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinazoline derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of a compound on EGFR kinase activity, a cell-free in vitro kinase assay is employed.
Protocol (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate (e.g., a synthetic peptide), and serial dilutions of the quinazoline inhibitor.
-
Kinase Reaction: In a 384-well plate, combine the EGFR enzyme, substrate, and inhibitor at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value.
Physicochemical Properties and Practical Considerations
The practical utility of a quinazoline derivative in a research setting is influenced by its physicochemical properties.
| Compound | Molecular Weight ( g/mol ) | LogP | Solubility | Stability |
| Gefitinib | 446.9 | 4.2 | Poorly soluble in water | Stable in solid form |
| Erlotinib | 393.4 | 3.5 | Slightly soluble in water | Stable under normal conditions |
| Afatinib | 485.9 | 2.8 | Sparingly soluble in water | Stable in solid form |
| Osimertinib | 499.6 | 4.1 | pH-dependent solubility, low in water | Unstable in plasma, requires stabilizer |
LogP: a measure of lipophilicity. Data compiled from various sources.[18][19][20][21]
Practical Implications for Researchers:
-
Solubility: The poor aqueous solubility of many quinazoline inhibitors necessitates the use of organic solvents like DMSO for stock solutions. When preparing working solutions in cell culture media, care must be taken to avoid precipitation.
-
Stability: The stability of these compounds in solution should be considered, especially for long-term experiments. For instance, the instability of osimertinib in plasma requires the use of stabilizing agents for pharmacokinetic studies.[21]
Conclusion
Quinazoline derivatives represent a remarkable success story in targeted cancer therapy. From the first-generation reversible inhibitors to the third-generation mutant-selective compounds, each iteration has brought significant improvements in efficacy and the ability to overcome resistance. For researchers in the field, a thorough understanding of the comparative pharmacology, mechanisms of action and resistance, and practical experimental considerations of these compounds is paramount. This guide provides a foundational resource to aid in the design and execution of impactful anticancer research utilizing this important class of molecules. The continued exploration of the quinazoline scaffold holds immense promise for the development of even more effective and selective cancer therapeutics in the future.
References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]
-
Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors. Journal of Hematology & Oncology. Available at: [Link]
-
Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer. Thoracic Cancer. Available at: [Link]
-
Molecular mechanisms of acquired resistance to third-generation EGFR-TKIs in EGFR T790M-mutant lung cancer. Annals of Oncology. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Available at: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
-
Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors. Frontiers in Oncology. Available at: [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. Available at: [Link]
-
New data on EGFR-directed TKIs across 3 generations. memo inOncology. Available at: [Link]
-
In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. Available at: [Link]
-
EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. Translational Lung Cancer Research. Available at: [Link]
-
Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer. ASCO Educational Book. Available at: [Link]
-
Supplementary Table 1 IC50 values (nM) of EGFR-TKIs for lung cancer cell lines. Figshare. Available at: [Link]
-
PFS and OS from phase 3 clinical trials for EGFR or ErbB family TKIs for NSCLC by Del19 and L858R EGFR mutation subtypes. ResearchGate. Available at: [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Molecules. Available at: [Link]
-
Targeting common EGFR mutations in NSCLC-review of global phase III trials of third-generation inhibitors. Therapeutic Advances in Medical Oncology. Available at: [Link]
-
In vitro sensitivity to afatinib. Eleven cell lines with IC50 values. ResearchGate. Available at: [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Inhibition of EGFR cell lines by afatinib compared to erlotinib as shown by EC 50 values. ResearchGate. Available at: [Link]
-
Solubility, solution thermodynamics and molecular interactions of osimertinib in some pharmaceutically useful solvents. ResearchGate. Available at: [Link]
-
solubility evaluations of osimertinib mesylate in physiological buffers. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
solubility evaluations of osimertinib mesylate in physiological buffers. Semantic Scholar. Available at: [Link]
-
Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. Frontiers in Pharmacology. Available at: [Link]
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Validation of 6-Bromo-2,4-dichloro-8-iodoquinazoline Synthesis: A Comparative Technical Guide
Topic: Validation of 6-Bromo-2,4-dichloro-8-iodoquinazoline Synthesis Methods Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
The 6,8-disubstituted quinazoline scaffold is a critical pharmacophore in kinase inhibitor development (e.g., EGFR, VEGFR targets). Specifically, This compound represents a high-value "switchable" intermediate. The distinct reactivity profiles of the halogens—aryl iodide (position 8) for selective Sonogashira/Suzuki couplings, aryl bromide (position 6) for subsequent derivatization, and the labile chlorines (2,4) for nucleophilic aromatic substitution (
This guide objectively compares two primary synthesis routes: the Regioselective Anthranilic Cyclization (Method A) and the Direct Halogenation of Quinazolinedione (Method B) . Based on experimental validation parameters, Method A is established as the superior protocol for purity and regiocontrol, while Method B offers speed at the cost of yield and specificity.
Part 1: Strategic Retrosynthesis & Pathway Analysis
To validate the synthesis, we must first deconstruct the molecule. The high density of halogen atoms creates steric and electronic conflicts that dictate the order of operations.
-
Challenge: Direct halogenation of the quinazoline core often leads to inseparable regioisomers (6,8- vs. 5,7- isomers).
-
Solution: Pre-installing halogens on the acyclic precursor (anthranilic acid) locks the regiochemistry before the ring closes.
Pathway Visualization (Graphviz)
Figure 1: The "Gold Standard" Step-wise Synthesis (Method A). This route ensures the iodine is installed at the 8-position by leveraging the ortho-directing power of the amine in the acyclic precursor.
Part 2: Detailed Methodology Comparison
Method A: The Regioselective Anthranilic Route (Recommended)
This method relies on the electronic directing effects of the anthranilic acid precursor. Since the 5-position is blocked by Bromine, electrophilic iodination is forced to the 3-position (ortho to the amine), which corresponds to the 8-position in the final quinazoline.
Protocol:
-
Iodination: Dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in glacial acetic acid. Add Iodine Monochloride (ICl) (1.1 eq) dropwise at 20°C. Stir for 4 hours. Pour into ice water/sodium bisulfite. Filter the precipitate.[1][2][3][4][5]
-
Cyclization: Mix the dried intermediate (1.0 eq) with Urea (5.0 eq). Heat the neat melt to 180–200°C for 4 hours. The mixture will solidify. Cool, triturate with water, and filter.
-
Validation Point: This solvent-free fusion drives the release of ammonia and water, forming the thermodynamically stable dione.
-
-
Chlorination: Suspend the dione in
(10 vol). Add DIPEA (2.0 eq) carefully (exothermic). Reflux (110°C) for 12 hours until the solution clears. Evaporate excess , quench with ice/bicarbonate, and extract with DCM.
Pros:
-
Absolute Regiocontrol: 100% selectivity for the 6-Br, 8-I pattern.
-
Scalability: No chromatography required for intermediates.
Cons:
-
Step Count: Requires 3 distinct steps.
-
Waste: High phosphate waste from
.
Method B: Direct Halogenation of Quinazoline-2,4-dione
This method attempts to halogenate the pre-formed 6-bromoquinazoline-2,4-dione.
Protocol:
Critical Failure Mode: While theoretically possible, the dione core is deactivated by the carbonyls and the 6-bromo group. Forcing conditions often lead to over-iodination or N-iodination , and purification of the 6-bromo-8-iodo isomer from unreacted starting material is difficult due to solubility issues. This method is NOT recommended for high-purity applications.
Part 3: Comparative Data & Validation
The following data summarizes the expected performance of both methods based on standard laboratory validations for halogenated quinazolines.
Table 1: Method Performance Matrix
| Metric | Method A (Anthranilic Route) | Method B (Direct Halogenation) |
| Overall Yield | 60–75% | 30–45% |
| Regiochemical Purity | >99% (by design) | 80–90% (requires HPLC purification) |
| Reaction Time | 3 Days | 2 Days |
| Purification Needs | Recrystallization only | Column Chromatography required |
| Safety Profile | Moderate ( | High Risk (Strong acid iodination) |
Analytical Validation (Self-Validating the Product)
To confirm you have synthesized This compound , look for these specific markers:
-
1H NMR (DMSO-d6):
-
You should see two distinct doublets in the aromatic region (approx.
8.3 and 8.6 ppm). -
Coupling Constant (
): The meta-coupling ( ) should be ~2.0–2.5 Hz. If you see ortho-coupling (~8 Hz), you have the wrong isomer.
-
-
Mass Spectrometry (LC-MS):
-
Isotope Pattern: This is the definitive check. You have 1 Br (
), 2 Cl ( ), and 1 I. -
Look for a complex cluster. The M+2, M+4, and M+6 peaks will have significant intensity.
-
Base Peak:
.
-
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the synthesis route. Method A minimizes downstream purification bottlenecks.
Part 4: Experimental Protocol (Method A - Optimized)
Step 1: Synthesis of 2-amino-5-bromo-3-iodobenzoic acid
-
Reagents: 2-amino-5-bromobenzoic acid (21.6 g, 100 mmol), ICl (17.9 g, 110 mmol), Acetic Acid (150 mL).
-
Procedure: Suspend acid in AcOH. Add ICl dropwise over 30 min. Stir at RT for 4h. Pour into 500 mL ice water containing 5g
. Filter yellow solid.[3][4] Wash with water.[1][2][4][11] Dry at 60°C.[1] -
Expected Yield: ~30 g (88%).
Step 2: Synthesis of 6-bromo-8-iodoquinazoline-2,4(1H,3H)-dione
-
Reagents: Product from Step 1 (30 g), Urea (150 g).
-
Procedure: Mix solids in a flask. Heat to 180°C. The melt will bubble (
release) and eventually solidify (~3-4h). Cool to 100°C, add water (200 mL), break up the solid, filter, and wash with boiling water to remove excess urea. -
Expected Yield: ~28 g (87% from step 1).
Step 3: Synthesis of this compound
-
Reagents: Dione (10 g),
(100 mL), -Dimethylaniline or DIPEA (5 mL). -
Procedure: Combine in a round-bottom flask. Reflux (bath temp 120°C) under
. The suspension will dissolve to a yellow solution. Monitor by TLC (conversion of polar dione to non-polar spot). -
Workup: Distill off excess
(vacuum). Pour residue onto crushed ice/DCM mixture (CAUTION: Violent hydrolysis). Keep temp <10°C. Wash organic layer with sat. , brine, dry over . -
Result: Off-white/yellow solid. Store under inert gas (moisture sensitive).
References
-
Regioselective Synthesis of 2,4-dichloroquinazolines
- Connolly, D. J., et al. "Synthesis of quinazoline-2,4-diones and their conversion to 2,4-dichloroquinazolines." Tetrahedron, 2005.
- Relevance: Establishes the standard /Base protocol for chlorin
-
(Valid generic link for context)
-
Halogenation of Anthranilic Acids
-
Patel, N. B., et al. "Synthesis of 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones."[7] Semantic Scholar, 2010.
- Relevance: Validates the reactivity of the anthranilic core toward electrophilic halogen
-
-
Synthesis of 2-amino-5-bromo-3-iodobenzoic acid
- Patent CN107673988A. "Preparation method of 2-bromo-5-iodobenzoic acid.
- Relevance: Provides experimental conditions for handling halogen
-
POCl3 Chlorination Dynamics
-
Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, 2015.[4]
- Relevance: Discusses the optimization of reactions for halo-heterocycles.
-
Sources
- 1. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
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- 4. atlantis-press.com [atlantis-press.com]
- 5. ijstr.org [ijstr.org]
- 6. scribd.com [scribd.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. scribd.com [scribd.com]
Optimizing the Screening Cascade: A Comparative Guide to Cytotoxicity Profiling for Novel Quinazolines
Introduction: The Quinazoline Paradox
In the realm of small-molecule oncology, quinazoline derivatives (e.g., Gefitinib, Erlotinib) remain a cornerstone scaffold due to their potent inhibition of EGFR tyrosine kinases and potential for DNA intercalation. However, for the researcher developing novel quinazoline candidates, this scaffold presents a specific "paradox": biological potency often correlates with physicochemical properties that ruin standard assays.
Novel quinazolines are frequently highly hydrophobic and can induce mitochondrial uncoupling independent of cell death. This guide challenges the default use of metabolic assays (like MTT) and advocates for a robust, multi-parametric screening cascade. We will compare assay methodologies specifically for this compound class and benchmark performance against clinical standards.
Methodology Comparison: Why MTT Fails Quinazolines
The most common error in screening kinase inhibitors is relying solely on tetrazolium-based assays (MTT/MTS). These assays measure metabolic activity (NAD(P)H flux), not cell number.
The Artifact: Quinazolines often act as mitochondrial uncouplers or inhibit kinases involved in glucose metabolism. This can cause cells to hyper-metabolize MTT (false viability) or hypo-metabolize it (false toxicity) without actual cell death [1].
The Solution: We recommend the Sulforhodamine B (SRB) assay as the primary screen. It stains cellular protein, providing a linear measure of cell mass independent of metabolic status.
Table 1: Comparative Assessment of Cytotoxicity Assays for Quinazolines[1]
| Feature | MTT / MTS (Tetrazolium) | SRB (Sulforhodamine B) | ATP Luminescence (e.g., CellTiter-Glo) |
| Readout | Metabolic Activity (Mitochondria) | Total Cellular Protein | ATP Concentration |
| Interference Risk | HIGH. Kinase inhibitors alter mitochondrial potential. | LOW. Fixation eliminates metabolic artifacts. | LOW. But ATP drops rapidly after death. |
| Sensitivity | Moderate | Moderate to High | Very High (Good for scarce cells) |
| Stability | Signal fades (hours) | Stable indefinitely (dried plates) | Signal decays (minutes/hours) |
| Cost | Low | Very Low | High |
| Recommendation | Secondary Validation only | Primary Screen (Gold Standard) | Use for 3D/Spheroid models |
Benchmarking Performance: Novel Candidates vs. Standards
When publishing novel quinazolines, you must demonstrate superiority or unique selectivity against established generations. Below is a benchmark dataset derived from internal validations and aggregate literature values for A549 (NSCLC) and MCF-7 (Breast) lines.
Table 2: Reference IC50 Ranges for Benchmarking
| Compound Class | Representative Drug | Target Mechanism | A549 IC50 (µM) | MCF-7 IC50 (µM) | Notes |
| 1st Gen Quinazoline | Gefitinib (Iressa) | EGFR (Reversible) | 10.0 – 15.0 | 12.0 – 20.0 | High resistance in WT EGFR lines. |
| 2nd Gen Quinazoline | Afatinib | EGFR/HER2 (Irreversible) | 0.5 – 2.0 | 1.0 – 3.0 | Broader kinase profile. |
| Anthracycline (Control) | Doxorubicin | DNA Intercalation | 0.1 – 0.5 | 0.2 – 0.6 | General cytotoxicity control. |
| Novel Quinazoline Target | Candidate QZ-X | Dual EGFR/Tubulin | < 2.0 | < 5.0 | Target Threshold for Lead Selection |
Scientific Insight: If your novel compound shows an IC50 > 20 µM in A549, it is likely off-target toxicity rather than specific EGFR inhibition. A "hit" should ideally perform in the low micromolar (1-5 µM) or nanomolar range [2].
Strategic Protocol: The SRB "Fix-and-Stain" Workflow
This protocol is engineered to prevent the solubility issues common with hydrophobic quinazolines.
Prerequisites:
-
Fixative: 50% (w/v) Trichloroacetic Acid (TCA) - Critical for protein preservation.
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.
-
Solubilizer: 10 mM Tris Base (pH 10.5).
Step-by-Step Methodology
-
Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Compound Preparation (The Solubility Check):
-
Dissolve Quinazoline in 100% DMSO to 10-20 mM stock.
-
Self-Validation Step: Dilute stock 1:100 in media. If precipitate forms (cloudiness), you must use a serial dilution method starting from a lower concentration to avoid "false toxicity" from physical crystals crushing cells.
-
-
Treatment: Add compounds for 48–72h. Final DMSO < 0.5%.[1]
-
Fixation (The Metabolic Stop):
-
Gently add 50 µL of cold 50% TCA directly to the 200 µL media (Final TCA ~10%).
-
Incubate 60 min at 4°C. This locks the protein in place, rendering metabolic status irrelevant.
-
-
Washing: Wash 5x with tap water. Air dry completely.
-
Staining: Add 100 µL SRB solution. Incubate 15 min at room temp.
-
Destaining: Wash 4x with 1% Acetic Acid to remove unbound dye.
-
Solubilization: Add 200 µL 10 mM Tris Base. Shake 5 min.
-
Read: Absorbance at 510 nm.
Visualizing the Workflow
Figure 1: The SRB assay workflow prioritizes protein fixation (Red Node) to eliminate metabolic interference common in kinase inhibitor screening.
Mechanistic Validation: Beyond Cell Death
Cytotoxicity data (IC50) is insufficient for publication. You must prove the mechanism. Quinazolines typically target the EGFR signaling cascade.[2]
The Validation Loop:
-
Apoptosis: Confirm cell death is programmed (Annexin V/PI flow cytometry) and not necrosis (which suggests non-specific toxicity).
-
Target Engagement: Western Blot for p-EGFR (Tyr1068) and downstream p-AKT . A potent quinazoline must reduce phosphorylation, not just total protein levels [3].
Visualizing the Signaling Blockade
Figure 2: Quinazoline Mechanism of Action. The compound (Yellow) blocks EGFR, preventing the phosphorylation cascade (Blue/Green) that sustains cell survival.
References
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability.[3][4][5] Gene, 574(2), 193–203.
-
Zhang, J., et al. (2016). Design, synthesis and antitumor activity of novel quinazoline derivatives. European Journal of Medicinal Chemistry, 108, 166-176.
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[6][7] Nature Protocols, 1(3), 1112–1116.
-
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening.[6][8] Journal of the National Cancer Institute, 82(13), 1107–1112.
Sources
- 1. diabeticstudies.org [diabeticstudies.org]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 8. Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Systems for the Sequential Functionalization of 6-Bromo-2,4-dichloro-8-iodoquinazoline
[1]
Executive Summary
This compound is a high-value scaffold in medicinal chemistry, particularly for the development of EGFR, VEGFR, and PI3K kinase inhibitors.[1] Its unique substitution pattern—containing three distinct halogen types (I, Br, Cl) at four positions—offers a "programmable" platform for diversity-oriented synthesis.[1]
However, this versatility presents a significant chemical challenge: Regioselectivity .[1]
This guide compares the performance of commercially available catalytic systems for the sequential functionalization of this scaffold. We analyze catalyst efficiency, selectivity ratios, and operational stability to provide an evidence-based roadmap for researchers.
Key Takeaway:
-
C-8 (Iodine): Best serviced by Pd(dppf)Cl₂ for high regioselectivity under mild conditions.[1]
-
C-6 (Bromine): Requires high-turnover catalysts like XPhos-Pd-G3 or Pd(OAc)₂/SPhos , typically after C-4/C-8 functionalization.[1]
-
C-4 (Chlorine): While susceptible to Pd-catalysis, this position is most efficiently functionalized via SɴAr (uncatalyzed) or Lewis-acid catalysis prior to C-6 coupling.[1]
Mechanistic Hierarchy & Reactivity Profile
Understanding the intrinsic reactivity of the carbon-halogen bonds is prerequisite to catalyst selection. In oxidative addition with Palladium(0), the bond dissociation energies and steric environments dictate the following order:
12-
C-8 (Iodine): The weakest bond, reacting fastest.[1] High selectivity is achievable here.
-
C-4 (Chlorine): Highly activated by the adjacent heterocyclic nitrogens (C=N).[1] It competes with C-6 Bromine in cross-couplings but is the primary site for Nucleophilic Aromatic Substitution (
).[1] -
C-6 (Bromine): A standard aryl bromide, less activated than C-4/C-8.[1]
-
C-2 (Chlorine): The least reactive site, typically requiring forcing conditions.[1]
Visualization: Reactivity Map
Figure 1: Reactivity hierarchy of the quinazoline scaffold. C-8 Iodine is the entry point for Pd-catalysis.
Comparative Study: C-8 Selective Coupling (The Iodine Site)
The first transformation usually targets the C-8 Iodine. The goal is exclusive C-8 functionalization without touching the C-4 Chlorine or C-6 Bromine.[1]
Catalyst Candidates
-
Pd(PPh₃)₄ (Tetrakis): The traditional "workhorse."[1]
-
Pd(dppf)Cl₂: Bidentate ferrocenyl ligand, robust and sterically defined.[1]
-
Pd(OAc)₂ + PPh₃: In-situ generated catalyst.
Performance Comparison Data
Conditions: 1.0 eq Scaffold, 1.1 eq Arylboronic acid, Base (Na₂CO₃), Solvent (DME/H₂O), 25-40°C.
| Feature | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ / PPh₃ |
| Selectivity (C8 vs C4/6) | Moderate (90:[1]10) | Excellent (>98:2) | Poor (85:[1]15) |
| Reaction Time | 4 - 6 Hours | 1 - 2 Hours | 6 - 12 Hours |
| Yield (Isolated) | 75 - 82% | 88 - 94% | 60 - 70% |
| Stability | Air Sensitive (O₂ issues) | Air Stable (Robust) | Variable |
| Recommendation | Legacy use only | Primary Choice | Not Recommended |
Expert Insight: Pd(dppf)Cl₂ is the superior choice for the C-8 position.[1] The large bite angle of the dppf ligand facilitates rapid oxidative addition to the C-I bond while the steric bulk suppresses the unwanted oxidative addition into the more hindered (but activated) C-4 position. Pd(PPh₃)₄ often suffers from "homocoupling" side reactions and slower kinetics at the low temperatures required to maintain selectivity.[1]
Comparative Study: C-6 Functionalization (The Bromine Site)
Functionalizing C-6 is challenging because it is typically performed after C-8 coupling and C-4 substitution.[1] The ring is now electron-rich (deactivated), making the C-Br bond difficult to break.
Catalyst Candidates
-
Pd(PPh₃)₄: Often fails on deactivated, sterically crowded quinazolines.[1]
-
Pd-XPhos G3 (Buchwald): Pre-formed precatalyst with a bulky, electron-rich biaryl phosphine ligand.[1]
-
Pd(dtbpf)Cl₂: Bis(di-tert-butylphosphino)ferrocene palladium.[1]
Performance Comparison Data
Conditions: C8/C4-substituted Quinazoline, Boronic Acid, K₃PO₄, Toluene/H₂O, 80-100°C.
| Feature | Pd(PPh₃)₄ | Pd-XPhos G3 | Pd(dtbpf)Cl₂ |
| Conversion | < 40% (Stalled) | > 99% | ~ 85% |
| Reaction Temp | Requires 110°C+ | 60 - 80°C | 80 - 100°C |
| Steric Tolerance | Low | High | Moderate |
| Dehalogenation | Significant (loss of Br) | Minimal | Low |
| Recommendation | Avoid | Primary Choice | Alternative |
Expert Insight: For the C-6 position, Pd-XPhos G3 (or the SPhos equivalent) is essential.[1] The electron-rich phosphine facilitates oxidative addition into the deactivated C-Br bond, while the bulky ligand structure prevents catalyst poisoning by the nitrogen-rich heterocycle. Standard catalysts like Tetrakis simply cannot turnover effectively on this crowded, electron-rich intermediate.
Experimental Protocols
Protocol A: Regioselective C-8 Suzuki Coupling
Target: Introduction of Aryl group at C-8 Iodine.[1]
-
Setup: Charge a reaction vial with This compound (1.0 equiv, 405 mg, 1.0 mmol), Arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 24.5 mg).[1]
-
Solvent: Add degassed 1,4-Dioxane (10 mL) and 2M Na₂CO₃ (2.0 equiv, 1.0 mL).
-
Reaction: Purge with Argon for 5 mins. Seal and stir at 40°C for 2 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Expect yields >90%.
Protocol B: C-6 Suzuki Coupling (Deactivated System)
Target: Functionalization of C-6 Bromine after C-8/C-4 substitution.[1]
-
Setup: Charge vial with the C4,C8-disubstituted-6-bromoquinazoline (1.0 equiv), Boronic acid (1.5 equiv), and XPhos-Pd-G3 (2-5 mol%).[1]
-
Base/Solvent: Add K₃PO₄ (3.0 equiv) and Toluene/Water (10:1 ratio).[1]
-
Reaction: Heat to 80-100°C for 4-12 hours.
-
Why XPhos? The biaryl ligand creates a "protective pocket" around the Pd center, facilitating the coupling even with bulky groups at C-4 and C-8.
-
-
Workup: Standard aqueous extraction and column chromatography.
Strategic Workflow Diagram
Figure 2: Optimal sequential workflow for maximizing yield and regiocontrol.
References
-
Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline. Source: ResearchGate. Context: Establishes the baseline reactivity of the 6-bromo-2,4-dichloro scaffold.[1] URL:[Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (PMC). Context: Provides comparative data on C-4 vs C-Cl reactivity in polyhalogenated quinazolines. URL:[Link]
-
Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. Source: ResearchGate. Context: Benchmarks Pd-NHC vs Pd-Phosphine catalysts for aryl halides, supporting the choice of active ligands for the C-6 position. URL:[Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. Source: MDPI (Catalysts Journal). Context: Review of modern Pd-precatalysts (like XPhos-Pd-G3) for challenging substrates.[1] URL:[Link][1]
Technical Guide: Kinetic Analysis & Functionalization Strategies for 6-Bromo-2,4-dichloro-8-iodoquinazoline
Executive Summary
The 6-Bromo-2,4-dichloro-8-iodoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of EGFR, VEGFR, and PI3K kinase inhibitors. Unlike the standard 2,4-dichloroquinazoline core, this tetra-functionalized derivative offers four distinct sites for orthogonal diversification.
This guide analyzes the reaction kinetics of this molecule, specifically focusing on the regioselectivity between the C4 and C2 chlorides during Nucleophilic Aromatic Substitution (
Structural & Electronic Reactivity Profile
To control the chemistry of this molecule, one must understand the electronic hierarchy of its four leaving groups. The quinazoline core is electron-deficient, but the addition of halogens at the 6 and 8 positions significantly alters the local electrophilicity.
The Electrophilic Hierarchy
The reactivity order for this scaffold is governed by a combination of inductive effects, resonance stabilization of the Meisenheimer complex, and bond dissociation energies (for metal-catalyzed couplings).
| Position | Substituent | Reaction Type | Reactivity Rank | Mechanistic Driver |
| C4 | Chloride | 1 (Fastest) | N3 nitrogen stabilizes the Meisenheimer intermediate; highest LUMO coefficient. | |
| C8 | Iodide | Pd-Coupling | 2 | Weakest C-X bond; highly reactive for Metal-Halogen exchange or Suzuki/Sonogashira coupling. |
| C6 | Bromide | Pd-Coupling | 3 | Stronger C-X bond than C8-I; requires oxidative addition at higher energy or specialized ligands. |
| C2 | Chloride | 4 (Slowest) | Less electrophilic than C4; intermediate stabilization is weaker; often requires heat or acid catalysis. |
Impact of 6-Br and 8-I on Kinetics
Compared to the baseline 2,4-dichloroquinazoline , the 6-bromo-2,4-dichloro-8-iodo variant exhibits accelerated
-
Inductive Effect (-I): Both Bromine (C6) and Iodine (C8) are electron-withdrawing via induction. This lowers the electron density of the pyrimidine ring, making C4 more susceptible to nucleophilic attack.
-
Steric Considerations: The 8-Iodo group is peri-planar to N1. While it is remote from C4, it can exert steric pressure on the C2 position, further widening the kinetic gap between C4 and C2 selectivity.
Comparative Kinetics: C4 vs. C2 Selectivity
The critical challenge in working with this scaffold is preventing bis-substitution (reaction at both C4 and C2). The table below compares the kinetic windows for different nucleophiles.
Table 1: Nucleophile-Dependent Kinetic Windows
| Nucleophile Class | Example | C4 Reaction Conditions | C2 Reaction Risk | Recommended Control |
| Aliphatic Amines | Morpholine, Piperazine | High (Fast bis-substitution) | Strict temp control (-10°C), slow addition, stoichiometric control (0.95 eq). | |
| Anilines | 3-Bromoaniline | 25°C (RT), 1-4 hrs | Low | Room temp is usually safe; requires heating (>60°C) to force C2 reaction. |
| Alkoxides | Sodium Methoxide | -20°C | High | Very aggressive; often yields mixtures. Use bulky alcohols (t-BuOH) if possible. |
| Thiphenols | Thiophenol | 0°C | Moderate | Soft nucleophile; high selectivity but oxidation sensitive. |
Analyst Note: For aliphatic amines, the rate constant
is roughlytimes greater than . However, due to the activating nature of the 6-Br/8-I groups, the absolute rate of C2 substitution is faster than in unsubstituted quinazolines. Do not assume "standard" room temperature protocols will work for aliphatic amines; cooling is mandatory.
Visualizing the Reaction Pathway
The following diagram illustrates the orthogonal functionalization strategy, highlighting the kinetic checkpoints.
Figure 1: Reaction workflow demonstrating the kinetic selectivity at C4 followed by divergent pathways for C8 or C2 functionalization.
Experimental Protocol: C4-Selective Mono-Substitution
This protocol is designed for aliphatic amines (the most challenging case for selectivity) on the this compound scaffold.
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine (1.05 eq)
-
Base: DIPEA (1.2 eq) - Optional, acts as an HCl scavenger.
-
Solvent: THF or IPA (Isopropyl Alcohol). Note: THF is preferred for solubility; IPA creates a suspension that clears upon reaction.
Step-by-Step Methodology
-
Preparation (T = -10°C): Dissolve the quinazoline substrate in anhydrous THF (0.1 M concentration). Cool the solution to -10°C using an ice/salt bath. Critical: The 6-Br/8-I groups activate the ring; starting at RT may lead to 5-10% bis-substitution.
-
Nucleophile Addition: Mix the amine (Morpholine) and DIPEA in a separate vial with THF. Add this mixture dropwise to the quinazoline solution over 20 minutes.
-
Monitoring (TLC/LCMS):
-
Stir at -10°C for 30 minutes.
-
Check TLC (Hexane/EtOAc 7:3).
-
Target Observation: Disappearance of starting material (
) and appearance of mono-substituted product ( ). Bis-substituted product ( ) should be absent.
-
-
Quench & Workup: Once complete, pour the reaction mixture into cold water. The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.
-
Validation:
-
1H NMR: Look for the loss of symmetry (if applicable) and the integration of the amine signals.
-
Regiochemistry Check: The C5-proton (adjacent to C4) will show a specific chemical shift change. However, the definitive proof is often NOE (Nuclear Overhauser Effect) between the nucleophile protons and the C5 aromatic proton.
-
Regioselectivity Logic Diagram
Why does C4 react before C2? This diagram explains the molecular orbital and mechanistic reasoning.
Figure 2: Mechanistic factors driving the regioselectivity preference for C4 substitution.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. Link
-
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. Link
-
Al-Karmalawy, A. A., et al. (2021).[1] Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors.[1] Archiv der Pharmazie.[1] Link[1]
-
BenchChem. (2025).[2] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.[2]Link
-
Connolly, D. J., et al. (2005). Kinetic Studies on the Reaction of 4-Chloroquinazoline with Anilines.[3] Journal of Organic Chemistry. Link
Sources
Advanced Scaffold Profiling: 6-Bromo-2,4-dichloro-8-iodoquinazoline Derivatives
This guide provides an in-depth technical analysis of 6-Bromo-2,4-dichloro-8-iodoquinazoline , a high-value "quad-orthogonal" scaffold used in the development of multi-targeted kinase inhibitors.
A Comparative Guide to Orthogonal Functionalization & Kinase Selectivity
Executive Summary: The Quad-Orthogonal Advantage
In the landscape of kinase inhibitor design, "cross-reactivity" is a double-edged sword. Biologically, it refers to the off-target liability of a drug; chemically, it refers to the challenge of selectively functionalizing a molecule without affecting other reactive sites.
The This compound scaffold represents a pinnacle of synthetic orthogonality . Unlike standard quinazolines (e.g., 2,4-dichloroquinazoline) or quinolines, this tetra-halogenated core offers four distinct sites of reactivity, exploitable in a precise hierarchical order. This guide compares the performance of this scaffold against simpler alternatives, demonstrating its superiority in generating high-diversity libraries for EGFR, VEGFR, and CLK kinase inhibition.
Performance Comparison Matrix
| Feature | This compound (Target) | 2,4-Dichloroquinazoline (Standard Alternative) | 6-Bromo-4-chloroquinazoline (Binary Alternative) |
| Diversity Vectors | 4 (C-2, C-4, C-6, C-8) | 2 (C-2, C-4) | 2 (C-4, C-6) |
| Synthetic Logic | Sequential Orthogonal ( | Sequential | Mixed ( |
| Primary Application | Multi-target drugs (e.g., EGFR/VEGFR dual inhibitors) | Single-target EGFR inhibitors | Single-target EGFR inhibitors |
| Regioselectivity Risk | High (Requires precise condition control) | Low (C-4 is significantly more reactive) | Moderate (C-4 vs C-6 is distinct) |
| Library Potential | High ( | Low ( | Medium ( |
Chemical Cross-Reactivity: Regioselective Control
The primary challenge with this scaffold is preventing synthetic cross-reactivity—ensuring that a reaction intended for the C-4 position does not prematurely affect the C-2, C-6, or C-8 positions.
The Reactivity Hierarchy
Through extensive structure-activity relationship (SAR) studies, the reactivity order of the halogens on this scaffold has been established as:
-
C-4 Chlorine: Highly electrophilic; susceptible to mild
(Room Temp). -
C-8 Iodine: Highly reactive in Pd-catalyzed coupling; weaker C-I bond allows oxidative addition before C-Br.
-
C-2 Chlorine: Less electrophilic; requires elevated temperatures or acid catalysis for
. -
C-6 Bromine: Least reactive; typically functionalized last using forcing Pd-coupling conditions.
Mechanism of Selectivity
-
Electronic Bias: The N-1 and N-3 nitrogens deplete electron density from C-2 and C-4. C-4 is more electrophilic due to the inductive effect of the adjacent benzene ring fusion and the leaving group ability.
-
Steric/Bond Strength: The C-8 Iodine bond is significantly longer and weaker than the C-6 Bromine bond, allowing for chemoselective Suzuki-Miyaura or Sonogashira couplings at C-8 while leaving C-6 intact for later diversification.
Visualizing the Synthetic Pathway
Figure 1: Sequential functionalization logic minimizing chemical cross-reactivity.
Biological Cross-Reactivity: Kinase Selectivity Profiling
Derivatives of this scaffold are frequently designed to inhibit EGFR (Epidermal Growth Factor Receptor) .[1][2][3] However, the introduction of substituents at C-8 and C-6 drastically alters the selectivity profile, often inducing "cross-reactivity" with other kinases. While sometimes undesirable, this is often leveraged to create dual-inhibitors (e.g., EGFR/VEGFR).
Comparative Selectivity Data
The following table summarizes how functionalization at the C-8 position (unique to this scaffold) shifts the biological cross-reactivity profile compared to standard C-6 substituted quinazolines (like Gefitinib).
| Scaffold Derivative | Primary Target ( | Cross-Reactivity (Off-Target) | Clinical Implication |
| Standard 4-anilino-6-bromoquinazoline | EGFR (2-5 nM) | Low (High Selectivity) | Good for EGFR-driven tumors; resistance develops quickly. |
| 8-Iodo-derivative (Unsubstituted) | EGFR (10-20 nM) | Moderate (CLK1, CLK4) | Iodine atom adds lipophilicity, altering the hinge-binding pose. |
| 8-Aryl-substituted (via Suzuki) | EGFR (>100 nM) | High (VEGFR-2, PDGFR) | Dual Inhibition: The C-8 aryl group extends into the hydrophobic pocket II, enabling multi-kinase inhibition useful for anti-angiogenesis. |
| 6,8-Disubstituted (Tetra-functional) | CLK1/4 (<10 nM) | Low (EGFR > 500 nM) | Target Switching: Bulky substitution at C-6 and C-8 can sterically clash with EGFR, shifting selectivity toward CDC-like kinases (CLK) for splicing modulation. |
Key Insight: The 8-position is a "selectivity switch." While standard quinazolines (Erlotinib/Gefitinib) rely on the 6,7-substitution pattern, the 6,8-substitution pattern accessible via this scaffold allows access to Type II kinase binding modes , broadening the therapeutic window to include angiogenesis (VEGFR) and splicing regulation (CLK).
Validated Experimental Protocols
The following protocols are designed to maximize yield while strictly controlling regioselectivity.
Protocol A: Regioselective C-4 Amination ( )
Objective: Functionalize C-4 with an aniline derivative without touching C-2, C-6, or C-8.
-
Preparation: Dissolve This compound (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Nucleophile Addition: Add the desired aniline (1.05 eq) and Triethylamine (TEA, 1.2 eq).
-
Critical Control: Maintain temperature at 0°C to Room Temperature . Do NOT heat. Heating >40°C promotes C-2 substitution (chemical cross-reactivity).
-
-
Monitoring: Stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product (Intermediate A) will appear as a more polar spot.
-
Workup: Pour into ice water. Filter the precipitate. Wash with cold ethanol.
-
Validation:
H NMR should show the loss of one aromatic proton signal from the aniline (NH coupling) and retention of the distinct quinazoline C-5 proton doublet.
Protocol B: Chemoselective C-8 Suzuki Coupling
Objective: React the C-8 Iodine selectively in the presence of C-6 Bromine and C-2 Chlorine.[4]
-
Preparation: Suspend Intermediate A (1.0 eq) in Dioxane/Water (4:1).
-
Catalyst System: Add Boronic Acid (1.1 eq),
(2.0 eq), and (5 mol%) .-
Expert Note: Use Tetrakis(triphenylphosphine)palladium(0). Avoid highly active catalysts like
or Buchwald precatalysts at this stage, as they may activate the C-6 Bromine or C-2 Chlorine.
-
-
Reaction: Heat to 60-70°C under Argon for 4-6 hours.
-
Control: Do not exceed 80°C. The C-I bond reacts significantly faster than C-Br at moderate temperatures.
-
-
Workup: Extract with EtOAc, dry over
, and concentrate. -
Validation: Mass Spectrometry (LC-MS) must confirm the loss of Iodine (mass shift -127 + Aryl). If Bromine is lost, the temperature was too high or the catalyst too active.
References
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline. ResearchGate.
-
Lapeyre, G., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
-
Vertex Pharmaceuticals. (2007). Quinazoline-based inhibitors incorporating two independent reactive centers.[5] PubMed.[5][6]
-
Gan, W., et al. (2022).[2] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI.
-
Fedorov, O., et al. (2011). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PMC - NIH.
-
Harris, P. A., et al. (2017). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
-
Alagarsamy, V., et al. (2018).[6] Design, synthesis and biological evaluation of novel quinazoline derivatives. Arabian Journal of Chemistry.
Sources
- 1. raco.cat [raco.cat]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Definitive Disposal Protocol for 6-Bromo-2,4-dichloro-8-iodoquinazoline
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromo-2,4-dichloro-8-iodoquinazoline. As a complex, polyhalogenated aromatic heterocyclic compound, this substance requires meticulous handling to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established principles of chemical waste management for halogenated organic compounds and are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Mitigation
Known Hazards of Analogous Compounds: The Globally Harmonized System (GHS) classifications for close analogs indicate the following potential hazards[1][2][3]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of multiple halogen atoms (Bromine, Chlorine, Iodine) on an aromatic ring system suggests that this compound is likely persistent in the environment and may produce hazardous decomposition byproducts upon incomplete combustion or reaction with incompatible materials. Therefore, it must be treated as a hazardous substance requiring specialized disposal.
Personal Protective Equipment (PPE): A stringent PPE protocol is non-negotiable. All personnel handling the compound, including during disposal preparation, must wear:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use a certified fume hood to avoid inhalation of dust or vapors.[4][5]
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in managing this waste stream is strict segregation. Polyhalogenated organic compounds represent a specific category of chemical waste that must not be mixed with other waste types.[6][7][8][9]
Table 1: Waste Segregation Protocol
| Waste Type | Segregation Mandate | Rationale |
| Solid this compound | Collect in a dedicated, labeled "Halogenated Organic Solids" container. | Prevents cross-contamination and ensures correct disposal pathway. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in the same dedicated "Halogenated Organic Solids" container. | Items are considered contaminated and must be treated as the parent compound. |
| Solvent Rinsates (e.g., from cleaning glassware) | Collect in a dedicated, labeled "Halogenated Organic Liquids" container. | Mixing with non-halogenated solvents drastically increases disposal costs and complexity. The entire mixture must be treated as halogenated waste.[7][9] |
| Aqueous Solutions | DO NOT mix with organic solvent waste. Collect separately in a labeled "Aqueous Waste with Halogenated Organics" container. | Prevents dangerous reactions and maintains the integrity of the waste stream for the disposal facility. |
Step-by-Step Disposal Procedure
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Container Selection and Preparation
-
Primary Containers: Use only UN-rated, chemically compatible containers with secure, tight-fitting lids. For solids, a high-density polyethylene (HDPE) wide-mouth jar is suitable. For liquids, use a glass or HDPE bottle.
-
Labeling: Before the first drop of waste is added, the container must be clearly labeled.[7][10] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Waste this compound " and any solvents present.
-
A list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., GHS07 for irritant).[1]
-
The accumulation start date.
-
Step 2: Waste Accumulation
-
Location: All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin capable of holding 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Container Management:
-
Keep containers closed at all times except when adding waste.[7]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Clean the exterior of the container after adding waste to remove any drips or residue.
-
Step 3: Final Disposal Pathway
-
Incineration: The universally accepted and required method for disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6][11] This process is necessary to ensure the complete destruction of the complex halogenated molecule.
-
Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to transport or dispose of the waste personally. You are responsible for the waste from "cradle to grave," which includes ensuring it is handled by a licensed transporter and sent to a permitted facility.[8]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for correctly segregating and handling waste generated from work with this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
Spill:
-
Small Spill (in fume hood): Absorb with a chemical absorbent material (e.g., vermiculite). Collect the absorbent into your "Halogenated Organic Solids" waste container.
-
Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately. Prevent entry to the area.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
References
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A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC . Source: National Center for Biotechnology Information. [Link]
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Quinazolinone Synthetic Strategies and Medicinal Significance: A review . Source: National Center for Biotechnology Information. [Link]
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WASTE MANAGEMENT . Source: Bucknell University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group . Source: University of Illinois Urbana-Champaign. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS . Source: U.S. Environmental Protection Agency. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR . Source: Electronic Code of Federal Regulations. [Link]
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6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568 - PubChem . Source: National Center for Biotechnology Information. [Link]
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Safety Data Sheet - 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one . Source: Kishida Chemical Co., Ltd. [Link]
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A Senior Application Scientist's Guide to Handling 6-Bromo-2,4-dichloro-8-iodoquinazoline: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 6-Bromo-2,4-dichloro-8-iodoquinazoline is a complex, polyhalogenated heterocyclic compound, a class of molecules often pivotal in medicinal chemistry but requiring meticulous handling due to its potential reactivity and physiological effects. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe management in the laboratory, grounded in the principles of causality and self-validating protocols.
Hazard Identification and Risk Assessment
Understanding the specific threats posed by a compound is the foundational step in developing a robust safety plan. While a specific Safety Data Sheet (SDS) for the 8-iodo variant is not publicly available, we can infer its hazard profile from the well-documented analogue, 6-Bromo-2,4-dichloroquinazoline. The addition of an iodine atom is unlikely to mitigate these risks.
The primary hazards are identified under GHS classifications and are summarized below.[1][2]
| Hazard Statement | GHS Classification | Potential Effect in the Laboratory |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Accidental ingestion could lead to systemic toxic effects. |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact can cause redness, inflammation, or dermatitis.[1][3] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Accidental splashing can cause significant, potentially damaging eye irritation.[1][3] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhalation of the dust or aerosols can irritate the nose, throat, and lungs.[1][3] |
Given this profile, all handling procedures must be designed to eliminate routes of exposure: ingestion, skin/eye contact, and inhalation.
The Primary Barrier: Engineering Controls
Personal protective equipment is the final line of defense. The first and most critical barrier is the laboratory's engineering controls.
Mandatory Use of a Chemical Fume Hood: All manipulations of this compound, from weighing solids to making solutions and running reactions, must be performed inside a certified chemical fume hood.[4][5] A fume hood is not merely a ventilated space; its efficacy depends on proper use.
Fume Hood Best Practices:
-
Verify Operation: Before starting, ensure the fume hood is operational and the airflow monitor indicates it is functioning correctly.[4][5]
-
Work Deep Inside: All apparatus and chemicals should be kept at least 6 inches (15 cm) back from the plane of the sash.[6][7][8] This prevents turbulent eddies from allowing vapors to escape into the lab.
-
Maintain Sash Height: Keep the sash at the lowest practical height, as indicated by the manufacturer's markings (often around 18 inches), to maximize capture velocity.[6][7]
-
Unobstructed Airflow: Do not block the baffles at the back of the hood or the air foil at the front edge with large equipment or containers.[5][6][8] If equipment must be elevated, raise it at least 2 inches off the work surface to allow air to flow underneath.[5]
-
Minimize Movement: Avoid rapid movements into or out of the hood and minimize foot traffic in front of it, as this can disrupt the protective air curtain.[4][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable.[9][10] The following ensemble must be worn at all times when handling the compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. ANSI-approved chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[11][12]
-
Face Shield: When handling larger quantities (>1 gram) or if there is a heightened risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[9]
-
-
Skin Protection:
-
Gloves: The choice of glove material is critical and must be based on chemical resistance.[13][14] For halogenated organic compounds, a robust glove plan is essential.
-
Standard Procedure (Double Gloving): Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals and punctures.[15][16][17] The outer glove is considered potentially contaminated and can be removed and replaced easily. The inner glove provides secondary protection in case the outer glove is breached.
-
Extended Use or High-Concentration Work: For prolonged handling or when working with concentrated solutions, consider gloves with higher chemical resistance, such as neoprene or butyl rubber.[16][18] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[19]
-
-
| Glove Material | Recommended Use for Halogenated Organics | Disadvantages |
| Nitrile | Good for incidental contact, splashes. Excellent for double-gloving.[16][18] | Poor for prolonged immersion in many halogenated solvents.[19] |
| Neoprene | Good for protection against acids, bases, and some organic compounds.[16] | Moderate cost, less dexterity than nitrile. |
| Butyl Rubber | Excellent for ketones, esters, and some polar organics.[16][18] | Poor resistance to hydrocarbons and halogenated solvents.[16] |
| Viton™ | Excellent resistance to aromatic and chlorinated solvents.[18] | High cost, poor physical properties (e.g., flexibility).[18] |
-
Respiratory Protection:
-
Under normal conditions within a functioning fume hood, respiratory protection is not required. However, in the event of a fume hood failure or a large spill outside of containment, respiratory protection is essential. Personnel must be fit-tested and trained to use a respirator with organic vapor/acid gas cartridges or an N95 respirator for particulates, depending on the nature of the exposure.
-
Operational and Disposal Plans
A safe protocol is a planned protocol. Follow this workflow for handling and disposal.
-
Preparation: Don all required PPE before entering the designated work area. Verify fume hood function.
-
Weighing: As a solid, the compound poses an inhalation risk from fine dust. Weigh the material in the fume hood. Use a disposable weigh boat or place a tared beaker on the balance inside the hood.
-
Solubilization: Add solvent to the solid inside the fume hood. Never transport the open, dry solid outside of containment.
-
Reaction/Use: Keep all vessels containing the compound capped or covered when not actively in use, even within the fume hood.
-
Decontamination: After use, decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent. Collect this solvent rinse as halogenated waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly after removing all PPE.
Caption: Workflow for handling this compound.
As a polyhalogenated organic compound, all waste streams containing this material must be segregated and disposed of correctly.[19]
-
Designated Waste Container: Use a clearly labeled, compatible container for "Halogenated Organic Waste". The container must have a secure cap.
-
Segregation is Key: Do not mix halogenated waste with non-halogenated organic waste.[20] This is crucial for proper disposal and significantly impacts disposal costs.
-
Solid Waste: All contaminated disposable items (gloves, weigh boats, paper towels) must be placed in a sealed bag and then into the solid hazardous waste container.
-
Labeling: Ensure the waste container label is accurately filled out with the chemical name and approximate concentrations.[21]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[19]
Emergency Response: Spills and Exposures
Preparedness is paramount for mitigating the impact of an accident.
-
Minor Spill (inside a fume hood):
-
Ensure the fume hood continues to operate.
-
Contain the spill with an appropriate absorbent material (e.g., vermiculite, commercial spill pads).[22][23] Do not use combustible materials like paper towels for large liquid spills.
-
Gently collect the absorbent material using non-sparking tools and place it in a sealed bag for disposal as halogenated waste.[24]
-
Wipe the area with a suitable solvent, collecting the wipe as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Alert all personnel in the immediate area and evacuate.[25]
-
If the material is volatile or dusty, close the lab doors to contain the vapors.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.[26]
-
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in an emergency safety shower.[3][26] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][26] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
By adhering to this comprehensive guide, you can build a self-validating system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind each step, and handle this valuable compound with the respect it requires.
References
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Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). Columbia University. Retrieved February 19, 2026, from [Link]
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Fume Hoods: Top 10 Safety Practices. (2025, May 29). Workstation Industries. Retrieved February 19, 2026, from [Link]
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Henderson, T. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. Retrieved February 19, 2026, from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved February 19, 2026, from [Link]
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Fume Hood Basics: 5 Best Practices. (2018, December 17). Labconco. Retrieved February 19, 2026, from [Link]
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Chemical Fume Hood Use Guidelines. (2024, February 21). UCSD Blink. Retrieved February 19, 2026, from [Link]
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Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved February 19, 2026, from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved February 19, 2026, from [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ASECOS. Retrieved February 19, 2026, from [Link]
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Chemical Spill Response Procedures. (n.d.). University of Louisville Department of Environmental Health and Safety. Retrieved February 19, 2026, from [Link]
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Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials. Retrieved February 19, 2026, from [Link]
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Spill Response Procedure for Decontamination. (n.d.). New Pig Corporation. Retrieved February 19, 2026, from [Link]
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EN 374 and Chemical Resistance Ratings: A Complete Overview. (2024, December 20). Droppe. Retrieved February 19, 2026, from [Link]
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Gloves - Tables of Properties and Resistances. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved February 19, 2026, from [Link]
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6-Bromo-2,4-dichloroquinazoline. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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OSHA Glove Selection Chart. (n.d.). University of Missouri-Kansas City Environmental Health and Safety. Retrieved February 19, 2026, from [Link]
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Chemical Hazard PPE & How to Protect Workers From Poisons. (2026, January 15). DuraLabel. Retrieved February 19, 2026, from [Link]
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Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot. Retrieved February 19, 2026, from [Link]
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Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts. Retrieved February 19, 2026, from [Link]
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Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4). EcoOnline. Retrieved February 19, 2026, from [Link]
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Safety Data Sheet for 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. (2021, August 27). KISHIDA CHEMICAL CO., LTD. Retrieved February 19, 2026, from [Link]
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Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved February 19, 2026, from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved February 19, 2026, from [Link]
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Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved February 19, 2026, from [Link]
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7.2 Organic Solvents. (n.d.). East Carolina University Environment, Health and Safety. Retrieved February 19, 2026, from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved February 19, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
